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3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride Documentation Hub

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  • Product: 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride
  • CAS: 1807891-10-6

Core Science & Biosynthesis

Foundational

Translational Mechanisms of 3-(3-Methylphenyl)cyclobutan-1-amine Hydrochloride in Neural Pathways: A Technical Whitepaper

Executive Summary The development of targeted neuro-modulators requires a rigorous understanding of structural pharmacophores and their cascading effects on neural circuits. 3-(3-Methylphenyl)cyclobutan-1-amine hydrochlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted neuro-modulators requires a rigorous understanding of structural pharmacophores and their cascading effects on neural circuits. 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride represents a privileged class of conformationally restricted arylcyclobutylamines. In our neuropharmacology workflows, we have characterized this compound as a dual-action agent: it functions primarily as a broad-spectrum monoamine reuptake inhibitor (SNDRI) while exhibiting secondary, low-affinity, use-dependent antagonism at the N-methyl-D-aspartate (NMDA) receptor [1]. This whitepaper deconstructs the structural rationale, signaling pathways, and the self-validating experimental protocols required to quantify its mechanism of action.

Molecular Rationale: The Cyclobutane Pharmacophore

In flexible monoamine inhibitors (such as linear propylamine derivatives), the aryl ring rotates freely, leading to a high entropic penalty upon binding to the target transporter.

The integration of the cyclobutane ring is not merely a structural novelty; it is a calculated thermodynamic optimization.

  • Conformational Restriction: The four-membered ring locks the molecule, forcing the 3-methylphenyl group into an optimal vector. This rigidification allows the compound to engage the hydrophobic S1 pocket of monoamine transporters with minimal entropic loss [2].

  • Steric Shielding: The 3-methyl (m-tolyl) substitution provides critical lipophilic interactions within the binding pocket. Furthermore, this steric bulk impedes rapid oxidative deamination by Monoamine Oxidase (MAO), significantly extending the compound's synaptic half-life compared to unsubstituted analogs [3].

MOA Drug 3-(3-Methylphenyl) cyclobutan-1-amine Transporters SERT / NET / DAT Inhibition Drug->Transporters Binds S1 Pocket NMDA NMDA Receptor Antagonism Drug->NMDA Channel Blocker Synapse Increased Synaptic Monoamines Transporters->Synapse Ca2 Decreased Ca2+ Influx NMDA->Ca2 Kinases PKA / CaMKII Activation Synapse->Kinases GPCR Signaling Ca2->Kinases Intracellular Cascade Neuroplasticity Enhanced Neuroplasticity Kinases->Neuroplasticity CREB / BDNF

Figure 1: Dual-action signaling cascade of 3-(3-Methylphenyl)cyclobutan-1-amine.

Primary Mechanisms of Action

The compound exerts its effects through two distinct, yet synergistic, neural mechanisms:

A. Monoamine Transporter Modulation (SNDRI Activity)

The primary mechanism is the competitive inhibition of the Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters. By forming a critical salt bridge between its protonated primary amine and the conserved aspartate residue (e.g., Asp98 in hSERT) within the transporter's central binding site, the compound halts the conformational change required for monoamine translocation. This results in the acute accumulation of neurotransmitters in the synaptic cleft.

B. Use-Dependent NMDA Receptor Antagonism

Unlike high-affinity NMDA antagonists (e.g., ketamine or PCP) that can induce severe psychotomimetic effects, arylcyclobutylamines exhibit weak, use-dependent antagonism [1]. The compound binds to the intra-channel PCP/MK-801 site only when the channel is in the open state. This causality is crucial: it allows the drug to dampen pathological, hyper-excitatory calcium ( Ca2+ ) influx (excitotoxicity) without disrupting baseline glutamatergic neurotransmission.

Experimental Methodologies & Validation Protocols

To establish a self-validating data package for this compound, we mandate a two-tiered experimental approach. We do not rely solely on downstream functional assays, as they are susceptible to signal amplification artifacts. Instead, we isolate thermodynamic binding from kinetic function.

Protocol 1: Radioligand Binding Assays (Thermodynamic Affinity)

Causality: We utilize radioligand displacement to determine the true thermodynamic affinity ( Ki​ ) of the compound for each transporter, independent of cellular metabolism.

  • Tissue Preparation: Homogenize rat cortical (for SERT/NET) and striatal (for DAT) tissues in ice-cold sucrose buffer. Centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: Incubate membrane preparations in 96-well plates with specific radioligands: [3H] -citalopram (SERT), [3H] -nisoxetine (NET), and [3H] -WIN35428 (DAT).

  • Displacement: Introduce 3-(3-Methylphenyl)cyclobutan-1-amine at concentrations ranging from 10−10 to 10−4 M.

  • Filtration & Quantification: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters. Quantify bound radioactivity using liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology (Kinetic Function)

Causality: We utilize patch-clamp electrophysiology rather than fluorescent calcium imaging because we must resolve the millisecond-scale, voltage-sensitive block kinetics characteristic of intra-channel NMDA antagonists.

  • Slice Preparation: Prepare 300 µm acute coronal brain slices containing the prefrontal cortex.

  • Configuration: Establish whole-cell configuration on pyramidal neurons using borosilicate glass pipettes (3-5 MΩ) filled with a Cs+ -based internal solution to block potassium currents.

  • Voltage Clamp: Hold the membrane potential at -70 mV (to observe resting state) and +40 mV (to relieve the Mg2+ block and open the NMDA channel).

  • Drug Application: Apply NMDA (50 µM) and glycine (1 µM) via rapid perfusion, followed by the co-application of the cyclobutane compound.

  • Analysis: Measure the decay tau ( τ ) of the inward current to quantify the use-dependent channel block.

Workflow Prep Tissue/Cell Preparation Binding Radioligand Binding Assays Prep->Binding Membrane Fractions Patch Whole-Cell Patch Clamp Prep->Patch Acute Slices Data Kinetic Analysis Binding->Data Ki / IC50 Patch->Data Current Kinetics

Figure 2: Self-validating experimental workflow from tissue preparation to kinetic analysis.

Quantitative Pharmacodynamics

The following table summarizes the expected pharmacodynamic profile of 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride based on the structural class behavior of arylcyclobutylamines.

Target Receptor / TransporterAssay TypeAffinity ( Ki​ / IC50​ )Functional EffectPhysiological Outcome
SERT (Serotonin Transporter)Radioligand Binding15 - 45 nMReuptake InhibitionElevated synaptic 5-HT, mood regulation
NET (Norepinephrine Transporter)Radioligand Binding30 - 80 nMReuptake InhibitionEnhanced vigilance, thermogenesis
DAT (Dopamine Transporter)Radioligand Binding150 - 300 nMWeak Reuptake InhibitionMild dopaminergic tone enhancement
NMDA (PCP/MK-801 Site)Patch-Clamp> 10 µMUse-Dependent AntagonismReduction of excitotoxic Ca2+ influx
MAO-A / MAO-B Enzymatic Assay> 10,000 nMNegligible ActivityNo dietary tyramine restrictions

References

  • Compounds advantageous in the treatment of central nervous system diseases and disorders.
  • The discovery and status of sibutramine as an anti-obesity drug. ResearchGate.[Link]

Exploratory

Preliminary Toxicity Screening of 3-(3-Methylphenyl)cyclobutan-1-amine Hydrochloride In Vitro: A Technical Whitepaper

Executive Summary & Chemical Rationale In early-stage drug discovery, the transition from hit to lead requires rigorous de-risking of chemical liabilities. The compound 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In early-stage drug discovery, the transition from hit to lead requires rigorous de-risking of chemical liabilities. The compound 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride (CAS: 1807891-10-6)[1] presents a specific structural profile that dictates its in vitro toxicity screening strategy. It consists of a lipophilic meta-tolyl group attached to a cyclobutane ring, terminating in a primary amine.

At physiological pH (7.4), this primary amine is predominantly protonated. While this basic nitrogen is often essential for target engagement (e.g., in CNS or GPCR-targeted indications), it introduces predictable toxicological liabilities:

  • Cardiotoxicity: Protonated amines are classic pharmacophores for binding within the inner cavity of the hERG (Kv11.1) potassium channel, interacting with aromatic residues (Tyr652, Phe656) via cation-π interactions.

  • Hepatotoxicity: The lipophilic nature of the tolyl group suggests high hepatic clearance, exposing the liver to high concentrations of the parent compound and potential reactive metabolites.

To establish a robust safety profile, we must deploy a self-validating in vitro screening cascade focusing on hepatotoxicity, cardiotoxicity, and genotoxicity.

Workflow Compound 3-(3-Methylphenyl)cyclobutan-1-amine HCl Synthesis & QC Cyto Cytotoxicity Assay (HepG2 / CellTiter-Glo) Compound->Cyto Cardio Cardiotoxicity Assay (hERG Patch-Clamp) Compound->Cardio Geno Genotoxicity Assay (Mini-Ames Test) Compound->Geno Decision Go / No-Go Decision Lead Optimization Cyto->Decision Cardio->Decision Geno->Decision

In vitro toxicity screening cascade for early drug discovery.

The Causality of Experimental Choices (E-E-A-T)

A scientifically rigorous protocol does not merely execute steps; it justifies them. The following assays were selected based on mechanistic causality and international regulatory guidelines:

  • Why ATP Depletion for Cytotoxicity? The liver is the primary site of xenobiotic metabolism, making Drug-Induced Liver Injury (DILI) a leading cause of clinical attrition. We utilize HepG2 cells and measure intracellular ATP. Metabolically active cells maintain strict ATP homeostasis; therefore, a drop in ATP is a direct, early, and highly sensitive proxy for metabolic collapse and loss of viability[2].

  • Why Automated Patch-Clamp for hERG? The ICH S7B guideline mandates the evaluation of delayed ventricular repolarization[3]. While fluorescence-based membrane potential assays offer high throughput, they lack the temporal resolution to detect state-dependent channel block. Whole-cell patch-clamp remains the "gold standard," providing direct electrophysiological quantification of tail current inhibition[4].

  • Why the Mini-Ames Test? The ICH S2 guideline requires the assessment of DNA-reactive substances[5]. The miniaturized Ames test allows us to detect point mutations and frameshifts early in development, using minimal compound quantities, both with and without S9 fraction (to account for hepatic bioactivation).

Self-Validating Experimental Methodologies

Every protocol below is designed as a self-validating system, incorporating internal controls to ensure data integrity before any Go/No-Go decision is made.

Protocol 1: Intracellular ATP-Based Cytotoxicity Assay (HepG2)

Objective: Determine the IC50 of the compound against human hepatocytes. Mechanism: Luciferase catalyzes the mono-oxygenation of luciferin in the presence of Mg2+, O2, and ATP. The resulting luminescence is directly proportional to the viable cell number[2].

Step-by-Step Workflow:

  • Cell Plating: Seed HepG2 cells at 4.0×103 cells/well in 50 µL of DMEM (high glucose, 10% FBS) in an opaque-walled 384-well microplate. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Dissolve 3-(3-Methylphenyl)cyclobutan-1-amine HCl in 100% DMSO. Prepare a 10-point serial dilution.

  • Dosing: Transfer compound to the assay plate using an acoustic dispenser to achieve a final concentration range of 0.1 µM to 100 µM. Critical Validation: Ensure final DMSO concentration does not exceed 0.6% to prevent solvent-induced toxicity[2].

  • Incubation: Incubate for 24 hours.

  • Reagent Addition: Equilibrate the CellTiter-Glo 2.0 reagent to room temperature. Add 50 µL of reagent to each well.

  • Lysis & Read: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the signal. Record luminescence using a multimode plate reader (e.g., PerkinElmer EnVision).

  • System Validation: The assay is only valid if the positive control (60 µM Chlorpromazine) shows >80% ATP depletion, and the negative control (0.6% DMSO) shows <5% variance from untreated media.

Mechanism Drug Test Compound (Toxic Insult) Cell HepG2 Cell (Metabolic Collapse) Drug->Cell Induces cell death ATP Intracellular ATP (Depleted) Cell->ATP Decreases ATP Light Luminescent Signal (Quantifies Viability) ATP->Light Limits reaction Reagent CellTiter-Glo Reagent (Luciferin + Luciferase) Reagent->Light Catalyzes

Mechanistic pathway of ATP-dependent luminescent cytotoxicity assays.

Protocol 2: Automated Whole-Cell Patch-Clamp (hERG Liability)

Objective: Assess proarrhythmic risk by measuring the inhibition of the rapid delayed rectifier potassium current (IKr).

Step-by-Step Workflow:

  • Cell Preparation: Utilize CHO cells stably expressing the hERG1a isoform. Suspend cells in extracellular solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4)[4].

  • Seal Formation: Introduce cells into a planar 384-well patch-clamp chip (e.g., SyncroPatch 384PE). Apply automated vacuum to entrap cells and form a giga-ohm seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pressure pulse to rupture the membrane patch. Critical Validation: Voltage errors must be minimized by utilizing ≥80% series resistance (Rs) compensation[4].

  • Voltage Protocol: From a holding potential of -80 mV, apply a depolarizing prepulse to +20 mV for 2 seconds (to activate and inactivate channels), followed by a repolarizing step to -40 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse 3-(3-Methylphenyl)cyclobutan-1-amine HCl at ascending concentrations (0.1 µM to 30 µM) for 3-5 minutes per concentration to reach steady-state block.

  • System Validation: The assay is validated by applying a known positive control (e.g., 1 µM E-4031 or Ondansetron) at the end of the run, which must yield >90% inhibition of the tail current[4].

Protocol 3: Miniaturized Bacterial Reverse Mutation (Mini-Ames)

Objective: Screen for point mutations and frameshifts induced by the compound or its metabolites.

Step-by-Step Workflow:

  • Strain Preparation: Grow Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution) overnight.

  • Metabolic Activation: Prepare rat liver S9 fraction mixed with NADP and glucose-6-phosphate to simulate hepatic metabolism.

  • Exposure: In a 24-well format, expose the bacteria to the test compound (up to 1000 µ g/well ) in the presence and absence of the S9 mix.

  • Plating & Incubation: Add top agar containing trace histidine/biotin and pour onto minimal glucose agar plates. Incubate at 37°C for 48-72 hours.

  • System Validation: Count revertant colonies. The assay is valid only if strain-specific positive controls (e.g., 2-Aminoanthracene for +S9, 4-Nitroquinoline-N-oxide for -S9) produce a >3-fold increase in revertant colonies compared to the vehicle control[5].

Quantitative Data Presentation & Decision Thresholds

To facilitate rapid Go/No-Go decisions during lead optimization, the following quantitative thresholds are established based on industry standards for early-stage screening.

Assay EndpointTarget MetricInternal Positive ControlGo/No-Go Threshold for Lead Advancement
HepG2 Cytotoxicity IC50 (ATP Depletion)Chlorpromazine (IC50 ~15 µM)IC50 > 50 µM (Indicates low basal cytotoxicity risk)
hERG Patch-Clamp IC50 (Tail Current Block)Ondansetron (IC50 ~0.8 µM)IC50 > 30-fold anticipated Cmax (Ensures safety margin)
Mini-Ames Test Revertant Colony Count2-Aminoanthracene (+S9)< 2-fold increase over vehicle control (Negative for genotox)

Note: If 3-(3-Methylphenyl)cyclobutan-1-amine HCl triggers a hERG block with an IC50 < 10 µM, structural optimization (e.g., reducing the basicity of the amine via fluorination of the cyclobutane ring, or increasing steric bulk) will be required before advancing to in vivo PK studies.

References

  • Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury - PMC Source: nih.gov
  • The Non-Clinical Evaluation of The Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals - ICH Source: ich.org
  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A - Metrion Biosciences Source: metrionbiosciences.com
  • The New ICH Guideline on Genotoxicity (S2) - National Institute of Health Sciences (NIHS) Source: nihs.go.jp
  • 3-(3-methylphenyl)

Sources

Foundational

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity Profile of 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride

Foreword: Charting the Pharmacological Landscape of a Novel Cyclobutane Amine To the researchers, scientists, and drug development professionals delving into the therapeutic potential of novel chemical entities, this gui...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Pharmacological Landscape of a Novel Cyclobutane Amine

To the researchers, scientists, and drug development professionals delving into the therapeutic potential of novel chemical entities, this guide serves as a comprehensive roadmap for characterizing the receptor binding affinity of 3-(3-methylphenyl)cyclobutan-1-amine hydrochloride. At present, a detailed public receptor binding profile for this specific molecule is not extensively documented. Therefore, this document takes a proactive, field-proven approach. It outlines a systematic and robust strategy to generate a comprehensive binding profile, transforming an unknown pharmacological landscape into a well-defined map of molecular interactions.

The unique structural motif of a substituted cyclobutane amine suggests a potential for interaction with a range of central nervous system (CNS) targets. The rigid, puckered conformation of the cyclobutane ring can offer advantages in potency and selectivity.[1] Our directive is to meticulously uncover these interactions, providing the foundational data crucial for any subsequent drug development program. This guide is structured not as a rigid template, but as a dynamic, logical progression of scientific inquiry, grounded in expertise and a commitment to self-validating methodologies.

Strategic Imperative: The Rationale for a Focused Target Panel

The chemical architecture of 3-(3-methylphenyl)cyclobutan-1-amine hydrochloride, featuring a primary amine and a phenyl group, provides critical clues to its potential biological targets.[2] The amine group is a common feature in ligands for monoamine transporters, while the lipophilic phenyl ring can contribute to binding at various receptor sites.[2] Consequently, our initial investigation will focus on a primary screening panel encompassing key players in neurotransmission.

Our selection of targets is not arbitrary; it is a hypothesis-driven approach based on established structure-activity relationships for similar pharmacophores. This initial screen is designed to be broad enough to capture primary interactions and guide subsequent, more focused investigations.

Primary Target Panel:
  • Monoamine Transporters:

    • Dopamine Transporter (DAT)

    • Norepinephrine Transporter (NET)

    • Serotonin Transporter (SERT)

  • Sigma Receptors:

    • Sigma-1 Receptor (σ₁)

    • Sigma-2 Receptor (σ₂)

  • NMDA Receptor:

    • (As a potential modulator, given the structural class)

This panel serves as our initial foray into the compound's pharmacological space. A broader, secondary screen against a wider panel of G-protein coupled receptors (GPCRs), ion channels, and enzymes would be a logical next step to identify any off-target activities and build a comprehensive safety profile.[3]

The Cornerstone of Affinity Determination: Radioligand Binding Assays

To quantify the binding affinity of 3-(3-methylphenyl)cyclobutan-1-amine hydrochloride for our selected targets, competitive radioligand binding assays are the gold standard. This technique provides a direct measure of the compound's ability to displace a high-affinity radiolabeled ligand from its receptor, allowing for the determination of the inhibition constant (Ki).

The underlying principle is one of competition: the unlabeled test compound and a fixed concentration of a radiolabeled ligand compete for a finite number of receptors. By measuring the displacement of the radioligand at various concentrations of the test compound, we can construct a dose-response curve and calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then derived from the IC50 using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand for the receptor.

Below, we detail the experimental protocols for each primary target. These protocols are designed to be self-validating, with built-in controls to ensure the integrity of the data.

Experimental Workflow: A Visual Guide

The general workflow for our radioligand binding assays is depicted below. This systematic process ensures reproducibility and accuracy.

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis cell_prep Cell Membrane Preparation (e.g., HEK293 expressing target) incubation Incubation of Membranes, Radioligand, and Test Compound cell_prep->incubation radioligand_prep Radioligand Dilution radioligand_prep->incubation compound_prep Test Compound Serial Dilution compound_prep->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Washing to Remove Unbound Ligand filtration->washing scintillation Scintillation Counting of Bound Radioactivity washing->scintillation analysis Data Analysis: IC50 and Ki Determination scintillation->analysis

Caption: General workflow for radioligand binding assays.

Detailed Protocols
  • Objective: To determine the binding affinity of 3-(3-methylphenyl)cyclobutan-1-amine hydrochloride for the dopamine, norepinephrine, and serotonin transporters.

  • Rationale: The structural similarity of the test compound to known monoamine reuptake inhibitors makes these transporters high-priority targets.[4]

  • Materials:

    • Cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

    • Radioligands:

      • DAT: [³H]WIN 35,428

      • NET: [³H]Nisoxetine

      • SERT: [³H]Citalopram

    • Non-specific binding control:

      • DAT: 10 µM GBR 12909

      • NET: 10 µM Desipramine

      • SERT: 10 µM Fluoxetine

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • 96-well plates.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail and vials.

    • Liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of 3-(3-methylphenyl)cyclobutan-1-amine hydrochloride (e.g., from 1 nM to 100 µM).

    • To each well of a 96-well plate, add:

      • 50 µL of assay buffer (for total binding) or non-specific binding control.

      • 50 µL of the test compound at various concentrations.

      • 50 µL of the appropriate radioligand at a concentration close to its Kd.

      • 50 µL of cell membranes (protein concentration optimized for each target).

    • Incubate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Analyze the data using non-linear regression to determine the IC50 and subsequently calculate the Ki using the Cheng-Prusoff equation.

  • Objective: To assess the binding affinity of the test compound for sigma-1 and sigma-2 receptors.

  • Rationale: Many centrally acting amines exhibit affinity for sigma receptors, which are involved in a variety of cellular functions and are implicated in several neuropsychiatric disorders.

  • Materials:

    • Cell membranes from cell lines expressing σ₁ (e.g., CHO-K1) or σ₂ receptors (e.g., Jurkat).

    • Radioligands:

      • σ₁: -Pentazocine

      • σ₂: [³H]DTG (in the presence of a masking concentration of (+)-pentazocine to block σ₁ sites).

    • Non-specific binding control:

      • σ₁: 10 µM Haloperidol

      • σ₂: 10 µM Haloperidol

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure: The procedure is analogous to the monoamine transporter assays, with appropriate adjustments for the specific radioligands, cell membranes, and incubation times.

Data Presentation and Interpretation: From Raw Counts to Actionable Insights

The quantitative data generated from these binding assays must be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical Receptor Binding Affinity Profile of 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride
TargetRadioligandKi (nM) ± SEMn
Monoamine Transporters
DAT[³H]WIN 35,428Data to be determined3
NET[³H]NisoxetineData to be determined3
SERT[³H]CitalopramData to be determined3
Sigma Receptors
σ₁-PentazocineData to be determined3
σ₂[³H]DTGData to be determined3

Ki values will be calculated from experimentally determined IC50 values using the Cheng-Prusoff equation. n represents the number of independent experiments.

The interpretation of these results will hinge on both the absolute affinity (the Ki value) for each target and the selectivity profile (the ratio of Ki values between different targets). For instance, a compound with a low nanomolar Ki for DAT and significantly higher Ki values for NET and SERT would be considered a selective dopamine reuptake inhibitor.

Visualizing the Mechanism: A Hypothetical Signaling Pathway

Should the binding assays reveal high affinity for a particular transporter, for example, the dopamine transporter, we can visualize its potential downstream effects on synaptic transmission.

signaling_pathway cluster_synapse Dopaminergic Synapse cluster_presynaptic cluster_postsynaptic presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft dat Dopamine Transporter (DAT) synaptic_cleft->dat Reuptake dopamine_receptor Dopamine Receptors synaptic_cleft->dopamine_receptor Binding dopamine_vesicle Dopamine Vesicles dopamine_vesicle->synaptic_cleft Release compound 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride compound->dat Inhibition dopamine Dopamine

Caption: Potential mechanism of action at the dopamine transporter.

Conclusion and Future Directions: Building on a Solid Foundation

This technical guide has outlined a comprehensive and scientifically rigorous strategy for the initial characterization of the receptor binding affinity profile of 3-(3-methylphenyl)cyclobutan-1-amine hydrochloride. By employing competitive radioligand binding assays against a rationally selected panel of CNS targets, we can generate the foundational data necessary to understand its primary mechanism of action.

The results of these studies will be pivotal in guiding the next steps of the drug discovery process. A compelling affinity and selectivity profile would warrant progression to functional assays (e.g., neurotransmitter uptake inhibition assays) and subsequent in vivo studies to evaluate its pharmacokinetic properties and therapeutic potential.[5][6] This systematic approach ensures that decisions are data-driven, maximizing the potential for success in the development of novel therapeutics.

References

  • ScholarWorks. (2023, August 3). Studies toward the stereocontrolled synthesis of cyclobutane derivatives.
  • Chemical Substance Information. 3-(3-methylphenyl)cyclobutan-1-amine hydrochloride.
  • Sigma-Aldrich. 3-(3-methylphenyl)cyclobutan-1-amine hydrochloride | 1955561-93-9.
  • ACS Publications. (2016, August 25). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry.
  • PubMed. (2005, November 1). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development.
  • Sapphire Bioscience. 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride.
  • PharmaBlock. Cyclobutane Derivatives in Drug Discovery.
  • PubMed. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib).
  • Benchchem. 3-Methyl-1-phenylcyclobutan-1-amine;hydrochloride | 2490426-31-6.
  • PubChem - NIH. 3-Methylcyclobutan-1-amine | C5H11N | CID 23547760.
  • EvitaChem. (1r,3r)-3-(3-Bromophenyl)cyclobutan-1-amine hydrochloride.
  • CymitQuimica. CAS 1439896-38-4: Cyclobutanamine, 1-[(3-fluorophenyl)methyl].
  • WashU Medicine Research Profiles. (1997, April 25). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: Identification of 4-[5-(4-methylphenyl)- 3(trifluoromethyl)-1h-pyrazol-1-yl]benzenesulfonamide (sc-58635, celecoxib).
  • Semantic Scholar. (2022, September 30). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl).
  • ChEMBL - EMBL-EBI. Document: Synthesis, monoamine transporter binding properties, and behavioral pharmacology of a series of 3beta-(substituted phenyl)-2beta-(3'-substi....

Sources

Exploratory

Assessing the Blood-Brain Barrier Permeability of 3-(3-Methylphenyl)cyclobutan-1-amine Hydrochloride: A Mechanistic Evaluation Guide

Executive Summary For neurotherapeutics, crossing the blood-brain barrier (BBB) is the primary pharmacokinetic hurdle. Conversely, for peripherally targeted drugs, BBB penetration is a liability that drives central nervo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For neurotherapeutics, crossing the blood-brain barrier (BBB) is the primary pharmacokinetic hurdle. Conversely, for peripherally targeted drugs, BBB penetration is a liability that drives central nervous system (CNS) toxicity. Evaluating the BBB permeability of 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride requires a multi-tiered analytical approach. As a small, highly lipophilic primary amine, this compound perfectly matches the classic pharmacophore of successful CNS drugs 1. However, this exact structural profile also makes it highly susceptible to active efflux mechanisms.

This technical whitepaper outlines the authoritative, step-by-step methodologies required to evaluate the passive diffusion, active efflux, and ultimate in vivo brain exposure of this compound.

Physicochemical Profiling & Theoretical Permeability

Before initiating in vitro assays, we must establish the theoretical permeability based on the compound's physicochemical properties. 3-(3-Methylphenyl)cyclobutan-1-amine (free base MW: ~161.24 Da) consists of a lipophilic core (a cyclobutane ring substituted with a m-tolyl group) and a polar primary amine.

The Causality of the "Small Lipophilic Amine" Profile: At a physiological pH of 7.4, the primary amine (pKa ~9.5) exists predominantly in its protonated (cationic) state. However, the equilibrium dictates that a small fraction remains neutral. It is this highly lipophilic neutral fraction that rapidly partitions into the lipid bilayer of the BBB, driving passive transcellular diffusion 1. Once inside the slightly more acidic cytosol of the endothelial cells, the compound re-protonates. While this ensures high initial passive permeability, the cationic charge serves as a primary recognition motif for polyspecific efflux pumps like P-glycoprotein (P-gp).

Workflow A 3-(3-Methylphenyl) cyclobutan-1-amine B Physicochemical Profiling A->B C PAMPA-BBB (Passive Diffusion) B->C D MDCK-MDR1 (Active Efflux) C->D E In Vivo Kp,uu,brain (Free Drug Exposure) D->E

End-to-end workflow for evaluating the BBB permeability profile of CNS drug candidates.

In Vitro Passive Permeability: The PAMPA-BBB System

To isolate and measure the purely passive transcellular diffusion of 3-(3-Methylphenyl)cyclobutan-1-amine, we utilize the Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol & Mechanistic Causality:

  • Membrane Preparation: Coat the porous PVDF filter of the donor plate with 4 μL of 10% (w/v) Porcine Brain Lipid Extract (PBLE) dissolved in dodecane. Causality: PBLE is utilized instead of standard synthetic lipids (like DOPC) because it accurately replicates the complex sphingomyelin and cholesterol ratios unique to the BBB microenvironment, ensuring high physicochemical selectivity for passive diffusion 2.

  • Donor Solution Setup: Dissolve the compound in a universal buffer (pH 7.4) to a final concentration of 10 μM.

  • Acceptor Solution Setup: Fill the acceptor plate wells with buffer (pH 7.4) containing 1% Bovine Serum Albumin (BSA). Causality: BSA acts as a chemical scavenger. It simulates physiological tissue binding, maintaining sink conditions and preventing the back-flux of the highly lipophilic compound.

  • Incubation: Assemble the sandwich plate and incubate at 37°C for 4 hours without agitation.

  • Self-Validation & Quantification: Quantify compound concentrations via LC-MS/MS. Validation System: The assay data is only accepted if parallel reference standards (Verapamil for high permeability; Theophylline for low permeability) fall within strictly defined historical apparent permeability ( Papp​ ) ranges.

Active Efflux Assessment: The MDCK-MDR1 Monolayer Assay

Because lipophilic amines are classic P-gp substrates, high passive permeability in PAMPA does not guarantee brain exposure. We must evaluate active efflux using a polarized cell monolayer.

Protocol & Mechanistic Causality:

  • Cell Seeding: Seed MDCK-MDR1 cells on semi-permeable polycarbonate inserts (0.4 μm pore size) in a 96-well Transwell system at a density of 5×105 cells/well. Culture for 4-5 days. Causality: Madin-Darby Canine Kidney (MDCK) cells transfected with the human ABCB1 gene are chosen over intestinal Caco-2 cells because they form tighter paracellular junctions and robustly overexpress apical P-gp, making them a vastly superior surrogate for brain capillary endothelial cells .

  • Barrier Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω⋅cm2 . Validation System: Co-administer Lucifer Yellow; reject any wells demonstrating > 2% paracellular passthrough, ensuring that detected permeability is strictly transcellular.

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): Add 10 μM of the compound to the apical chamber (Blood surrogate).

    • Basolateral to Apical (B-A): Add 10 μM to the basolateral chamber (Brain surrogate).

  • Mechanistic Efflux Validation: Run a parallel set of A-B and B-A wells containing 2 μM Tariquidar. Validation System: Tariquidar is a highly specific P-gp inhibitor. If the Efflux Ratio ( Papp,B−A​/Papp,A−B​ ) is > 2.0 but collapses to ~1.0 in the presence of Tariquidar, it definitively proves that the compound's efflux is P-gp mediated 3.

  • Quantification: Sample acceptor compartments after 60 minutes and analyze via LC-MS/MS.

MDCK_Assay Apical Apical Compartment (Blood Surrogate) [Drug Addition] Membrane MDCK-MDR1 Cell Monolayer Overexpressing P-glycoprotein (P-gp) Apical->Membrane Passive Diffusion (Papp, A-B) Membrane->Apical P-gp Mediated Extrusion Basolateral Basolateral Compartment (Brain Surrogate) [Quantification] Membrane->Basolateral Basolateral->Membrane Efflux (Papp, B-A)

Mechanistic transport pathways in the MDCK-MDR1 transcellular permeability assay.

In Vivo Translation: The Kp,uu,brain​ Paradigm

In vitro metrics must ultimately translate to in vivo efficacy. Historically, the total brain-to-plasma ratio ( Kp​ or logBB) was used. However, relying on total brain concentrations is fundamentally flawed. Highly lipophilic amines like 3-(3-Methylphenyl)cyclobutan-1-amine bind extensively to brain tissue lipids, generating artificially high total concentrations that do not reflect the pharmacologically active free drug.

The gold standard is the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ), which isolates the free fraction that has successfully bypassed both passive barriers and active efflux 4.

Protocol & Mechanistic Causality:

  • In Vivo Dosing: Administer the compound intravenously to rodent models. Collect plasma and harvest brain tissue at steady-state.

  • Equilibrium Dialysis: Dialyze the collected plasma and homogenized brain tissue against a buffer for 4-6 hours at 37°C. This determines the fraction unbound in plasma ( fu,plasma​ ) and the fraction unbound in the brain ( fu,brain​ ).

  • Calculation: Calculate the unbound ratio using the formula:

    Kp,uu,brain​=AUCplasma​×fu,plasma​AUCbrain​×fu,brain​​

    Causality: A Kp,uu,brain​ near 1.0 indicates free passive diffusion without net efflux. A value < 0.3 strongly indicates that P-gp efflux is overpowering passive entry, restricting the compound from engaging CNS targets.

Quantitative Data Summary

The table below synthesizes the theoretical thresholds required for successful CNS penetration against the expected profile of 3-(3-Methylphenyl)cyclobutan-1-amine.

MetricAnalytical MethodTarget Threshold for CNS DrugsPredicted/Expected Value for Target Compound
Molecular Weight In Silico Profiling< 400 Da161.24 Da (Free Base) - Optimal
Polar Surface Area In Silico Profiling< 90 Ų~26 Ų - Optimal
Passive Permeability PAMPA-BBB ( Papp​ )> 4.0×10−6 cm/sHigh ( >10×10−6 cm/s) due to lipophilicity
Efflux Ratio (ER) MDCK-MDR1 Assay< 2.0TBD (High structural risk of P-gp recognition)
Unbound Exposure In Vivo ( Kp,uu,brain​ )> 0.3TBD (Dependent on in vitro ER results)

References

  • [4] Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. PMC / National Institutes of Health. 4

  • [2] Physicochemical Selectivity of the BBB Microenvironment Governing Passive Diffusion—Matching with a Porcine Brain Lipid Extract Artificial Membrane Permeability Model. PMC / National Institutes of Health. 2

  • [3] Effect of P-Glycoprotein on the Blood–Brain Barrier Transport of the Major Active Constituents of Salvia miltiorrhiza Based on the MDCK-MDR1 Cell Model. ACS Publications. 3

  • [1] Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. PMC / National Institutes of Health. 1

  • MDCK Cell Culture Protocol Using a 96-well TEER Assay System. Sigma-Aldrich.

Sources

Foundational

Target Deconvolution and Mechanistic Profiling of 3-(3-Methylphenyl)cyclobutan-1-amine Hydrochloride in Early CNS Drug Discovery

Executive Summary In early-stage central nervous system (CNS) drug discovery, identifying the precise molecular targets of novel small-molecule scaffolds is the most critical bottleneck. The compound 3-(3-Methylphenyl)cy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage central nervous system (CNS) drug discovery, identifying the precise molecular targets of novel small-molecule scaffolds is the most critical bottleneck. The compound 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride represents a highly privileged arylcycloalkylamine pharmacophore. Its structural topology—a primary amine tethered to a rigid cyclobutane ring with a meta-substituted aromatic system—mimics endogenous monoamines and trace amines.

This whitepaper outlines a rigorous, highly controlled target deconvolution pipeline for this compound. Moving beyond simple screening, we detail the causality behind each methodological choice, ensuring that every protocol functions as a self-validating system to prevent false positives and artifacts.

Phase 1: In Silico Target Prediction & Pharmacophore Mapping

The Causality of the Approach: Screening a novel compound against the entire human proteome is economically and temporally unfeasible. Before committing to empirical assays, we must restrict the target space. We employ the Similarity Ensemble Approach (SEA) [1], which groups proteins not by sequence homology, but by the chemical similarity of the ligands that bind to them. Because the cyclobutanamine scaffold is rigid, its vector projection of the amine and aryl groups provides a highly specific 3D pharmacophore that can be matched against known CNS targets.

Table 1: Putative Target Classes for Arylcycloalkylamines
Target ClassRationale for Scaffold MatchPredicted Affinity ( Ki​ )Functional Implication
TAAR1 (Trace Amine) High structural homology to β -phenylethylamine; rigidified core enhances receptor fit.10 – 150 nMModulation of dopaminergic/serotonergic firing.
Monoamine Transporters (DAT/SERT) Mimics the spatial arrangement of amphetamine and cyclobutane-based reuptake inhibitors.50 – 300 nMInhibition of neurotransmitter reuptake.
5-HT 2A/2C​ Receptors Meta-tolyl group fits the hydrophobic pocket of aminergic GPCRs.200 – 800 nMAtypical antipsychotic or hallucinogenic potential.
NMDA Receptor (PCP site) Arylcycloalkylamine core is a known motif for uncompetitive channel blockers.1.0 – 5.0 µMGlutamatergic modulation / rapid antidepressant.

Phase 2: Primary Target Deconvolution via High-Throughput Screening

The Causality of the Approach: In silico predictions only provide hypotheses. To establish empirical thermodynamic binding, we utilize competitive radioligand binding assays [2]. We choose radioligands over fluorescent probes because the steric bulk of a fluorophore can severely alter the binding kinetics of a small molecule (~197 g/mol ) like 3-(3-Methylphenyl)cyclobutan-1-amine.

Workflow Step1 Phase 1: In Silico Prediction Ligand-Based Pharmacophore Mapping Step2 Phase 2: Primary HTS Radioligand Binding Profiling Step1->Step2 Putative Target List Step3 Phase 3: Functional Validation HTRF cAMP / Ca2+ Flux Assays Step2->Step3 Binding Affinity (Ki) Step4 Phase 4: Target Engagement Cellular Thermal Shift Assay (CETSA) Step3->Step4 Agonist/Antagonist Profile Step5 Lead Optimization Validated Target & Mechanism Step4->Step5 Intracellular Validation

Fig 1. Sequential target deconvolution workflow for novel arylcycloalkylamines.

Protocol 1: Self-Validating Radioligand Displacement Assay

This protocol is designed as a self-validating system. It inherently calculates the assay window and discards data if the signal-to-noise ratio is compromised.

  • Membrane Preparation: Harvest HEK293 cells stably expressing the putative target (e.g., human TAAR1). Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g.

  • Assay Assembly (96-well format):

    • Add 50 µL of membrane suspension (10 µg protein/well).

    • Add 25 µL of [³H]-radioligand at a concentration equal to its historical Kd​ .

    • Add 25 µL of 3-(3-Methylphenyl)cyclobutan-1-amine (test compound) in a 10-point concentration gradient (10 pM to 10 µM).

  • Internal Controls (The Validation Matrix):

    • Total Binding ( Bmax​ ): 25 µL of assay buffer (Vehicle).

    • Non-Specific Binding (NSB): 25 µL of a known, structurally distinct reference antagonist at 10 µM.

  • Incubation & Filtration: Incubate for 90 minutes at room temperature to reach equilibrium. Rapidly filter through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and read on a MicroBeta counter.

  • Validation Gate: Calculate the Z'-factor using the Bmax​ and NSB wells. Proceed only if Z' > 0.5. Calculate the Ki​ using the Cheng-Prusoff equation.

Phase 3: Functional Profiling and Signal Transduction

The Causality of the Approach: Binding affinity ( Ki​ ) does not equal biological function. A compound can bind with picomolar affinity and do absolutely nothing (a silent antagonist), or it can trigger a signaling cascade (agonist). Given that TAAR1 is a G αs​ -coupled GPCR, we must measure the accumulation of intracellular cyclic AMP (cAMP). We utilize Homogeneous Time-Resolved Fluorescence (HTRF) [3] because its time-gated measurement completely eliminates the auto-fluorescence commonly exhibited by synthetic small molecules.

Signaling Ligand 3-(3-Methylphenyl) cyclobutan-1-amine Receptor TAAR1 Receptor (GPCR) Ligand->Receptor Orthosteric Binding GProtein Gαs Subunit Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase (AC) GProtein->Effector Activation SecondMsg cAMP Accumulation Effector->SecondMsg ATP Hydrolysis Kinase Protein Kinase A (PKA) SecondMsg->Kinase Phosphorylation Cascade

Fig 2. Proposed Gαs-mediated TAAR1 signaling pathway activated by the compound.

Protocol 2: HTRF cAMP Accumulation Assay

This assay relies on a competitive immunoassay format between native cAMP produced by the cells and a dye-labeled cAMP tracer.

  • Cell Plating: Seed TAAR1-expressing cells into a 384-well white microplate at 5,000 cells/well in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Compound Stimulation: Add 3-(3-Methylphenyl)cyclobutan-1-amine in a dose-response format.

  • Self-Validation Controls:

    • Positive Control: 10 µM Forskolin (directly activates adenylyl cyclase, proving the cellular machinery is viable).

    • Negative Control: Vehicle (DMSO matched to compound concentration, max 0.5%).

  • Incubation: Incubate for 30 minutes at 37°C.

  • Detection: Add the HTRF reagents: cAMP-d2 (acceptor) and anti-cAMP-Cryptate (donor) in lysis buffer. Incubate for 1 hour at room temperature.

  • Readout: Read the plate at 620 nm (donor) and 665 nm (acceptor). A decrease in the HTRF ratio (665/620) indicates an increase in intracellular cAMP, confirming agonism.

Phase 4: Intracellular Target Engagement (Label-Free)

The Causality of the Approach: Biochemical assays (Phase 2) utilize disrupted cells and artificial buffers. To confidently advance 3-(3-Methylphenyl)cyclobutan-1-amine into lead optimization, we must prove that the molecule can cross the intact lipid bilayer and engage its target in the complex, crowded environment of a living cell. We employ the Cellular Thermal Shift Assay (CETSA) [4]. This method relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein, increasing its melting temperature ( Tm​ ).

Protocol 3: Isothermal Dose-Response Fingerprint (ITDRF) CETSA

To ensure the stabilization is specific to the drug and not an artifact of cellular stress, we perform an isothermal dose-response rather than a simple melt curve.

  • Cell Treatment: Incubate intact, live cells expressing the target protein with varying concentrations of the test compound (1 nM to 50 µM) for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a predetermined challenge temperature (the ITDRFCETSA​ temperature, typically where 80% of the apo-protein denatures, e.g., 52°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 100,000 x g for 20 minutes to pellet the denatured, aggregated proteins.

  • Quantification: Extract the supernatant (containing only the soluble, stabilized target protein). Run a Western Blot or use AlphaScreen technology to quantify the remaining target protein.

  • Validation: Plot the soluble protein fraction against the compound concentration. A sigmoidal dose-response curve confirms specific, physiological target engagement, ruling out non-specific aggregation.

Conclusion & Translational Outlook

By systematically moving from in silico pharmacophore mapping to label-free intracellular validation, we establish a watertight mechanistic profile for 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride. This multi-tiered, self-validating approach ensures that early discovery resources are only deployed on scaffolds with proven, physiological target engagement, significantly de-risking the subsequent hit-to-lead optimization phase.

References

  • Keiser, M. J., Roth, B. L., Armbruster, B. N., Ernsberger, P., Irwin, J. J., & Shoichet, B. K. (2007). Relating protein pharmacology by ligand chemistry. Nature Biotechnology, 25(2), 197-206.[Link]

  • Besnard, J., Ruda, G. F., Setola, V., Abecassis, K., Rodriguiz, R. M., Huang, X. P., ... & Hopkins, A. L. (2012). Automated design of ligands to polypharmacological profiles. Nature, 492(7428), 215-220.[Link]

  • Degorce, F., Card, A., Soh, S., Trinquet, E., Knapik, G. P., & Xie, B. (2009). HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications. Current Chemical Genomics, 3, 22-32.[Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.[Link]

Exploratory

Crystal structure and thermal stability of 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride

An In-depth Technical Guide to the Crystal Structure and Thermal Stability of 3-(3-Methylphenyl)cyclobutan-1-amine Hydrochloride Abstract Cyclobutane scaffolds are increasingly recognized as privileged motifs in medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure and Thermal Stability of 3-(3-Methylphenyl)cyclobutan-1-amine Hydrochloride

Abstract

Cyclobutane scaffolds are increasingly recognized as privileged motifs in medicinal chemistry, prized for their ability to confer three-dimensionality and improved pharmacological properties compared to planar aromatic systems.[1][2] The compound 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride represents a valuable, yet under-characterized, building block for drug discovery. Its structural rigidity and substitution pattern make it a compelling intermediate for novel therapeutics. This technical guide provides a comprehensive framework for the synthesis, crystallographic analysis, and thermal stability assessment of this compound. By detailing field-proven experimental protocols and the scientific rationale behind them, this document serves as a vital resource for researchers in chemical synthesis and drug development, ensuring the generation of reliable and reproducible data critical for advancing pharmaceutical candidates from the bench to clinical evaluation.

Proposed Synthesis and Purification

A robust understanding of a compound's physical properties begins with a reliable synthetic route that yields high-purity material. The synthesis of 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride can be logically achieved via a two-step process involving the reductive amination of a ketone precursor, followed by salt formation. This common and high-yielding approach is a standard in medicinal chemistry for preparing amines.[3]

Causality of Experimental Design

The choice of reductive amination is predicated on its efficiency and the commercial availability of the starting ketone. Using ammonia in the form of ammonium acetate with a reducing agent like sodium cyanoborohydride is a well-established method for converting ketones to primary amines. The final step, salt formation with hydrochloric acid, is critical for pharmaceutical applications. It typically enhances crystallinity, improves stability, and increases aqueous solubility compared to the freebase.

Detailed Experimental Protocol: Synthesis
  • Step 1: Reductive Amination.

    • To a solution of 3-(3-methylphenyl)cyclobutan-1-one (1.0 eq) in methanol (0.2 M), add ammonium acetate (10.0 eq).

    • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

    • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes. (CAUTION: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Perform in a well-ventilated fume hood).

    • Allow the reaction to stir at room temperature for 24 hours, monitoring by TLC or LC-MS for the disappearance of the starting ketone.

    • Upon completion, quench the reaction by the slow addition of 1 M HCl until the pH is ~2 to decompose excess reducing agent.

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Basify the aqueous residue to pH >12 with 6 M NaOH and extract the free amine with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 3-(3-methylphenyl)cyclobutan-1-amine.

  • Step 2: Hydrochloride Salt Formation.

    • Dissolve the crude amine in a minimal amount of diethyl ether.

    • Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation ceases.

    • Collect the resulting white solid by vacuum filtration.

    • Wash the solid with cold diethyl ether to remove any non-basic impurities.

    • Dry the product under high vacuum to yield 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis Workflow Ketone 3-(3-methylphenyl)cyclobutan-1-one Amine_Freebase 3-(3-Methylphenyl)cyclobutan-1-amine (Freebase) Ketone->Amine_Freebase 1. NH4OAc, NaBH3CN 2. NaOH Workup HCI_Salt 3-(3-Methylphenyl)cyclobutan-1-amine HCl (Final Product) Amine_Freebase->HCI_Salt HCl in Diethyl Ether

Caption: Workflow for the synthesis of the target compound.

Crystal Structure Determination

The precise three-dimensional arrangement of atoms in a solid-state material is paramount for understanding its properties. Single-Crystal X-ray Diffraction (SC-XRD) is the definitive technique for elucidating this structure, providing unequivocal proof of identity, stereochemistry, and intermolecular interactions that govern the crystal lattice.

Causality of Experimental Design

The primary challenge in SC-XRD is obtaining diffraction-quality single crystals. This protocol outlines slow evaporation, a reliable method for growing crystals of organic salts. The selection of a solvent system (e.g., methanol/diethyl ether) is based on creating a solution where the compound is soluble in one solvent (methanol) but sparingly soluble in the other (diethyl ether), allowing for controlled precipitation as the more volatile solvent evaporates.

Detailed Experimental Protocol: SC-XRD
  • Crystal Growth.

    • Dissolve a small quantity (~10-20 mg) of the purified hydrochloride salt in a minimal volume of methanol in a small, clean vial.

    • Place this vial inside a larger, sealed jar containing a small amount of diethyl ether (the anti-solvent).

    • Allow the diethyl ether vapor to slowly diffuse into the methanol solution over several days at room temperature.

    • Monitor the vial for the formation of well-defined, single crystals.

  • Data Collection and Structure Refinement.

    • Carefully select a suitable single crystal and mount it on a goniometer head.

    • Place the goniometer on the diffractometer (e.g., Bruker APEX-II) equipped with a suitable X-ray source (e.g., Mo Kα radiation).

    • Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen stream to minimize thermal vibration and improve data quality.

    • Collect a full sphere of diffraction data.

    • Process the data to obtain a unit cell and integrate the reflection intensities.

    • Solve the structure using direct methods (e.g., SHELXT) and refine the model against the data using full-matrix least-squares (e.g., SHELXL).

    • Locate and refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model.

Crystallographic Analysis Workflow

G cluster_xrd Crystallographic Analysis Workflow Purified_Sample Purified HCl Salt Crystal_Growth Slow Vapor Diffusion (MeOH/Ether) Purified_Sample->Crystal_Growth Single_Crystal Select Single Crystal Crystal_Growth->Single_Crystal Data_Collection X-Ray Data Collection (100 K) Single_Crystal->Data_Collection Structure_Solution Structure Solution (e.g., SHELXT) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure (CIF) Structure_Refinement->Final_Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Representative Crystallographic Data

While no public crystal structure exists for this specific compound, the following table presents expected parameters based on analyses of similar small organic hydrochloride salts.

ParameterExpected Value
Chemical FormulaC₁₁H₁₆ClN
Formula Weight201.71
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 25
β (°)90 - 105 (for monoclinic)
Volume (ų)1500 - 2500
Z (molecules/unit cell)4 or 8
Calculated Density (g/cm³)1.1 - 1.3
R-factor (R1)< 0.05
Goodness-of-Fit (S)~1.0

Thermal Stability Assessment

Thermal stability is a critical parameter for any active pharmaceutical ingredient (API) or intermediate. It dictates storage conditions, informs manufacturing processes (e.g., milling, drying), and is essential for safety assessment. The primary techniques for this evaluation are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4]

Causality of Experimental Design
  • TGA is selected to determine the temperature at which the compound begins to lose mass, indicating decomposition. An inert nitrogen atmosphere is used to prevent oxidative degradation, providing a clear decomposition profile.

  • DSC is used to identify thermal transitions, such as melting (endothermic) and decomposition (often exothermic). A hermetically sealed pan is used to contain any volatiles released during heating, ensuring accurate measurement of heat flow. The heating rate of 10 °C/min is a standard condition that balances resolution and experimental time.

Detailed Experimental Protocol: TGA & DSC
  • Instrument Calibration: Calibrate the TGA for mass and temperature and the DSC for heat flow and temperature using certified standards as per the manufacturer's protocol.

  • Sample Preparation:

    • TGA: Accurately weigh 5-10 mg of the hydrochloride salt into a tared alumina or platinum crucible.

    • DSC: Accurately weigh 2-5 mg of the sample into a tared aluminum pan and hermetically seal it.

  • TGA Analysis:

    • Place the sample crucible into the TGA furnace.

    • Purge with nitrogen gas at a flow rate of 50 mL/min.

    • Heat the sample from 30 °C to 600 °C at a constant rate of 10 °C/min.

    • Record the mass loss as a function of temperature. The onset of decomposition (T_onset) is determined from the resulting thermogram.

  • DSC Analysis:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Heat the sample from 30 °C to a temperature just beyond the decomposition onset found by TGA, at a rate of 10 °C/min under a nitrogen atmosphere.

    • Record the differential heat flow. Identify the melting point (T_m) from the peak of the endothermic event.

Thermal Analysis Workflow

G cluster_thermal Thermal Analysis Workflow Sample Purified HCl Salt TGA TGA Analysis (5-10 mg, N2 atm) Sample->TGA DSC DSC Analysis (2-5 mg, N2 atm) Sample->DSC TGA_Data Mass Loss vs. Temp TGA->TGA_Data DSC_Data Heat Flow vs. Temp DSC->DSC_Data TGA_Result Determine T_onset (Decomposition) TGA_Data->TGA_Result DSC_Result Determine T_m (Melting Point) DSC_Data->DSC_Result Report Thermal Stability Profile TGA_Result->Report DSC_Result->Report

Caption: Workflow for TGA and DSC thermal stability assessment.

Expected Thermal Properties

Based on the general properties of amine hydrochloride salts, the following thermal behavior is anticipated.

AnalysisParameterExpected Result
TGA Decomposition Onset (T_onset)> 200 °C
Mass Loss EventsLikely a multi-step decomposition, potentially involving the initial loss of HCl followed by organic breakdown.
DSC Melting Point (T_m)A sharp endotherm is expected between 150 °C and 250 °C, likely occurring just before or concurrently with decomposition.

Amine hydrochlorides are generally stable solids, but care must be taken during handling, as they can react with certain solvents at elevated temperatures.[5] Decomposition at high temperatures will likely release toxic fumes, including oxides of nitrogen and hydrogen chloride.

Conclusion

3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride is a compound of significant interest for pharmaceutical development. A comprehensive characterization of its solid-state properties is not merely an academic exercise but a fundamental requirement for its advancement. The protocols and workflows detailed in this guide provide a validated, logical framework for synthesizing the material and determining its crystal structure and thermal stability. Adherence to these methodologies will ensure the generation of high-quality, reliable data, thereby enabling informed decisions in process development, formulation, and regulatory filings, ultimately accelerating the journey of novel cyclobutane-based therapeutics to patients.

References

  • SciSpace. Crystal structure of 3-methyl-1-[(E)-(4-phenylbutan-2-ylidene)amino]thiourea, C12H17N3S. (2020). Available from: [Link]

  • ECHA. 3-(3-methylphenyl)cyclobutan-1-amine hydrochloride — Chemical Substance Information. Available from: [Link]

  • PubChem. 3,3-difluoro-N-methylcyclobutan-1-amine hydrochloride. Available from: [Link]

  • PMC. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[6][6]-rearrangement cascade. (2025). Available from: [Link]

  • ResearchGate. Crystal structure of 3-(((cyclohexyl(phenyl)methylidene)amino)oxy)-2-hydroxy-N-(propan-2-yl)propan-1-aminium chloride, C19H31ClN2O2. (2016). Available from: [Link]

  • Google Patents. CN112608243A - Synthesis method of trans-3-aminobutanol.
  • ResearchGate. TGA (a) and DSC (b) measurements for TPD-Ph and TPD-(2,4)-F. Available from: [Link]

  • PMC. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Available from: [Link]

  • Wikipedia. 3,3-Diphenylcyclobutanamine. Available from: [Link]

  • AIDIC. Thermal Stability of Amine Compounds and Dichloromethane. Available from: [Link]

  • NIST. Cyclobutane, 1,3-dimethyl. Available from: [Link]

  • ResearchGate. Examining primary aromatic amines' stability in aqueous food simulants. (2023). Available from: [Link]

  • MDPI. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. (2024). Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for dissolving 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride in DMSO and aqueous buffers

Executive Summary This application note provides a comprehensive, field-validated methodology for the solubilization of 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride . Designed for researchers in drug discovery, pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, field-validated methodology for the solubilization of 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride . Designed for researchers in drug discovery, pharmacology, and molecular biology, this guide covers the preparation of concentrated master stocks in Dimethyl Sulfoxide (DMSO) and the formulation of working solutions in aqueous buffers. The protocols emphasize physicochemical causality, ensuring that experimental artifacts such as solvent-induced cytotoxicity and pH shifts are systematically avoided.

Physicochemical Properties & Solubilization Rationale

Before initiating solubilization, it is critical to understand the compound's structural properties to predict its behavior in different solvent systems.

Quantitative Data Summary
PropertyValueReference / Implication
Chemical Name 3-(3-Methylphenyl)cyclobutan-1-amine hydrochlorideActive Pharmaceutical Ingredient (API)
CAS Number 1807891-10-6Primary identifier[1]
Molecular Weight 197.71 g/mol Required for molarity calculations[2]
Salt Form Hydrochloride (HCl)Enhances aqueous solubility compared to free base[3]
Primary Solvents DMSO, DMF, Aqueous Buffers (PBS, HEPES)Versatile handling for in vitro and in vivo assays[4]
Strategic Rationale (Expertise & Experience)

As a hydrochloride salt of a primary amine, this compound possesses significantly higher intrinsic aqueous solubility than its free-base counterpart[3]. However, dissolving HCl salts directly into unbuffered water (e.g., Milli-Q water) will lower the solution's pH due to protonation dynamics and the dissociation of chloride ions[5]. Therefore, buffered solutions (e.g., 1X PBS or 20 mM HEPES, pH 7.2–7.4) are strictly required to maintain physiological pH and prevent localized protein precipitation or cellular shock in biological assays.

While direct aqueous dissolution is feasible, preparing a concentrated master stock in anhydrous DMSO is the industry standard for long-term storage and high-throughput screening (HTS)[6]. DMSO prevents hydrolytic degradation and allows for highly accurate, standardized serial dilutions[4]. To prevent solvent-induced cytotoxicity or transcriptomic shifts in cell-based assays, the final DMSO concentration in the culture medium must be strictly maintained at or below 0.1% (v/v) [6],[7].

Strategic Solubilization Workflow

The following decision tree outlines the logical progression for choosing the correct solubilization pathway based on your assay's sensitivity to organic solvents.

SolubilizationWorkflow Start 3-(3-Methylphenyl)cyclobutan-1-amine HCl (Solid Powder) Decision Does the assay tolerate DMSO? (e.g., ≤ 0.1% v/v) Start->Decision PathDMSO DMSO-Tolerant Assays (HTS, Cell Culture) Decision->PathDMSO Yes PathAq DMSO-Sensitive Assays (In Vivo, Sensitive Cells) Decision->PathAq No StockDMSO Prepare 10-50 mM Master Stock in 100% DMSO PathDMSO->StockDMSO DiluteAq Directly Dissolve in 1X PBS or HEPES Buffer PathAq->DiluteAq Intermediate Intermediate Dilution (e.g., 100x in Buffer) StockDMSO->Intermediate CheckPH Verify & Adjust pH to 7.2-7.4 (HCl salt lowers pH) DiluteAq->CheckPH FinalDMSO Final Assay Solution (≤ 0.1% DMSO) Intermediate->FinalDMSO FinalAq Final Assay Solution (0% DMSO) CheckPH->FinalAq

Workflow for solubilizing 3-(3-Methylphenyl)cyclobutan-1-amine HCl based on assay DMSO tolerance.

Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock in DMSO

This protocol establishes a stable, concentrated stock suitable for long-term storage at -20°C or -80°C.

Step-by-Step Methodology:

  • Equilibration: Allow the solid compound vial to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent ambient moisture condensation.

  • Weighing: Accurately weigh a specific mass of the compound (e.g., 5.0 mg) using an analytical balance.

  • Calculation: Calculate the required volume of anhydrous, sterile-filtered DMSO[8] using the formula: Volume (mL) = Mass (mg) / (197.71 g/mol × Target Molarity (M)) Example: For 5.0 mg of powder to reach 10 mM (0.01 M): 5.0 / (197.71 × 0.01) = 2.529 mL DMSO.

  • Dissolution: Add the calculated volume of DMSO to the vial. Vortex gently for 30–60 seconds. If necessary, sonicate in a room-temperature water bath for 1–2 minutes until fully dissolved.

  • Self-Validation (QC): Visually inspect the solution against a light source. The solution must be 100% clear and colorless. Any turbidity indicates incomplete solubilization.

  • Storage: Aliquot the master stock into single-use volumes (e.g., 50 µL) in amber microcentrifuge tubes to prevent repeated freeze-thaw cycles[6]. Store at -20°C.

Protocol B: Serial Dilution into Aqueous Assay Buffers (≤0.1% DMSO)

Directly spiking a highly concentrated DMSO stock into a large volume of aqueous media can cause localized precipitation[9]. This protocol uses an intermediate dilution step.

Step-by-Step Methodology:

  • Thawing: Thaw a single aliquot of the 10 mM DMSO master stock at room temperature.

  • Intermediate Dilution: Prepare a 100X intermediate solution. For a final assay concentration of 10 µM, first dilute the 10 mM stock 1:100 in your chosen aqueous buffer (e.g., add 10 µL of 10 mM stock to 990 µL of PBS). This yields a 100 µM solution containing 1% DMSO.

  • Final Dilution: Dilute the intermediate solution 1:10 in the final cell culture medium (e.g., add 100 µL of the 100 µM intermediate to 900 µL of medium).

  • Self-Validation (QC): The final solution is now 10 µM with a safe DMSO concentration of 0.1%[6],[7]. Always prepare a parallel Vehicle Control containing 0.1% DMSO without the active compound to isolate solvent effects[9],[10].

Protocol C: Direct Aqueous Solubilization (DMSO-Free)

For in vivo studies or highly sensitive primary cells where DMSO is strictly prohibited.

Step-by-Step Methodology:

  • Weighing: Weigh the required mass of the compound.

  • Buffer Addition: Add a biologically relevant buffer with high buffering capacity, such as 1X PBS or 20 mM HEPES (pH 7.4). Do not use unbuffered water.

  • Agitation: Vortex vigorously. Amine hydrochlorides typically dissolve rapidly in aqueous environments[4].

  • Self-Validation (QC - Critical): Measure the pH of the final solution using a micro-pH probe. The dissociation of the HCl salt can overwhelm weak buffers, dropping the pH[5]. If the pH is below 7.2, carefully titrate with 0.1 N NaOH until physiological pH (7.2–7.4) is restored.

  • Sterilization: Filter the final solution through a 0.22 µm Polyethersulfone (PES) syringe filter before applying to biological systems.

Mechanistic Insights & Troubleshooting (Trustworthiness)

  • The Common Ion Effect: If you are attempting to dissolve this compound in an aqueous buffer that already contains a very high concentration of chloride ions (e.g., hypertonic saline), you may experience reduced solubility. According to Le Chatelier's principle and the solubility product ( Ksp​ ), an excess of chloride ions will push the equilibrium toward the solid protonated species, effectively lowering the compound's apparent solubility[5].

  • Precipitation on Dilution: If localized cloudy precipitates form when adding the DMSO stock to the culture media, it indicates the compound is crashing out of solution[9]. To resolve this, pre-warm the culture media to 37°C before adding the compound, and ensure the addition is done dropwise while gently swirling the media.

  • Filter Material Compatibility: When sterile-filtering 100% DMSO stocks, never use standard Cellulose Acetate (CA) or Polyethersulfone (PES) filters, as DMSO will dissolve the membrane, ruining the sample and introducing toxic polymers. Always use Polytetrafluoroethylene (PTFE) or Nylon filters for pure DMSO[8]. PES is perfectly safe for the final aqueous working solutions (Protocol C).

References

  • National Institutes of Health (NIH) / PMC. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines. Available at:[Link]

  • Reddit / r/labrats. (2024). Avoiding toxic DMSO concentrations in cell culture. Available at:[Link]

  • Taylor & Francis. (2012). Solubility and solution stability studies of different amino acid prodrugs. Journal of Drug Targeting. Available at:[Link]

  • University of Mustansiriyah. (n.d.). Preformulation: Solubility and pH Profiles of Amine Hydrochloride Salts. Available at:[Link]

Sources

Application

Topic: In Vivo Dosing Strategies and Vehicle Selection for 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride

An Application Guide for Preclinical Researchers Introduction 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride is a small molecule belonging to the arylcyclobutanamine class of compounds. Structures of this nature are...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Preclinical Researchers

Introduction

3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride is a small molecule belonging to the arylcyclobutanamine class of compounds. Structures of this nature are of significant interest in medicinal chemistry and drug discovery programs.[1][2] The successful in vivo evaluation of any new chemical entity is fundamentally dependent on the ability to administer the compound in a safe, accurate, and reproducible manner. The selection of an appropriate vehicle and a well-considered dosing strategy are therefore not merely logistical steps, but critical experimental parameters that directly influence pharmacokinetic profiles, efficacy readouts, and overall study validity.

This guide provides a comprehensive framework for developing a robust in vivo dosing protocol for 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride (referred to hereafter as "the compound"). As a hydrochloride salt, the compound's physicochemical properties, particularly its pH-dependent solubility, are central to its formulation. This document outlines a logical, step-wise approach, from initial physicochemical characterization to the preparation of final dosing formulations, designed to equip researchers with the knowledge to make informed decisions and avoid common pitfalls in preclinical studies.

Part 1: Physicochemical Characterization and Pre-formulation Assessment

Before any in vivo study, a foundational understanding of the compound's physical and chemical properties is essential. These characteristics dictate the range of possible formulation strategies.

Key Physicochemical Parameters

The following table summarizes known and predicted properties for 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride. Due to limited publicly available experimental data for this specific molecule, some parameters are based on its chemical structure and the properties of similar amine hydrochlorides.

PropertyValue / PredictionSignificance for Formulation
CAS Number 1955561-93-9[3]Unique identifier for sourcing and literature search.
Molecular Weight 197.71 g/mol [3]Essential for all molarity and dose calculations.
Form Hydrochloride SaltSuggests increased aqueous solubility at acidic to neutral pH compared to the free base. The formulation pH will be critical.
Predicted pKa ~9-10 (for the primary amine)The compound will be protonated and positively charged below this pH, which typically enhances aqueous solubility.
Predicted LogP ~2.5-3.5Indicates a degree of lipophilicity. While the salt form aids water solubility, the underlying molecule has non-polar character, which may limit solubility in simple aqueous vehicles at high concentrations.
Hazard Profile Potential skin and eye irritant.[4]Requires appropriate personal protective equipment (PPE) during handling and formulation.
Protocol 1: Determination of Aqueous Solubility and pH Profile

Objective: To determine the approximate aqueous solubility of the compound across a physiologically relevant pH range to inform vehicle selection.

Materials:

  • 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Vortex mixer

  • pH meter

  • Analytical balance

  • Microcentrifuge and tubes

Methodology:

  • Prepare Media: Prepare aliquots of deionized water and PBS.

  • Saturated Solutions: Add an excess amount of the compound (e.g., 10-20 mg) to 1 mL of each medium in separate microcentrifuge tubes. This amount should be well above the expected solubility limit.

  • Equilibration: Vortex the tubes vigorously for 1-2 minutes. Place on a rotator at room temperature for at least 2-4 hours to allow the solution to reach equilibrium.

  • pH Measurement: Measure and record the final pH of each saturated solution. The pH of the water solution will be acidic due to the hydrochloride salt.

  • Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.

  • Quantification: Carefully collect a known volume of the supernatant. Dilute it with an appropriate mobile phase and analyze the concentration using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Calculate Solubility: Determine the solubility in mg/mL or mM from the measured concentration.

  • pH Adjustment (Optional but Recommended): For the water-based solution, incrementally add 0.1 M NaOH and observe if precipitation occurs as the pH increases towards and beyond neutral. This helps identify the pH at which the less soluble free base begins to form.

Part 2: Vehicle Selection Strategy

The ideal vehicle should be simple, non-toxic, and inert, causing no biological effects that could interfere with the study outcome. The choice is a direct consequence of the compound's solubility, the desired dose concentration, and the intended route of administration.

Vehicle Selection Decision Workflow

The following workflow provides a systematic approach to selecting an appropriate vehicle.

VehicleSelection start Start: Define Target Dose (e.g., 10 mg/kg) & Concentration (e.g., 1 mg/mL for a 10 mL/kg dose volume) solubility_check Is required concentration < 80% of measured aqueous solubility at pH 5-7.4? start->solubility_check aqueous_vehicle SUCCESS: Use simple aqueous vehicle (e.g., Saline, 5% Dextrose, PBS) solubility_check->aqueous_vehicle Yes ph_adjust Can solubility be achieved by adjusting pH to a tolerable range (pH 4-8 for IP/SC)? solubility_check->ph_adjust No aqueous_ph Use pH-adjusted aqueous buffer. Monitor for tolerability. ph_adjust->aqueous_ph Yes complex_formulation Solubility is insufficient. Consider complex formulations. ph_adjust->complex_formulation No cosolvent_check Is compound soluble in a tolerable % of co-solvent? (e.g., <10% DMSO, <40% PEG300) complex_formulation->cosolvent_check cosolvent_system Use co-solvent system. Example: 10% DMSO / 40% PEG300 / 50% Saline cosolvent_check->cosolvent_system Yes suspension Prepare a suspension. (e.g., 0.5% Methylcellulose or 1% CMC-Na) cosolvent_check->suspension No

Caption: Vehicle selection decision-making workflow.

Common Preclinical Vehicle Classes
Vehicle ClassExamplesProsConsBest For
Aqueous (Isotonic) 0.9% Saline, 5% Dextrose in Water (D5W), PBSSafest, most physiologically compatible, minimal biological interference.Limited solubilizing power for lipophilic compounds.Water-soluble compounds.
Aqueous with Co-solvents PEG-300, Propylene Glycol (PG), DMSO, EthanolSignificantly increases solubility for poorly soluble compounds.Can cause toxicity, hemolysis (IV), or local irritation (IP/SC) at high concentrations. Vehicle may have its own biological effects.Compounds with moderate to poor aqueous solubility.
Aqueous with Surfactants Tween® 80, Kolliphor® ELEnhance solubility by forming micelles. Can improve absorption.Potential for hypersensitivity reactions (Kolliphor) and can influence drug distribution (P-gp inhibition by Tween 80).[5]Very poorly soluble, lipophilic compounds.
Suspensions 0.5-1% Methylcellulose (MC), 1-2% Carboxymethylcellulose Sodium (CMC-Na)Allows for administration of insoluble compounds. Can provide sustained release for SC/IM routes.Requires careful preparation for uniform particle size and dosing. Bioavailability can be variable. Not suitable for IV.Insoluble compounds, particularly for oral (p.o.) administration.
Protocol 2: Screening of Vehicle Formulations

Objective: To test the solubility and short-term stability of the compound in a small number of candidate vehicles selected based on the workflow above.

Methodology:

  • Select Candidates: Based on Protocol 1, choose 2-3 candidate vehicles. For this compound, good starting points would be:

    • Vehicle A: 0.9% Saline

    • Vehicle B: 10% DMSO / 90% Saline

    • Vehicle C: 0.5% Methylcellulose in deionized water (for a potential suspension)

  • Prepare Formulations:

    • For each vehicle, weigh an amount of the compound needed to achieve the highest target concentration for the planned study.

    • For solutions (A, B), add the vehicle and vortex/sonicate until the compound is fully dissolved.

    • For the suspension (C), first "wet" the compound with a small amount of vehicle to make a paste, then gradually add the remaining vehicle while vortexing to create a uniform suspension.

  • Visual Inspection: Observe the preparations under a light source.

    • Solutions should be clear and free of any particulates.

    • Suspensions should appear uniform and opaque.

  • Stability Check: Let the preparations sit at room temperature for 4 hours (a typical dosing window). Re-inspect for any signs of precipitation (solutions) or excessive settling (suspensions). A good suspension should be easily re-suspended with gentle agitation.

  • Select Lead Vehicle: Choose the simplest vehicle that provides a stable and clear solution (or a homogenous, easily re-suspendable suspension) at the desired concentration.

Part 3: In Vivo Dosing Strategies and Protocols

Route of Administration

The choice of administration route depends on the study's objective (e.g., screening for efficacy vs. formal pharmacokinetics) and the compound's properties.

  • Oral (p.o.): Preferred for evaluating oral bioavailability and for drugs intended for oral use in humans. Suspensions are common for this route.

  • Intraperitoneal (i.p.): Common in rodent studies for rapid systemic exposure, bypassing the gastrointestinal tract and first-pass metabolism. Requires a non-irritating, isotonic solution.

  • Intravenous (i.v.): Provides 100% bioavailability and is used to determine key pharmacokinetic parameters like clearance and volume of distribution. Requires a sterile, clear solution, and the formulation must be free of particulates.

  • Subcutaneous (s.c.): Can provide slower, more sustained absorption compared to i.p. or i.v.

Dose Calculation

Dose calculations must be accurate. The formula is:

Dosing Volume (mL) = (Dose (mg/kg) x Animal Weight (kg)) / Formulation Concentration (mg/mL)

For mice, a typical oral or i.p. dosing volume is 10 mL/kg. For rats, it is 5 mL/kg. These volumes can be adjusted, but it is critical to remain consistent within a study.

Protocol 3: Preparation of a Dosing Formulation (Aqueous Solution)

Example: 10 mg/kg dose for a 25g mouse, using a 1 mg/mL formulation in saline. Dosing volume = (10 mg/kg * 0.025 kg) / 1 mg/mL = 0.25 mL.

Materials:

  • 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride

  • Sterile 0.9% Saline for Injection

  • Sterile conical tube

  • Vortex mixer

  • Sterile syringe and needle for administration

Methodology:

  • Calculate Batch Size: Determine the total volume needed for all animals in the dose group, plus a 20-30% overage to account for hub loss in syringes. (e.g., for 10 mice, you need 10 * 0.25 mL = 2.5 mL. Prepare 3.5-4 mL).

  • Weigh Compound: Accurately weigh the required amount of compound. (e.g., for 4 mL of a 1 mg/mL solution, weigh 4 mg).

  • Dissolution: Add the compound to the sterile conical tube. Add approximately 80% of the final volume of saline. Vortex until the solid is completely dissolved.

  • Final Volume: Add saline to reach the final desired volume (q.s. to 4 mL). Mix thoroughly.

  • Final Check: Visually inspect the final solution to ensure it is clear and free of particulates.

  • Administration: Keep the solution at room temperature. Draw up the calculated volume for each animal immediately before dosing.

Protocol 4: Preparation of a Dosing Formulation (Suspension)

Example: 50 mg/kg dose where aqueous solubility is insufficient, using a 5 mg/mL suspension in 0.5% Methylcellulose.

Materials:

  • 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride

  • 0.5% (w/v) Methylcellulose in deionized water

  • Mortar and pestle

  • Spatula

  • Stir plate and magnetic stir bar

Methodology:

  • Calculate Batch Size: As described in Protocol 3.

  • Weigh Compound: Accurately weigh the required amount of compound (e.g., for 10 mL of a 5 mg/mL suspension, weigh 50 mg).

  • Trituration: Place the weighed powder into a mortar. Add a very small amount of the 0.5% methylcellulose vehicle (just enough to form a thick, smooth paste). Triturate with the pestle until the powder is uniformly wetted. This step is critical to prevent clumping.

  • Dilution: Gradually add the remaining vehicle in small portions, mixing continuously with the pestle and spatula.

  • Homogenization: Transfer the mixture to a beaker or vial with a magnetic stir bar. Place on a stir plate and stir for at least 30-60 minutes to ensure homogeneity.

  • Administration: Maintain continuous, gentle stirring during the dosing procedure to prevent settling. Immediately before drawing each dose, ensure the suspension is uniformly mixed.

Typical In Vivo Study Workflow

The following diagram illustrates a common workflow for a single-dose pharmacokinetic (PK) or tolerability study.

StudyWorkflow cluster_pre Pre-Dosing Phase cluster_dose Dosing & Observation cluster_post Post-Dosing Phase acclimate Animal Acclimatization (3-7 days) fasting Fasting (optional) (4-12 hours pre-dose) acclimate->fasting weigh Record Body Weights fasting->weigh formulate Prepare Formulation (Protocols 3 or 4) weigh->formulate dose Administer Compound & Vehicle Control (Time 0) formulate->dose observe Clinical Observations (Tolerability, Adverse Effects) dose->observe sampling Blood/Tissue Sampling (Multiple Time Points for PK) observe->sampling analysis Bioanalysis (LC-MS/MS) sampling->analysis pk_pd Data Analysis (PK/PD Modeling) analysis->pk_pd

Caption: Experimental workflow for a typical single-dose in vivo study.

Part 4: Important Considerations and Troubleshooting

  • Tolerability: After dosing, closely monitor animals for any adverse effects such as lethargy, ruffled fur, labored breathing, or signs of pain at the injection site (for i.p./s.c.). The vehicle itself can cause irritation, underscoring the need for a dedicated vehicle control group.

  • Vehicle Control Group: This is arguably the most important control in the study. This group must receive the exact same vehicle, prepared in the same way and administered at the same volume and by the same route, as the treatment groups. Any effects observed in the vehicle group are attributable to the formulation or procedure, not the test compound.[6]

  • Formulation Stability: Unless stability data exists, always prepare formulations fresh on the day of dosing. Do not store complex formulations (especially suspensions) for extended periods.

Troubleshooting Common Formulation Issues
ProblemPotential CauseSuggested Solution
Compound precipitates after preparation. Concentration exceeds solubility in the chosen vehicle. pH shift or temperature change.Re-evaluate solubility data. Decrease the concentration (and increase dose volume if possible). Consider a more robust vehicle (e.g., co-solvent) or switch to a suspension.
Suspension is clumpy / settles too quickly. Improper wetting of the powder. Incorrect viscosity of the suspending agent.Ensure the trituration/wetting step (Protocol 4, Step 3) is performed correctly. Consider increasing the concentration of the suspending agent (e.g., from 0.5% to 1% MC).
Animals show distress post-injection (i.p./s.c.). Formulation is not isotonic. pH is too high or low. Co-solvent concentration is too high.Ensure pH is in a tolerable range (4-8). Check osmolality. Reduce the concentration of co-solvents or surfactants. The vehicle control group is essential to confirm the vehicle is the cause.

Conclusion

The development of a successful in vivo dosing regimen for 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride is a systematic process rooted in the compound's fundamental physicochemical properties. By starting with a thorough assessment of its aqueous solubility and pH-dependence, researchers can follow a logical workflow to select the simplest, safest, and most effective vehicle. The detailed protocols provided herein for formulation preparation and the emphasis on proper controls are designed to enhance the quality and reproducibility of preclinical data, ultimately enabling a more accurate assessment of the compound's biological activity.

References

  • Malykh, Y., et al. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist... Pharmaceuticals. Available at: [Link]

  • PubChem. 3,3-difluoro-N-methylcyclobutan-1-amine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • INRS. Ethyl methyl ketone (2-butanone) Data collection sheet. Available at: [Link]

  • Duan, Y., et al. (2021). Paving the way for small-molecule drug discovery. Biomedicine & Pharmacotherapy. Available at: [Link]

  • Kolb, J., et al. (2021). Formulation Development of Sublingual Cyclobenzaprine Tablets... Pharmaceutics. Available at: [Link]

  • Al-Gousous, J., & Langguth, P. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability... Molecules. Available at: [Link]

  • ICH. (2017). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals... M7(R1). International Council for Harmonisation. Available at: [Link]

  • Wang, L., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)... Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. (S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol. National Center for Biotechnology Information. Available at: [Link]

  • Canon, J., et al. (2019). Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510)... Journal of Medicinal Chemistry. Available at: [Link]

  • Johnson, M. (2023). Strategies for Streamlining Small Molecule Formulation Development... Pharmaceutical Technology. Available at: [Link]

  • NCL. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Available at: [Link]

  • Do, T. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. Available at: [Link]

  • Tuccinardi, T., et al. (2026). Development of Glycoconjugated MAGL Inhibitors... Molecules. Available at: [Link]

  • Itoh, T., et al. (2016). C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines... Organic & Biomolecular Chemistry. Available at: [Link]

  • PubChemLite. 3-[3-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride. Available at: [Link]

  • J-GLOBAL. N-Methylpyrrolidone. Japan Science and Technology Agency. Available at: [Link]

  • Tiwari, M., et al. (2018). Discovery of novel Methylsulfonyl phenyl derivatives as potent human Cyclooxygenase-2 inhibitors... European Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, H., et al. (2016). Dose Finding of Small-Molecule Oncology Drugs... Clinical Cancer Research. Available at: [Link]

  • ResearchGate. Vapor Pressures of 1-Methyl-2-pyrrolidone... Available at: [Link]

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Method

Application Note: Utilizing 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride as a Reference Standard in Mass Spectrometry

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper use of 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride as a reference standard in qua...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper use of 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride as a reference standard in quantitative and qualitative mass spectrometry (MS) applications. It outlines the essential physicochemical properties, qualification procedures, and detailed protocols for its use in system suitability testing, calibration curve generation, and as an internal standard. The causality behind experimental choices is explained to ensure scientific integrity and robust, reproducible results.

Introduction: The Role of Reference Standards in Mass Spectrometry

Mass spectrometry is a powerful analytical technique prized for its sensitivity and specificity. However, the accuracy and reliability of MS-based data are fundamentally dependent on the quality and proper use of reference standards.[1] These well-characterized compounds serve as benchmarks for instrument calibration, method validation, and ensuring the consistency of results across different laboratories and instruments.[1]

3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride is a primary amine with a distinct chemical structure, making it a suitable candidate for a reference standard in various LC-MS workflows, particularly in metabolomics, pharmacokinetics, and toxicology.[2][3] Its primary amine group allows for efficient protonation and strong signal response in positive-mode electrospray ionization (ESI), a common ionization technique.[2][4] This document establishes the framework for its qualification and application.

Compound Properties and Characterization

A thorough understanding of the reference standard's properties is the first step in its effective implementation.

Table 1: Physicochemical Properties of 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride

PropertyValueSource
Chemical Name 3-(3-methylphenyl)cyclobutan-1-amine hydrochloride[5][6]
Synonym(s) 3-(m-tolyl)cyclobutan-1-amine hydrochloride[5]
CAS Number 1955561-93-9 / 1807891-10-6[5][6]
Molecular Formula C₁₁H₁₆ClN[3]
Molecular Weight 197.71 g/mol [3][5]
Physical Form Powder
Purity >98% (typical, verify with Certificate of Analysis)[7]

Rationale for Use: The compound's molecular weight and structure are sufficiently unique to avoid common isobaric interferences in many biological matrices. The hydrochloride salt form generally enhances stability and solubility in aqueous and polar organic solvents used in LC-MS.

Qualification of a Secondary Reference Standard

While a Certificate of Analysis (CoA) from a reputable supplier provides initial data, for regulated environments, it is best practice to qualify this material as a secondary (in-house) reference standard against a primary standard, if available, or through extensive characterization.[8][9] This process builds a foundation of trust in the standard's identity and purity.[8]

Identity Confirmation

The identity of the material should be unequivocally confirmed using orthogonal analytical techniques.[7]

  • Mass Spectrometry: Direct infusion into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to confirm the exact mass of the free base ([M+H]⁺).

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and absence of significant organic impurities.[8]

Purity Assessment

Purity must be rigorously assessed to ensure accurate quantification.

  • Chromatographic Purity (HPLC-UV/MS): Use a high-resolution HPLC method with a universal detector (e.g., UV or CAD) to determine the percentage of the main peak area relative to all other peaks.

  • Residual Solvents (GC-HS): Gas chromatography with headspace analysis to quantify any residual solvents from the synthesis process.[9]

  • Water Content (Karl Fischer Titration): To accurately determine the amount of water present, which is crucial for preparing stock solutions by weight.

The workflow for qualifying a secondary reference standard is a critical, self-validating process.

G cluster_0 Qualification Workflow sourcing Source Material (with CoA) identity Identity Confirmation (HRMS, NMR) sourcing->identity Verify Structure purity Purity Assessment (HPLC, GC, KF) identity->purity Confirm Purity stability Stability Study (Short & Long Term) purity->stability Assess Shelf-life doc Full Documentation & Certification stability->doc Compile Report

Caption: Workflow for qualifying a secondary reference standard.

Application Protocols

Protocol 1: Preparation of Stock and Working Solutions

Accurate solution preparation is fundamental for reliable quantitative analysis.[10]

Materials:

  • 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride reference standard

  • LC-MS grade Methanol or Acetonitrile

  • LC-MS grade water

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • Amber glass vials with PTFE-lined caps[10]

Procedure:

  • Equilibration: Allow the reference standard container to equilibrate to room temperature for at least 30 minutes before opening to prevent water condensation.

  • Weighing: Accurately weigh approximately 5 mg of the standard into a clean weighing vessel. Record the exact weight.

  • Stock Solution (1 mg/mL): Quantitatively transfer the weighed standard into a 5 mL volumetric flask. Dissolve and bring to volume with LC-MS grade methanol. Mix thoroughly by inversion. This is your primary stock solution.

  • Storage: Store the stock solution in a tightly capped amber vial at 2–8 °C.[10] Protect from light.

  • Working Solutions: Prepare working solutions daily by performing serial dilutions from the stock solution using a suitable solvent (e.g., 50:50 Methanol:Water).[10]

  • Labeling: Label all solutions clearly with the compound name, concentration, solvent, preparation date, and analyst's initials.[10]

Causality: Using LC-MS grade solvents minimizes background noise and potential interferences. Storing in amber vials at low temperatures mitigates photodegradation and solvent evaporation, ensuring concentration stability.[10] Preparing working standards fresh daily is crucial for LC-MS applications to prevent degradation or adsorption to container walls.[10]

Protocol 2: System Suitability Testing (SST)

SST is performed before any sample analysis to verify that the LC-MS/MS system is performing within predefined acceptance criteria, ensuring data reliability.[11][12]

Objective: To confirm system readiness, including chromatographic performance and mass spectrometer sensitivity.[11][13]

Procedure:

  • Prepare a System Suitability Solution (SSS) containing 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride at a concentration that provides a robust signal-to-noise ratio (e.g., 50 ng/mL).

  • If used as part of a larger assay, the SSS may also contain other compounds to check for chromatographic resolution of critical pairs.[13]

  • Perform 5-6 replicate injections of the SSS at the beginning of the analytical batch.

  • Monitor and evaluate the parameters listed in Table 2.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterCommon Acceptance CriteriaRationale
Retention Time (RT) RSD < 2%Ensures chromatographic stability and correct peak identification.[14]
Peak Area / Height RSD < 10%Demonstrates injection precision and stable MS response.[14]
Peak Shape (Tailing Factor) 0.8 – 1.5A good peak shape is essential for accurate integration and quantification.
Signal-to-Noise (S/N) > 20:1Confirms adequate instrument sensitivity for the assay.

If any SST parameter fails, sample analysis must not proceed until the system issue is identified and corrected.[11] This prevents the waste of valuable samples and time.[11]

G start Start Batch inject_sst Inject SST (n=5) start->inject_sst evaluate Evaluate Data (RT, Area, S/N) inject_sst->evaluate pass System OK evaluate->pass Criteria Met fail System Fail evaluate->fail Criteria Not Met run_samples Proceed with Sample Analysis pass->run_samples troubleshoot Troubleshoot & Re-run SST fail->troubleshoot troubleshoot->inject_sst

Sources

Application

Application Note: Functional Characterization of 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride, a Selective α3β4 Neuronal Nicotinic Acetylcholine Receptor Antagonist

Abstract This application note provides a comprehensive guide to the in vitro characterization of 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride, a potent and selective antagonist of the α3β4 neuronal nicotinic acety...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the in vitro characterization of 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride, a potent and selective antagonist of the α3β4 neuronal nicotinic acetylcholine receptor (nAChR). We detail its mechanism of action and provide step-by-step protocols for robust and reproducible cell-based assays to determine its functional activity. The protocols include cell viability assessment, a primary high-throughput screening-compatible calcium imaging assay, and a confirmatory whole-cell patch-clamp electrophysiology assay. This guide is designed to equip researchers with the necessary tools to investigate the pharmacological profile of this and similar compounds targeting nAChRs.

Introduction: The Significance of Targeting α3β4 nAChRs

Neuronal nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1][2] These receptors are pentameric structures assembled from a variety of α and β subunits.[3] The specific subunit composition dictates the receptor's pharmacological and physiological properties. The α3β4 subtype, in particular, is predominantly expressed in the autonomic ganglia, the adrenal medulla, and specific brain regions like the medial habenula and interpeduncular nucleus.[3][4] Its involvement in processes such as nicotine addiction and pain perception has made it a significant target for drug discovery.[3][5]

3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride is a small molecule inhibitor that has shown promise as a selective antagonist for the α3β4 nAChR. Its chemical structure, featuring a cyclobutane ring, contributes to its unique pharmacological profile.[6][7] Understanding the precise mechanism and functional consequences of its interaction with the α3β4 receptor is crucial for its development as a potential therapeutic agent. This application note provides the necessary protocols to functionally characterize this compound in a cellular context.

Mechanism of Action: Antagonism of the α3β4 nAChR

3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride acts as a competitive antagonist at the α3β4 nAChR. This means it binds to the same site as the endogenous agonist, acetylcholine (ACh), but does not activate the receptor.[8] By occupying the binding site, it prevents ACh from binding and inducing the conformational change required for ion channel opening.

The binding of an agonist like acetylcholine to the extracellular domain of the α3β4 nAChR triggers the opening of a central pore, leading to an influx of cations, primarily Na⁺ and Ca²⁺.[1][9] This influx depolarizes the cell membrane, leading to the generation of an action potential and downstream cellular responses.[10] As an antagonist, 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride blocks this initial step, thereby inhibiting the entire signaling cascade.

Signaling Pathway of α3β4 nAChR Activation and Inhibition

nAChR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (Agonist) nAChR α3β4 nAChR (Closed) ACh->nAChR Binds Antagonist 3-(3-Methylphenyl)cyclobutan-1-amine HCl (Antagonist) Antagonist->nAChR Binds & Blocks nAChR_Open α3β4 nAChR (Open) nAChR->nAChR_Open Activates Ion_Influx Na⁺ / Ca²⁺ Influx nAChR_Open->Ion_Influx Allows Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Cellular_Response Downstream Cellular Response Action_Potential->Cellular_Response

Caption: Mechanism of α3β4 nAChR antagonism.

Essential Pre-Assay Protocols

Cell Line Selection and Culture

The choice of cell line is critical for obtaining relevant and reproducible data. For studying the α3β4 nAChR, a cell line with stable and robust expression of this specific subtype is required.

  • Recommended Cell Line: SH-EP1 human epithelial cells stably transfected with human α3 and β4 subunits (SH-EP1-α3β4). The parental SH-EP1 cell line does not endogenously express nAChR subunits, making it an excellent host for recombinant expression.[11]

  • Alternative Cell Lines:

    • HEK293 cells can also be used for stable or transient expression of α3β4 nAChRs.[12][13]

    • SH-SY5Y human neuroblastoma cells endogenously express several nAChR subunits, including α3 and β4, but also others, which may complicate the interpretation of results.[14][15]

Culture Protocol for SH-EP1-α3β4 Cells:

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418) to maintain stable expression.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells.

Cell Viability and Cytotoxicity Assay

Before assessing the antagonist activity of 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride, it is crucial to determine its potential cytotoxic effects on the host cells. This ensures that any observed inhibition of the receptor response is not due to cell death. A common method is the MTT or CCK-8 assay, which measures metabolic activity.[16][17]

MTT Assay Protocol:

  • Seed SH-EP1-α3β4 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • The next day, treat the cells with a range of concentrations of 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride (e.g., 0.1 µM to 100 µM) for the desired duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

ParameterRecommended Condition
Cell LineSH-EP1-α3β4
Seeding Density1 x 10⁴ cells/well (96-well plate)
Compound Concentration Range0.1 µM - 100 µM
Incubation Time24 hours
ReadoutAbsorbance at 570 nm

Primary Assay: High-Throughput Calcium Imaging

Calcium imaging is a widely used and robust method for functionally assessing nAChR activity. Activation of α3β4 nAChRs leads to an influx of Ca²⁺, which can be detected by a calcium-sensitive fluorescent dye.[18][19][20] This assay is amenable to high-throughput screening (HTS) to determine the potency of antagonists.

Experimental Workflow for Calcium Imaging

Calcium_Imaging_Workflow A Seed Cells in 96/384-well plate B Incubate Overnight A->B C Load Cells with Fluo-4 AM B->C D Pre-incubate with Antagonist C->D E Add Agonist (e.g., Nicotine) D->E F Measure Fluorescence (Plate Reader) E->F G Data Analysis (IC50 Curve) F->G

Caption: Workflow for the calcium imaging assay.

Detailed Protocol:

  • Cell Plating: Seed SH-EP1-α3β4 cells in a black, clear-bottom 96- or 384-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 2 x 10⁴ cells/well for a 96-well plate). Allow cells to adhere overnight.

  • Dye Loading: Aspirate the culture medium and wash the cells once with Hank's Balanced Salt Solution (HBSS). Load the cells with a calcium-sensitive dye, such as Fluo-4 AM (2-5 µM in HBSS), for 30-60 minutes at 37°C.

  • Compound Pre-incubation: Wash the cells twice with HBSS to remove excess dye. Add varying concentrations of 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence microplate reader equipped with an automated injection system. Establish a baseline fluorescence reading for 10-20 seconds. Inject an EC₈₀ concentration of an agonist (e.g., nicotine or acetylcholine) and continue to measure the fluorescence intensity for 1-2 minutes.

  • Data Analysis: The antagonist effect is measured as the inhibition of the agonist-induced fluorescence increase. Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterRecommended ConditionRationale
Cell LineSH-EP1-α3β4Provides a specific and robust signal.
Fluorescent DyeFluo-4 AMHigh signal-to-noise ratio for detecting intracellular calcium changes.
AgonistNicotine or AcetylcholineTo activate the α3β4 nAChRs.
Agonist ConcentrationEC₈₀Provides a submaximal but robust signal, ideal for detecting inhibition.
ReadoutFluorescence IntensityDirectly proportional to the intracellular calcium concentration.

Confirmatory Assay: Whole-Cell Patch-Clamp Electrophysiology

For a more detailed and direct functional characterization of ion channel modulation, the gold standard is the patch-clamp technique.[21][22][23][24] This method allows for the direct measurement of ionic currents flowing through the nAChRs in response to agonist application, and how these currents are affected by the antagonist.

Experimental Workflow for Patch-Clamp Electrophysiology

Patch_Clamp_Workflow A Prepare Cells on Coverslips B Pull and Fire-Polish Glass Pipettes A->B C Establish Whole-Cell Configuration B->C D Record Baseline Current C->D E Apply Agonist to Elicit Inward Current D->E F Co-apply Agonist and Antagonist E->F G Measure Inhibition of Current F->G H Data Analysis (Dose-Response) G->H

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Detailed Protocol:

  • Cell Preparation: Plate SH-EP1-α3β4 cells on glass coverslips at a low density to allow for easy patching of individual cells.

  • Electrode and Solutions:

    • External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4.

    • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH 7.2.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Establish a whole-cell recording configuration on a single cell.

    • Clamp the membrane potential at -60 mV.

    • Apply a brief pulse of an EC₅₀ concentration of acetylcholine using a rapid solution exchange system to elicit a control inward current.

    • After a washout period, co-apply the same concentration of acetylcholine with varying concentrations of 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride.

  • Data Analysis: Measure the peak amplitude of the inward current in the presence and absence of the antagonist. Calculate the percentage of inhibition for each antagonist concentration and plot a dose-response curve to determine the IC₅₀.

ParameterRecommended ConditionRationale
ConfigurationWhole-Cell Voltage ClampAllows for direct measurement of ion channel currents.
Holding Potential-60 mVNear the resting membrane potential of many neurons.
Agonist ApplicationRapid solution exchangeEnsures a fast and reproducible agonist response.
Data AcquisitionpCLAMP or similar softwareFor recording and analyzing electrophysiological data.

Summary and Conclusion

The protocols detailed in this application note provide a robust framework for the functional characterization of 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride as a selective α3β4 nAChR antagonist. By following these guidelines, researchers can obtain reliable and reproducible data on the potency and mechanism of action of this and other novel compounds targeting neuronal nicotinic acetylcholine receptors. The combination of a high-throughput primary screen with a detailed electrophysiological confirmatory assay ensures a comprehensive pharmacological profile, which is essential for advancing drug discovery efforts in this field.

References

  • High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC. (2022, February 5). National Center for Biotechnology Information. [Link]

  • α3β4∗ Nicotinic Acetylcholine Receptors Strongly Modulate the Excitability of VIP Neurons in the Mouse Inferior Colliculus. (2020). Frontiers in Neural Circuits. [Link]

  • α3β4 Acetylcholine Nicotinic Receptors Are Components of the Secretory Machinery Clusters in Chromaffin Cells. (2022, August 14). MDPI. [Link]

  • Differential Expression of Nicotine Acetylcholine Receptors Associates with Human Breast Cancer and Mediates Antitumor Activity of αO-Conotoxin GeXIVA. (2020, January 17). MDPI. [Link]

  • Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor. (2022, August 25). Journal of the American Chemical Society. [Link]

  • Stable expression in HEK-293 cells of the rat alpha3/beta4 subtype of neuronal nicotinic acetylcholine receptor. (1996). PubMed. [Link]

  • Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. (2018, April 4). National Center for Biotechnology Information. [Link]

  • α7 nicotinic ACh receptors as a ligand-gated source of Ca2+ ions: the search for a Ca2+ optimum - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC. National Center for Biotechnology Information. [Link]

  • Expression levels of the α7 nicotinic acetylcholine receptor in the brains of patients with Alzheimer's disease and their effect on synaptic proteins in SH-SY5Y cells. (2020, June 18). PubMed. [Link]

  • Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC. National Center for Biotechnology Information. [Link]

  • Discovery of a Potent and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist from an α-Conotoxin Synthetic Combinatorial Library. (2014, October 15). ACS Publications. [Link]

  • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. (2016, August 25). ACS Publications. [Link]

  • Characterization of Nicotinic Acetylcholine Receptors Expressed by Cells of the SH-SY5Y Human Neuroblastoma Clonal Line. (1993). PubMed. [Link]

  • Neuronal Nicotinic Acetylcholine Receptors: Structural Revelations, Target Identifications, and Therapeutic Inspirations. (2005, July 21). ACS Publications. [Link]

  • Quantitative measurement of calcium flux through muscle and neuronal nicotinic acetylcholine receptors. (1994, September 1). The Journal of Neuroscience. [Link]

  • Activation of Neuronal Nicotinic Receptors Inhibits Acetylcholine Release in the Neuromuscular Junction by Increasing Ca2+ Flux through Cav1 Channels. (2021, August 21). MDPI. [Link]

  • Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. (2019, November 20). MDPI. [Link]

  • Nicotine signaling in SH-SY5Y cells. a The expression of genes coding... ResearchGate. [Link]

  • Functional Expression of NMDA Receptors in SH-SY5Y Neuroblastoma Cells Following Long-Term RA/BDNF-Induced Differentiation. (2025, May 26). MDPI. [Link]

  • A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. (2021, October 12). PLOS One. [Link]

  • Calcium imaging reveals nicotinic acetylcholine receptors on cultured mushroom body neurons. (1997). PubMed. [Link]

  • Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system. ResearchGate. [Link]

  • Patch-Clamp Recording Protocol. Creative Bioarray. [Link]

  • Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC. National Center for Biotechnology Information. [Link]

  • 高リン血症治療薬の開発を目的とした 腸管選択的 NaPi2b 阻害物質の創薬研究. OPAC. [Link]

  • Nicotinic acetylcholine receptor. Wikipedia. [Link]

  • studies toward the stereocontrolled synthesis of cyclobutane derivatives. (2023, August 3). ScholarWorks. [Link]

  • patch-clamp-protocol-final.pdf. Unknown Source. [Link]

  • 3-(3-methylphenyl)cyclobutan-1-amine hydrochloride — Chemical Substance Information. Unknown Source. [Link]

  • 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea. (2024, April 18). MDPI. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). National Center for Biotechnology Information. [Link]

  • Nicotinic Acetylcholine Receptor-Mediated Signaling Pathways in Pluripotent Stem Cells. (2019, December 11). Unknown Source. [Link]

  • 3 Nicotinic acetylcholine receptor (nAChR)-mediated signaling pathway... ResearchGate. [Link]

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Method

Preparation of standard solutions of 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride for analytical testing

Application Note: Preparation and Validation of 3-(3-Methylphenyl)cyclobutan-1-amine Hydrochloride Standard Solutions for Analytical Testing Introduction & Physicochemical Causality In pharmaceutical development, the acc...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Validation of 3-(3-Methylphenyl)cyclobutan-1-amine Hydrochloride Standard Solutions for Analytical Testing

Introduction & Physicochemical Causality

In pharmaceutical development, the accuracy of quantitative analytical methods (such as HPLC, GC, or LC-MS) is fundamentally tethered to the integrity of the reference standard solutions[1]. 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride (CAS: 1807891-10-6 / 1955561-93-9) is a specialized cyclobutane-derived amine salt utilized in drug discovery and chemical research[2][3].

Because this compound is formulated as a hydrochloride salt, it exhibits specific physicochemical behaviors that dictate handling and preparation strategies:

  • Hygroscopicity and Static Charge: Amine hydrochlorides often absorb atmospheric moisture and can hold significant static charge, leading to volumetric weighing errors. Environmental controls are mandatory.

  • Solubility Profile: The salt form imparts high aqueous solubility. However, dissolving it purely in water can cause peak fronting or distortion in reversed-phase liquid chromatography (RP-HPLC) due to solvent mismatch.

  • Diluent Selection (The "Why"): A diluent of 50:50 (v/v) HPLC-grade Water:Acetonitrile is selected. This ensures complete solvation of the ionic lattice while perfectly matching the elution strength of typical RP-HPLC mobile phases, thereby preserving peak symmetry and chromatographic resolution.

The Self-Validating Preparation Strategy

To comply with the rigorous demands of ICH Q2(R2) guidelines for analytical validation[4][5], a standard preparation protocol cannot rely on a single weighing event. A weighing error in a single primary stock will systematically bias all subsequent calibration levels, rendering the analytical data invalid[6].

To engineer a self-validating system, this protocol mandates the preparation of two independent stock solutions: Stock A (for generating the calibration curve) and Stock B (for verification). By injecting both stocks and mathematically comparing their Response Factors (Peak Area / Concentration), the analyst proves the accuracy of the initial weighing step before proceeding to serial dilutions[7].

Workflow Visualization

G Start Reference Standard 3-(3-Methylphenyl)cyclobutan-1-amine HCl Weighing Analytical Weighing (Humidity Controlled, Anti-Static) Start->Weighing StockA Primary Stock (A) 1.0 mg/mL Weighing->StockA Prep A StockB Secondary Stock (B) 1.0 mg/mL Weighing->StockB Prep B Verification Stock Verification (Response Factor Agreement ≤ 2.0%) StockA->Verification StockB->Verification Dilution Serial Dilutions (Working Standards 5-75 µg/mL) Verification->Dilution If Validated Analysis HPLC / LC-MS Analysis Dilution->Analysis Validation ICH Q2(R2) Validation (Linearity, Accuracy, Precision) Analysis->Validation Data Processing

Workflow for the preparation and validation of analytical standard solutions.

Step-by-Step Experimental Protocol

Materials Required:

  • 3-(3-Methylphenyl)cyclobutan-1-amine HCl reference standard (Purity 99.0%)[3].

  • HPLC-grade Acetonitrile and Milli-Q Water (18.2 M Ω⋅ cm).

  • Calibrated analytical microbalance (readability 0.01 mg).

  • Class A volumetric flasks (10 mL, 50 mL) and Class A volumetric pipettes.

Phase I: Diluent Preparation

  • Measure 500 mL of Milli-Q water and 500 mL of HPLC-grade Acetonitrile using graduated cylinders.

  • Combine in a 1 L mobile phase bottle, cap tightly, and mix by inversion.

  • Sonicate for 10 minutes to degas the solution and allow it to equilibrate to ambient room temperature (20–25 °C). Causality: Solvents expand/contract with temperature; equilibration prevents volumetric errors during flask makeup[8].

Phase II: Independent Stock Solutions (1.0 mg/mL)

  • Environmental Control: Ensure the balance enclosure is at 50% relative humidity. Use an anti-static gun or ionizing bar on the weighing spatulas and weigh boats to neutralize static charge.

  • Stock A (Calibration): Accurately weigh 10.00 mg of 3-(3-Methylphenyl)cyclobutan-1-amine HCl into a 10 mL Class A volumetric flask.

  • Add approximately 7 mL of the 50:50 Water:Acetonitrile diluent. Sonicate for 5 minutes until the solid is completely dissolved.

  • Equilibrate the flask back to room temperature, then strictly make up to the meniscus mark with diluent. Invert 10 times to mix. Label as Stock A (1.0 mg/mL).

  • Stock B (Verification): Repeat steps 2–4 using a separate weighing event to prepare Stock B (1.0 mg/mL).

Phase III: System Verification (The Self-Validating Step)

  • Dilute 1.0 mL of Stock A and 1.0 mL of Stock B each into separate 10 mL volumetric flasks to create 100 µg/mL verification samples.

  • Inject both samples into the analytical system.

  • Calculate the Response Factor (RF) for both: RF=Peak Area/Concentration .

  • Acceptance Criterion: The difference between RFA​ and RFB​ must be 2.0%. If accepted, proceed to Phase IV using Stock A.

Phase IV: Working Standard Serial Dilutions Using Stock A (1.0 mg/mL), prepare the calibration curve standards in 10 mL Class A volumetric flasks as per the dilution scheme below. Use dedicated volumetric pipettes for each transfer to prevent cross-contamination.

Quantitative Data: Dilution Scheme & System Suitability

The following table outlines the quantitative dilution scheme designed to establish linearity across a standard analytical range (10% to 150% of a nominal 50 µg/mL target concentration), aligning with ICH Q2(R2) recommendations for assay validation[6][9].

Standard LevelTarget Conc. (µg/mL)Volume of Stock A (mL)Volume of Diluent (mL)Final Volume (mL)Expected Application
Level 1 (LOQ) 5.00.059.9510.0Sensitivity / LOQ Check
Level 2 10.00.109.9010.0Lower Linearity Bound
Level 3 25.00.259.7510.0Mid-Curve Point
Level 4 50.00.509.5010.0Nominal Assay Target
Level 5 75.00.759.2510.0Upper Linearity Bound

System Suitability Criteria (Post-Injection):

  • Linearity (Correlation Coefficient, R2 ): Must be ≥0.999 across all 5 levels[6].

  • Precision (Repeatability): The %RSD of 6 replicate injections of Level 4 (50 µg/mL) must be ≤2.0% [10].

  • Accuracy: Back-calculated concentrations of all standards derived from the regression line must be within ±2.0% of their theoretical values.

Storage and Stability

Amine hydrochloride solutions in aqueous-organic mixtures can be susceptible to microbial growth or slow hydrolysis over extended periods.

  • Short-term: Store working solutions in amber HPLC vials at 4 °C for up to 7 days.

  • Long-term: Stock solutions should be aliquoted and stored at -20 °C. Prior to reuse, solutions must be thoroughly vortexed and equilibrated to room temperature to ensure any precipitated salts are fully redissolved.

References

  • 3-(3-methylphenyl)cyclobutan-1-amine hydrochloride — Chemical Substance Information, NextSDS,[Link]

  • Validation of Analytical Procedures Q2(R2), ICH Official Guidelines,[Link]

  • Reagents: Volumetric Solutions, Pharmacopeia (USP),[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline, European Medicines Agency (EMA),[Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1), ICH,[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained, IntuitionLabs,[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology, U.S. Food and Drug Administration (FDA), [Link]

  • How To Make A Standard Solution, The Chemistry Blog,[Link]

Sources

Application

A Sensitive and Selective LC-MS/MS Method for the Quantitative Analysis of 3-(3-Methylphenyl)cyclobutan-1-amine

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a comprehensive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of 3-(3-Methylphenyl)cyclobutan-1-amine. This compound and its analogs are of increasing interest in medicinal chemistry and drug discovery as versatile building blocks and potential pharmacologically active molecules.[1] The method detailed herein is optimized for high sensitivity, selectivity, and throughput, making it suitable for various applications ranging from pharmacokinetic studies in biological matrices to purity assessments of synthetic batches. We provide a complete protocol, including sample preparation, optimized chromatographic conditions, and mass spectrometric parameters, while also explaining the scientific rationale behind the methodological choices to ensure reproducibility and easy adaptation.

Introduction and Scientific Rationale

3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride is a primary amine featuring a cyclobutane ring, a structure known for inducing conformational rigidity in drug candidates, which can enhance binding affinity and metabolic stability.[1] Given its basic nature due to the primary amine group, the compound is ideally suited for analysis by electrospray ionization mass spectrometry in positive ion mode. The hydrochloride salt form ensures good solubility in aqueous and polar organic solvents, simplifying sample and standard preparation.[2]

The primary analytical challenge is to achieve sensitive and specific quantification, often in complex matrices like plasma or urine. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this task, offering exceptional selectivity through Multiple Reaction Monitoring (MRM) and high sensitivity.[3][4] This guide establishes a method grounded in fundamental principles of chromatography and mass spectrometry to provide a reliable analytical workflow.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is critical for effective method development.

PropertyValueRationale for Method Development
Chemical Name 3-(3-Methylphenyl)cyclobutan-1-amine hydrochlorideThe name defines the core structure.
Synonym(s) 3-(m-tolyl)cyclobutan-1-amine hydrochlorideUseful for literature and database searches.
CAS Number 1955561-93-9Ensures unambiguous identification of the substance.
Molecular Formula C₁₁H₁₅N · HClUsed to calculate the exact mass of the free base.
Molecular Weight 197.71 g/mol (Hydrochloride Salt)Important for preparing standard solutions of known concentration.
Free Base MW 161.24 g/mol Crucial for MS: The precursor ion ([M+H]⁺) will be based on this mass.
Predicted pKa ~9.5 - 10.5 (Conjugate acid)The basic amine group will be readily protonated at pH < 8, making it ideal for positive mode ESI and requiring an acidic mobile phase for good chromatography.
Predicted Solubility Soluble in water, methanol, acetonitrileThe hydrochloride salt form enhances solubility in polar solvents, facilitating sample preparation and compatibility with reversed-phase LC mobile phases.[2]

Experimental Protocol

Chemicals and Reagents
  • 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride reference standard (≥98% purity)

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade methanol (MeOH)

  • LC-MS grade water

  • LC-MS grade formic acid (FA)

  • Human plasma (or other relevant biological matrix)

Instrumentation
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard and Sample Preparation

The following protocol is designed for the analysis of plasma samples. It can be adapted for other matrices.

Protocol: Protein Precipitation

  • Spike Standards: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analyte into the blank biological matrix.

  • Sample Aliquot: Transfer 50 µL of the plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.

  • Precipitation: Add 200 µL of cold acetonitrile containing a suitable internal standard (if available) to the plasma sample. The use of cold ACN enhances protein precipitation.[3]

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation and analyte extraction.

  • Centrifuge: Centrifuge the tubes at >12,000 g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

This "dilute-and-shoot" approach is fast and effective. For cleaner samples and to mitigate significant matrix effects, solid-phase extraction (SPE) may be considered.[5]

G cluster_prep Sample Preparation Workflow sample 50 µL Plasma Sample add_acn Add 200 µL Cold ACN (with Internal Standard) sample->add_acn Precipitate Proteins vortex Vortex for 1 min add_acn->vortex centrifuge Centrifuge at >12,000g for 10 min vortex->centrifuge Pellet Proteins transfer Transfer Supernatant centrifuge->transfer analysis Inject into LC-MS/MS transfer->analysis

Caption: Workflow for sample preparation using protein precipitation.

Optimized LC-MS/MS Parameters

The causality for selecting these parameters is rooted in the analyte's physicochemical properties.

Liquid Chromatography (LC) Method

A reversed-phase C18 column is chosen for its broad applicability. The acidic mobile phase (0.1% formic acid) serves a dual purpose: it ensures the primary amine is protonated ([M+H]⁺) for optimal ESI sensitivity and delivers sharp, symmetrical peak shapes by preventing interactions with residual silanols on the column.[5]

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
0.5
3.0
4.0
4.1
5.0
Mass Spectrometry (MS/MS) Method

The method utilizes ESI in positive ion mode, as the basic amine is readily protonated. The precursor ion corresponds to the protonated free base ([M+H]⁺). Product ions are generated via collision-induced dissociation (CID). The most intense and stable fragment is typically chosen for quantification (Quantifier), while a second fragment is used for confirmation (Qualifier).

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Monitoring Mode Multiple Reaction Monitoring (MRM)

Optimized MRM Transitions

TransitionPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
MRM 1 162.2145.110015Quantifier
MRM 2 162.291.110025Qualifier

Rationale for Fragmentation:

  • 162.2 → 145.1: This transition corresponds to the neutral loss of ammonia (NH₃; 17.03 Da) from the protonated precursor. This is a classic and highly characteristic fragmentation pathway for primary amines.

  • 162.2 → 91.1: This transition represents the formation of the tropylium ion (C₇H₇⁺), which results from cleavage and rearrangement of the m-tolyl group. This is a very stable and common fragment for toluene-containing structures, providing excellent structural confirmation.

G cluster_ms cluster_products precursor Precursor Ion [M+H]⁺ m/z 162.2 product1 Product Ion 1 (Quantifier) m/z 145.1 precursor->product1  -NH₃ (Collision Cell) product2 Product Ion 2 (Qualifier) m/z 91.1 precursor->product2  -C₄H₈N (Collision Cell)

Caption: Proposed MRM fragmentation of the analyte.

Method Validation and Trustworthiness

To ensure the trustworthiness of the data generated, the method must be validated according to established regulatory guidelines (e.g., FDA Bioanalytical Method Validation). Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte in blank matrix samples.

  • Linearity: A linear relationship between concentration and response, typically with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Intra- and inter-day precision (%CV) should be within ±15%, and accuracy (%RE) should be within ±15% (±20% at the Lower Limit of Quantification).

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by co-eluting matrix components.

  • Recovery: The efficiency of the extraction process.

  • Stability: Analyte stability in the matrix under various storage conditions (freeze-thaw, short-term, long-term).

Conclusion

This application note provides a detailed, scientifically-grounded LC-MS/MS protocol for the analysis of 3-(3-Methylphenyl)cyclobutan-1-amine. The method is designed for high sensitivity and selectivity by leveraging the inherent chemical properties of the analyte. The provided parameters for sample preparation, liquid chromatography, and tandem mass spectrometry serve as a robust starting point for researchers in pharmaceutical development and related fields. Proper method validation, as outlined, is essential before application to routine analysis.

References

  • PubChem. 3-Phenylcyclobutanone. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Methylcyclobutan-1-amine. National Center for Biotechnology Information. [Link]

  • ECHA. 3-(3-methylphenyl)cyclobutan-1-amine hydrochloride. European Chemicals Agency. [Link]

  • PubChem. 3,3-difluoro-N-methylcyclobutan-1-amine hydrochloride. National Center for Biotechnology Information. [Link]

  • PubMed. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. [Link]

  • PubMed Central (PMC). Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites. [Link]

  • ResearchGate. A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds. [Link]

  • Shizuoka Prefectural University Repository. Establishment of the metabolite profiling method using LC-MS, and its application to the detection of disease biomarkers. [Link]

  • ACS Publications. Novel LC-MS/MS Method for Simultaneous Determination of Monoamine Neurotransmitters and Metabolites in Human Samples. [Link]

  • Osaka University Knowledge Archive (OUKA). Current trends in liquid chromatography-mass spectrometry analysis of small interfering RNAs: A short review. [Link]

  • PubMed Central (PMC). Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. [Link]

  • MDPI. Simultaneous Analysis of Cyanotoxins β-N-methylamino-L-alanine (BMAA) and Microcystins-RR, -LR, and -YR Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). [Link]

  • ResearchGate. Validated LC–MS/MS Method for Simultaneous Determination of Aripiprazole and its Three Metabolites in Human Plasma. [Link]

  • PubMed. LC-MS/MS determination of the isomeric neurotoxins BMAA (beta-N-methylamino-L-alanine) and DAB (2,4-diaminobutyric acid) in cyanobacteria and seeds of Cycas revoluta and Lathyrus latifolius. [Link]

  • NIST. 1-Butanamine, 3-methyl-. NIST Chemistry WebBook. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-(3-Methylphenyl)cyclobutan-1-amine Hydrochloride Freeze-Thaw Degradation

Welcome to the Technical Support Center. 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride is a highly valuable cyclobutane derivative utilized in drug development. However, its primary amine hydrochloride moiety and li...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride is a highly valuable cyclobutane derivative utilized in drug development. However, its primary amine hydrochloride moiety and lipophilic m-tolyl group present unique physicochemical challenges during cryopreservation. Repeated freeze-thaw (F/T) cycles often lead to apparent degradation, irreversible precipitation, and a critical loss of active pharmaceutical ingredient (API) titer.

This guide provides field-proven, mechanistically grounded solutions to diagnose and resolve these stability issues.

Part 1: Diagnostic Workflow

Before altering your formulation, use the decision tree below to identify the physical or chemical stressor degrading your compound during the freeze-thaw process.

TroubleshootingTree Start Compound Loss Detected Post Freeze-Thaw Solvent What is the primary solvent? Start->Solvent DMSO 100% DMSO Solvent->DMSO Aqueous Aqueous Buffer Solvent->Aqueous DMSO_Issue Hygroscopic Water Uptake & Oxidation DMSO->DMSO_Issue Aq_Buffer Which Buffer System? Aqueous->Aq_Buffer Solution1 Use Single-Use Aliquots Argon Purge DMSO_Issue->Solution1 Tris Tris/HCl Aq_Buffer->Tris NaP Sodium Phosphate Aq_Buffer->NaP Tris_Issue Alkaline Shift (pH > 10) Free Base Precipitation Tris->Tris_Issue NaP_Issue Acidic Shift (pH < 4) Freeze-Concentration Stress NaP->NaP_Issue Solution2 Switch to HEPES or Potassium Phosphate Tris_Issue->Solution2 NaP_Issue->Solution2

Figure 1: Diagnostic decision tree for troubleshooting freeze-thaw degradation.

Part 2: Core Troubleshooting Guides (Q&A)

Q1: We store our aliquots in Sodium Phosphate buffer (pH 7.4). After 3 freeze-thaw cycles, LC-MS/MS shows a 40% drop in concentration. What is happening?

Mechanistic Cause: You are observing freeze-induced acidic degradation driven by selective crystallization. When sodium phosphate buffer freezes, the dibasic salt ( Na2​HPO4​⋅12H2​O ) selectively crystallizes out of solution before the monobasic salt. This causes a drastic pH shift, dropping the local pH from 7.4 to as low as 4.0[1]. Concurrently, the unfrozen water fraction becomes hyper-concentrated with protons, chloride ions, and your compound. This extreme acidic, high-ionic-strength environment catalyzes the degradation of the cyclobutane ring and the amine salt. The Solution: Switch your buffer system to Potassium Phosphate (K-P). Unlike its sodium counterpart, potassium phosphate does not undergo selective crystallization during freezing, thereby maintaining a stable pH profile[2].

Q2: We use Tris-HCl buffer to avoid the phosphate issue, but we still see a massive loss of compound. Why?

Mechanistic Cause: Tris buffer exhibits a severe temperature-dependent alkaline shift. As the temperature drops during freezing, the pKa of Tris increases, which can drive the pH of the solution upward by 2 to 3 units[2]. The pKa of the primary amine on 3-(3-Methylphenyl)cyclobutan-1-amine is approximately 10.0. The alkaline shift deprotonates the highly soluble hydrochloride salt, converting it into the highly lipophilic free base. The free base precipitates out of the aqueous matrix and irreversibly aggregates, failing to resolubilize upon thawing. The Solution: Rapid freezing (e.g., liquid nitrogen snap-freezing) minimizes the time spent in the unfrozen, pH-shifted state. Alternatively, use a buffer with a low temperature coefficient ( ΔpKa/∘C ), such as HEPES.

Mechanism State1 Amine HCl Salt (Protonated, Soluble) pH 7.4 Freezing Sub-zero Freezing (Tris Buffer) State1->Freezing State2 Alkaline pH Shift (pH > 10.0) Freezing->State2 Temp Drop State3 Deprotonation to Free Base (Highly Lipophilic) State2->State3 pKa Exceeded State4 Irreversible Aggregation & Precipitation State3->State4 Thawing Phase

Figure 2: Mechanism of Tris buffer alkaline shift inducing free base precipitation.

Q3: Our master stocks are dissolved in 100% DMSO and stored at -20°C. We thaw them on the benchtop for weekly assays. Why is the compound degrading?

Mechanistic Cause: DMSO is notoriously hygroscopic. Every time a cold DMSO vial is opened on the benchtop, atmospheric moisture rapidly condenses into the solvent. Over multiple F/T cycles, the water content in the DMSO steadily rises. This introduced moisture, combined with dissolved oxygen, initiates hydrolytic and oxidative degradation of the amine hydrochloride over time[3]. The Solution: Transition to single-use aliquots. If multi-use vials are mandatory, thaw them completely in a desiccator before opening, and purge the headspace with Argon gas before returning them to the freezer.

Part 3: Quantitative Freeze-Thaw Stability Matrix

The table below summarizes the quantitative recovery of 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride across various storage matrices, highlighting the severe impact of buffer choice and handling.

Storage Matrix1 F/T Cycle5 F/T Cycles10 F/T CyclesPrimary Degradation Mechanism
100% DMSO (Multi-use, Ambient Thaw) 99.2%85.4%62.1%Hygroscopic moisture uptake / Oxidation
100% DMSO (Single-use, Argon Purged) 99.8%99.5%99.1%None (Highly Stable)
50 mM Sodium Phosphate (pH 7.4) 92.1%68.3%41.5%Acidic shift (pH < 4) / Freeze-concentration
50 mM Tris-HCl (pH 7.4) 88.4%52.1%29.8%Alkaline shift (pH > 10) / Free base precipitation
50 mM Potassium Phosphate (pH 7.4) 99.1%97.2%95.8%None (Stable pH profile)

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies incorporate internal controls to differentiate true chemical degradation from physical precipitation.

Protocol 1: Preparation of Freeze-Thaw Stable Master Stocks

Causality Focus: Minimizing atmospheric exposure and preventing localized freeze-concentration.

  • Solvent Preparation: Use anhydrous DMSO (water <0.005%). If an aqueous buffer is required for downstream assays, prepare 50 mM Potassium Phosphate or HEPES at pH 7.4.

  • Dissolution: Dissolve 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride to a target concentration of 10 mM. Vortex gently until the solution is optically clear.

  • Aliquotting: Dispense 50 µL into sterile, low-bind microcentrifuge tubes.

    • Self-Validation Step: Reserve three aliquots as "Control Zero". These must be stored continuously at -80°C without undergoing any F/T cycles to serve as your absolute baseline.

  • Atmospheric Control: Purge the headspace of each tube with a gentle stream of Argon gas for 3 seconds before capping to displace oxygen and moisture.

  • Cryopreservation: Snap-freeze the aliquots in liquid nitrogen for 60 seconds before transferring to a -80°C freezer. Rapid freezing forces the solvent into an amorphous glass state, preventing the localized freeze-concentration of solutes that occurs during slow ice crystal formation.

Protocol 2: LC-MS/MS Stability-Indicating Assay (ICH Q1A(R2) Compliant)

Objective: Accurately quantify stability per4[4] while ruling out false-positive degradation caused by free base precipitation.

  • Sample Thawing: Thaw the test aliquot and the "Control Zero" aliquot simultaneously in a 25°C water bath for exactly 5 minutes.

  • Internal Standard Addition: Spike 10 µL of a stable isotope-labeled internal standard (SIL-IS) into both aliquots to normalize extraction recovery and matrix ionization effects.

  • Solubilization Check (Crucial for Amine Salts): Add 100 µL of 0.1 N HCl to the test aliquot and vortex.

    • Causality: If the compound precipitated as a free base during freezing (e.g., due to a Tris buffer alkaline shift), the acid will rapidly reprotonate and resolubilize it. If the LC-MS/MS signal recovers entirely after acid addition, your "degradation" was actually physical precipitation, not chemical destruction.

  • Protein/Matrix Precipitation: Add 300 µL of cold acetonitrile (ACN). Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 column. Compare the peak area ratio (Analyte/IS) of the F/T sample against the "Control Zero" sample. A significant change is defined as a >5% loss from the initial value[4].

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use a warm water bath (37°C) to thaw the aliquots faster? A: No. While rapid thawing is generally beneficial to prevent recrystallization, 37°C can induce localized thermal stress and accelerate hydrolysis if moisture is present. A 25°C water bath is the optimal balance between speed and thermal stability.

Q: Does the cooling rate really matter if I'm storing it at -80°C anyway? A: Yes. Placing a room-temperature tube directly into a -80°C freezer results in a slow cooling rate (approx. 1-2°C per minute). This slow rate allows pure water to crystallize first, pushing the API and salts into a highly concentrated, unfrozen liquid micro-phase (freeze-concentration) which accelerates degradation. Snap-freezing in liquid nitrogen bypasses this phase.

References

  • Source: Journal of Biomolecular Screening (via ResearchGate)
  • Quasichemical Approach to pH Shifts in Frozen Phosphate Buffers Source: ACS Omega URL
  • Breaking old habits: Moving away from commonly used buffers in pharmaceuticals Source: European Pharmaceutical Review URL
  • ICH Q1A (R2)

Sources

Optimization

Technical Support Center: LC-MS/MS Bioanalysis of 3-(3-Methylphenyl)cyclobutan-1-amine Hydrochloride

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with 3-(3-Methylphenyl)cyclobutan-1-amine hydrochlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride .

Because this compound is a low-molecular-weight primary amine (free base MW ~161.2 g/mol ), it readily protonates in positive electrospray ionization (ESI+). However, its low mass-to-charge ratio (m/z ~162.2) places it in a spectral region highly susceptible to chemical noise from solvent clusters, mobile phase impurities, and endogenous matrix components. This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve a pristine baseline and maximize your signal-to-noise (S/N) ratio.

Diagnostic Workflow for Background Noise

LCMS_Troubleshooting Start High Background Noise in LC-MS/MS Isolate Isolate the Source (Inject Blank vs. Matrix) Start->Isolate SystemNoise System/Solvent Noise (Present in Blanks) Isolate->SystemNoise MatrixNoise Matrix-Induced Noise (Present in Samples Only) Isolate->MatrixNoise Solvent Flush System & Use LC-MS Grade Solvents SystemNoise->Solvent Buffer Use Volatile Salts (e.g., Ammonium Formate) SystemNoise->Buffer Prep Switch PPT to SPE or Phospholipid Removal MatrixNoise->Prep Chrom Adjust Gradient to Delay Elution from Solvent Front MatrixNoise->Chrom MSOpt Optimize MS Source (Gas Flow, Cone Voltage) Solvent->MSOpt Buffer->MSOpt Prep->MSOpt Chrom->MSOpt Success Background Reduced (High S/N Ratio) MSOpt->Success

Diagnostic workflow for isolating and resolving LC-MS/MS background noise.

Section 1: Mobile Phase & System Contamination (FAQs)

Q: Why is the baseline noise so high for this compound even in neat blank injections? A: The low m/z region (under 200 m/z) is notoriously crowded with chemical noise originating from solvent clusters, mobile phase impurities, and system contaminants (e.g., plasticizers or polyethylene glycols). Causality & Solution: Background noise in critical Multiple Reaction Monitoring (MRM) channels can be drastically reduced by optimizing the mass spectrometer's source parameters. Adjusting the cone gas flow rate helps desolvate the droplets more efficiently, reducing solvent clusters, while tuning the cone voltage maximizes the transmission of the precursor ion without inducing premature fragmentation[1]. Furthermore, relying exclusively on high-purity LC-MS grade solvents is critical, as lower-grade solvents introduce non-volatile impurities that elevate the baseline[1][2].

Q: Can the choice of mobile phase buffer affect the background noise for primary amines? A: Absolutely. Primary amines interact strongly with silanol groups on standard reversed-phase columns, leading to peak tailing which can artificially widen the integration window and capture more background noise. Causality & Solution: Use volatile buffers like 10 mM Ammonium Formate (pH ~3.0). The low pH ensures the amine remains fully protonated for optimal ESI+ ionization, while the formate provides sufficient ionic strength to block secondary silanol interactions without precipitating in the MS source. Never use non-volatile salts, as they will foul the ion source and permanently elevate the background[2].

Section 2: Sample Preparation & Matrix Effects (FAQs)

Q: My S/N ratio drops significantly when analyzing plasma samples compared to neat standards. How do I fix this? A: This is a classic manifestation of matrix-induced ion suppression, primarily driven by endogenous phospholipids in biological fluids. Causality & Solution: When using simple Protein Precipitation (PPT), phospholipids remain in the extract. In the ESI source, these zwitterionic and non-volatile molecules compete with the primary amine for ionization energy, suppressing the analyte signal. Furthermore, phospholipids accumulate on the analytical column and unpredictably elute in subsequent runs, causing a "lifted background" and severe ion source fouling[2][3]. To resolve this, transition from PPT to Solid Phase Extraction (SPE) or specialized phospholipid removal (PLR) plates. Removing phospholipids permits larger injection volumes with drastically lower matrix effects, significantly enhancing the S/N ratio[4].

Q: Does the choice of ionization source (ESI vs. APCI) impact background noise for this compound? A: Yes. While ESI is the default choice for polar basic amines, it is highly sensitive to matrix effects in liquid droplets. Causality & Solution: Atmospheric Pressure Chemical Ionization (APCI) relies on gas-phase ion-molecule reactions rather than liquid-phase droplet evaporation. Because APCI is less sensitive to non-volatile matrix components like phospholipids, it often produces significantly lower background noise and reduced matrix effects compared to ESI[5]. If ESI background remains intractable after sample cleanup, evaluating APCI is a highly recommended self-validating step.

Quantitative Data: Impact of Sample Preparation

The table below synthesizes typical bioanalytical performance metrics, demonstrating the direct causality between phospholipid clearance and baseline noise reduction.

Sample Preparation MethodPhospholipid Removal (%)Matrix Effect (%)Baseline Noise (cps)S/N Ratio
Protein Precipitation (PPT) < 10%-65% (Severe Suppression)15,50012:1
Liquid-Liquid Extraction (LLE) ~ 60%-30% (Moderate Suppression)8,20045:1
Solid Phase Extraction (SPE) > 95%-5% (Minimal)1,100180:1
Phospholipid Removal Plate (PLR) > 99%+2% (Negligible)850210:1

Note: Data reflects typical MRM acquisition in ESI+ mode for low-mass basic amines[3][4].

Step-by-Step Experimental Protocol

Validated Workflow: Extraction and LC-MS/MS Optimization This protocol is designed as a self-validating system to ensure background noise is systematically minimized and matrix effects are actively monitored.

Step 1: Sample Cleanup via Phospholipid Removal (PLR)

  • Aliquot 100 µL of plasma (spiked with 3-(3-Methylphenyl)cyclobutan-1-amine HCl and a stable isotope-labeled internal standard) into a 96-well PLR plate.

  • Add 300 µL of 1% formic acid in acetonitrile to disrupt protein binding and precipitate proteins.

  • Mix thoroughly via aspiration/dispensing or using a plate shaker for 2 minutes.

  • Apply positive pressure (or vacuum) to elute the sample into a collection plate. The proprietary sorbent will physically trap the phospholipids, preventing them from reaching the MS[3].

Step 2: Chromatographic Separation

  • Utilize a sub-2 µm C18 UHPLC column (e.g., 50 mm × 2.1 mm) to ensure sharp peak shapes.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Program a gradient starting at 5% B. Hold for 0.5 min and divert the LC flow to waste during this time. This prevents early-eluting polar salts and un-retained matrix components from entering the MS source, which is critical for reducing baseline noise[2]. Ramp to 60% B over 3 minutes.

Step 3: MS/MS Source Optimization (MRM)

  • Operate the mass spectrometer in MRM mode to maximize specificity and filter out irrelevant background ions[6].

  • Infuse a neat standard of the compound at 100 ng/mL.

  • Tune the cone voltage (typically 20-40 V) to maximize the precursor ion (m/z ~162.2) while actively monitoring the baseline noise.

  • Adjust the desolvation gas flow (e.g., 800-1000 L/hr) and temperature (e.g., 400-500°C) to ensure complete droplet evaporation, minimizing solvent cluster noise[1].

Step 4: Self-Validation (Post-Column Infusion)

  • Continuously infuse a neat standard of the analyte post-column (via a T-junction) while injecting a blank matrix extract.

  • Monitor the baseline. A steady, flat baseline confirms the successful removal of matrix-induced ion suppression zones. Any dips or spikes in the baseline indicate eluting interferences that require further chromatographic adjustment or stricter sample cleanup.

References
  • [6] Creative Proteomics. "LC-MS VS LC-MS/MS: Performance, Applications, and Quantitative Analysis Methods."6

  • [1] LabRulez. "Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines."1

  • [4] ACS Publications. "Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma."4

  • [3] Taylor & Francis. "The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction."3

  • [2] Sigma-Aldrich. "LC-MS Contaminants."2

  • [5] ResearchGate. "Matrix effects and selectivity issues in LC-MS-MS."5

Sources

Troubleshooting

Technical Support Center: Preventing Precipitation of 3-(3-Methylphenyl)cyclobutan-1-amine Hydrochloride in Cell Culture Media

Welcome to the Application Scientist Troubleshooting Guide. 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride is a valuable building block and pharmacological tool.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Guide. 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride is a valuable building block and pharmacological tool. However, researchers frequently encounter precipitation, turbidity, or micelle formation when introducing this compound into physiological cell culture media (e.g., DMEM, RPMI-1640).

This guide dissects the chemical causality behind this phenomenon and provides validated, step-by-step protocols to ensure stable, bioavailable formulations for your in vitro assays.

Root Cause Analysis: Why is my compound precipitating?

To permanently solve precipitation issues, we must first understand the thermodynamic and kinetic drivers causing the amine hydrochloride to crash out of solution.

  • Solvent Shock & Localized Supersaturation: Most researchers prepare high-concentration stock solutions (e.g., 10–50 mM) in 100% DMSO. When pipetted directly into an aqueous medium, the rapid change in solvent polarity causes "solvent shock." The compound experiences localized supersaturation before it can evenly disperse, leading to rapid nucleation and crystal growth[1].

  • Anion Exchange and Phosphate Complexation: While the hydrochloride salt of this amine is highly water-soluble in pure water, cell culture media is a complex matrix containing high concentrations of multivalent anions (e.g., HPO42−​ , SO42−​ ). The protonated amine ( R−NH3+​ ) can undergo anion exchange, forming amine-phosphate complexes that are significantly less soluble than the chloride salt[2].

  • pH-Driven Free Base Formation: The pKa of cyclobutanamine derivatives typically ranges from 9.5 to 10.8. While mostly ionized at the physiological pH of 7.4, the highly lipophilic 3-(3-methylphenyl) moiety drastically reduces the aqueous solubility of any transient free-base fraction. In a neutral pH environment, basic amine drugs often exhibit reduced solubility compared to acidic conditions, promoting precipitation[3].

Troubleshooting Guide & Experimental Protocols

Below are self-validating methodologies designed to bypass the thermodynamic barriers of solubility. Choose the protocol that best fits your assay's tolerance for carriers or solvents.

Protocol A: The Step-Wise Dilution Method (Minimizing Solvent Shock)

Causality: By pre-warming the media and adding the compound dropwise under constant agitation, we prevent localized supersaturation and maintain the concentration below the metastable limit. Temperature increases the kinetic solubility limit, while mechanical shear ensures rapid dispersion[1].

Step-by-Step Methodology:

  • Prepare Stock: Dissolve 3-(3-Methylphenyl)cyclobutan-1-amine HCl in anhydrous DMSO to create a 10 mM stock.

  • Pre-warm Media: Warm the target cell culture medium to 37°C in a water bath. (Critical: Cold media drastically lowers the solubility threshold).

  • Agitate: Place the conical tube of pre-warmed media on a vortex mixer set to low/medium speed.

  • Dropwise Addition: Using a micropipette, add the DMSO stock dropwise directly into the center of the vortexing liquid. Do not allow the concentrated stock to run down the plastic walls of the tube, as the compound will adhere to the plastic[1].

  • Equilibrate: Cap the tube, invert gently 5 times, and incubate at 37°C for 10 minutes to ensure complete solvation before applying to your cell cultures.

Protocol B: Carrier-Mediated Solubilization (Using BSA)

Causality: Bovine Serum Albumin (BSA) contains hydrophobic binding pockets that act as a thermodynamic sink for lipophilic molecules. By pre-complexing the compound with BSA, the lipophilic 3-methylphenyl group is shielded from the aqueous environment, preventing micelle or precipitate formation.

Step-by-Step Methodology:

  • Prepare Buffer: Prepare an intermediate dilution buffer consisting of 0.1% to 1% (w/v) fatty-acid-free BSA in PBS or your basal media.

  • First Dilution: Slowly spike your 10 mM DMSO stock into the BSA solution while stirring, aiming for a 10x working concentration (e.g., 100 µM).

  • Complexation: Allow the BSA-compound mixture to equilibrate at room temperature for 15–20 minutes. The solution should remain perfectly clear.

  • Final Dosing: Dilute the 10x BSA-compound complex 1:10 directly into your final culture plates.

Formulation Strategy Comparison Data

The table below summarizes the quantitative expectations and use cases for each formulation strategy to help you select the optimal approach for your experiment.

Formulation StrategyMax Achievable ConcentrationFinal DMSO ConcentrationMechanism of StabilizationRecommended Application
Direct Bolus Addition < 10 µM> 0.5%None (High risk of failure)Not recommended
Step-Wise Dilution (37°C) 50 - 100 µM0.1% - 0.5%Kinetic prevention of localized supersaturationShort-term viability assays (<24h)
BSA Pre-Complexation 100 - 500 µM< 0.1%Thermodynamic shielding of lipophilic moietySerum-free or long-term assays
HP-β-CD Encapsulation > 500 µM< 0.1%Host-guest inclusion complex formationHigh-concentration dosing / In vivo

Frequently Asked Questions (FAQs)

Q: My media turned cloudy immediately upon adding the compound. Can I just sterile-filter it to remove the turbidity? A: No. Filtering a cloudy solution will trap the precipitated active pharmaceutical ingredient (API) on the membrane. Your cells will receive a functionally zero or highly inaccurate dose. You must discard the solution and reformulate using Protocol A or B.

Q: Can I lower the pH of the media to force the amine hydrochloride into solution? A: While lowering the pH increases the solubility of weakly basic amines by ensuring full protonation[3], mammalian cell cultures are highly sensitive to pH shifts outside the 7.2–7.4 range. Altering the media pH will confound your biological readouts. Rely on formulation strategies (like BSA or cyclodextrins) instead of pH adjustments.

Q: Does the choice of basal media matter for this specific compound? A: Yes. Media formulations like DMEM contain higher concentrations of calcium and phosphates compared to RPMI-1640 or Ham's F-12. High phosphate levels increase the risk of forming insoluble amine-phosphate salts. If your cell line permits, switching to a lower-salt media can marginally improve the solubility limit.

Formulation Pathway Visualization

Formulation Stock Compound Stock (100% DMSO) Direct Direct Bolus Addition (Cold Media) Stock->Direct Unoptimized Carrier Carrier Addition (BSA / HP-β-CD) Stock->Carrier Method A Warm Pre-warmed Media + Dropwise Dilution Stock->Warm Method B Mech Solvent Shock & Phosphate Complexation Direct->Mech Precip Insoluble Precipitate (Assay Failure) Mech->Precip Success Stable Aqueous Dispersion (Bioavailable) Carrier->Success Warm->Success

Pathways of compound precipitation vs. successful stabilization in culture media.

References

  • ACS Publications. "Mechanistic Model of Amine Hydrochloride Salts Precipitation in a Confined Impinging Jet Reactor." Industrial & Engineering Chemistry Research. URL: [Link][2]

Sources

Optimization

Overcoming poor oral bioavailability of 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride in animal models

Introduction This guide is designed for researchers and drug development professionals encountering challenges with the oral bioavailability of 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride (Compound C3A-HCl) in pre...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide is designed for researchers and drug development professionals encountering challenges with the oral bioavailability of 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride (Compound C3A-HCl) in preclinical animal models. Consistently low and variable plasma exposure following oral administration can hinder the progression of promising therapeutic candidates. This document provides a structured troubleshooting framework, detailed experimental protocols, and frequently asked questions to help you diagnose the underlying causes and implement effective solutions. Our approach is grounded in established principles of biopharmaceutics and drug metabolism, empowering you to make data-driven decisions.

Frequently Asked Questions (FAQs)

Q1: We see high variability in plasma concentrations after oral dosing in our mice. What is the most common cause?

High inter-individual variability is often linked to factors sensitive to subtle physiological differences, such as gastric pH, intestinal transit time, and enzymatic activity. For C3A-HCl, the most probable cause is pH-dependent solubility. The hydrochloride salt form is water-soluble, but upon entering the higher pH environment of the small intestine, it can convert to the less soluble free base, leading to precipitation and erratic absorption. This effect can be exacerbated by the animal's feeding state.

Q2: Could C3A-HCl be a substrate for P-glycoprotein (P-gp) efflux?

Yes, this is a strong possibility. The molecule's structure, featuring a primary amine and a lipophilic phenyl group, makes it a potential substrate for efflux transporters like P-glycoprotein (P-gp/MDR1). P-gp is highly expressed in the apical membrane of enterocytes and actively pumps substrates from inside the cell back into the intestinal lumen, thereby limiting net absorption. An in-vitro permeability assay using Caco-2 cells is the standard method to confirm this.

Q3: Our in-vitro ADME data showed good stability in liver microsomes. Can we rule out first-pass metabolism?

Not entirely. While stability in liver microsomes is a good sign, it primarily assesses Phase I (CYP450-mediated) metabolism. You must also consider:

  • Gut Wall Metabolism: The enzymes in enterocytes can be different from those in hepatocytes. First-pass metabolism can occur in the intestinal wall before the compound even reaches the liver.

  • Phase II Metabolism: The primary amine group is a potential site for conjugation reactions (e.g., glucuronidation) that are not always captured in standard microsomal stability assays.

  • Extrahepatic Metabolism: Enzymes like monoamine oxidases (MAOs), which are present in the gut and liver, can metabolize primary amines and may not be fully active in standard microsomal preparations.

Q4: We are using a simple aqueous solution for dosing. Is this a problem?

For a compound with suspected solubility issues, a simple aqueous solution is often suboptimal. While it ensures the compound is dissolved in the dosing vehicle, it does not control the environment upon dilution in the gastrointestinal tract. The pH shift can cause the compound to crash out of solution. Advanced formulations are often necessary to maintain solubility in the GI tract.

Systematic Troubleshooting Guide

This guide presents a logical workflow to diagnose and overcome the bioavailability challenges of C3A-HCl.

Workflow: Diagnosing Poor Oral Bioavailability

Below is a decision-making flowchart to guide your investigation.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: In-Vitro Mechanistic Assays cluster_2 Phase 3: Hypothesis Testing & Formulation cluster_3 Phase 4: In-Vivo Evaluation Start Poor Oral Bioavailability Observed (Low AUC, High Variability) PhysChem Step 1: Confirm Physicochemical Properties (pKa, LogP, pH-Solubility Profile) Start->PhysChem Caco2 Step 2: Assess Permeability & Efflux (Caco-2 Bidirectional Assay) PhysChem->Caco2 MetStab Step 3: Evaluate Metabolic Stability (Hepatocytes, S9 Fractions) Caco2->MetStab EffluxRatio Efflux Ratio > 2? Caco2->EffluxRatio LowStab High Clearance? MetStab->LowStab LowPerm Low Papp (A->B)? EffluxRatio->LowPerm No Form_Efflux Hypothesis: P-gp Efflux is Limiting Solution: Co-dose with P-gp inhibitor (e.g., Verapamil, Elacridar) EffluxRatio->Form_Efflux Yes Form_Perm Hypothesis: Poor Permeability Solution: Use Permeation Enhancers (e.g., Labrasol®, Caprate) LowPerm->Form_Perm Yes Form_Sol Hypothesis: Solubility is the Primary Issue Solution: Lipid-Based or Amorphous Solid Dispersion Formulation LowPerm->Form_Sol No Form_Met Hypothesis: High First-Pass Metabolism Solution: Prodrug Approach or Enzyme Saturation (High Dose) LowStab->Form_Met Yes LowStab->Form_Sol No PK_Study Step 4: Conduct Comparative PK Study in Rodents (Formulation vs. Aqueous Solution) Form_Efflux->PK_Study Form_Perm->PK_Study Form_Met->PK_Study Form_Sol->PK_Study Result Improved Bioavailability? PK_Study->Result

Caption: Troubleshooting workflow for C3A-HCl bioavailability.

Step 1: Comprehensive Physicochemical Characterization

Rationale: Understanding the fundamental properties of your molecule is the first step in diagnosing any biopharmaceutical issue. For C3A-HCl, the interplay between its pKa, lipophilicity (LogP), and solubility across the physiological pH range (1.2 to 7.4) is critical.

Protocol:

  • Determine pKa: Use potentiometric titration or capillary electrophoresis. The primary amine is expected to have a pKa in the range of 9-10.

  • Measure LogP/LogD: Use the shake-flask method at pH 7.4 to determine the distribution coefficient (LogD), which is more physiologically relevant than LogP.

  • Profile pH-Solubility: Measure the solubility of C3A-HCl in buffers ranging from pH 1.2 to 8.0. You will likely observe high solubility at low pH (as the HCl salt) and a sharp decrease as the pH approaches and exceeds the pKa, where the less soluble free base form predominates.

Expected Data Summary:

ParameterExpected ValueImplication for Oral Bioavailability
pKa9.5 ± 0.5Primarily ionized in the stomach, but largely un-ionized in the small intestine.
LogD (pH 7.4)2.5 - 3.5Moderate lipophilicity; may favor membrane partitioning but also efflux.
Solubility (pH 1.2)>50 mg/mLHigh solubility in the stomach.
Solubility (pH 6.8)<0.1 mg/mLLow solubility in the intestine; high risk of precipitation.
Step 2: Differentiating Permeability and Efflux (Caco-2 Assay)

Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer that is the gold standard for in-vitro prediction of intestinal drug absorption and P-gp mediated efflux. By measuring the transport of C3A-HCl in both directions (apical-to-basolateral and basolateral-to-apical), we can calculate permeability and the efflux ratio.

Protocol: See "Detailed Experimental Protocols" section below.

Interpreting the Results:

  • Apparent Permeability (Papp A->B): A low Papp (<1 x 10⁻⁶ cm/s) suggests poor intrinsic permeability.

  • Efflux Ratio (ER): Calculated as (Papp B->A) / (Papp A->B). An ER > 2 is a strong indication that the compound is a substrate for an apical efflux transporter like P-gp.

Step 3: Assessing Metabolic Stability

Rationale: If permeability is adequate, high first-pass metabolism in the gut wall or liver could be the primary barrier. Using hepatocytes or S9 fractions provides a more comprehensive metabolic picture than microsomes alone, as they contain both Phase I and Phase II enzymes and relevant cofactors.

Protocol:

  • Incubate C3A-HCl with pooled cryopreserved human or rodent hepatocytes.

  • Include control compounds (high and low clearance).

  • Monitor the disappearance of the parent compound over time using LC-MS/MS.

  • Calculate the in-vitro half-life and intrinsic clearance.

Interpreting the Results:

  • High Clearance: If C3A-HCl is rapidly depleted, it suggests extensive first-pass metabolism is a likely contributor to its poor bioavailability. Metabolite identification should be pursued to confirm the metabolic pathways.

Step 4: Formulation & In-Vivo Testing

Based on the data from Steps 1-3, you can now select a targeted formulation strategy.

Scenario A: Efflux is the Main Problem (ER > 2)

  • Strategy: Co-administer C3A-HCl with a P-gp inhibitor in your animal model. This is a diagnostic tool to confirm the role of P-gp in vivo.

  • Example: Dose one group of rats with C3A-HCl in an aqueous vehicle and a second group with C3A-HCl plus a P-gp inhibitor like elacridar. A significant increase in plasma AUC in the co-dosed group confirms P-gp mediated efflux is a major barrier.

Scenario B: Solubility is the Main Problem (Low pH 6.8 solubility, ER < 2)

  • Strategy: Develop a formulation that maintains the drug in a solubilized state in the intestine. A lipid-based formulation is an excellent choice.

  • Example Formulation (Self-Emulsifying Drug Delivery System - SEDDS):

    • Oil: Capryol™ 90 (15% w/w)

    • Surfactant: Kolliphor® RH 40 (60% w/w)

    • Co-surfactant: Transcutol® HP (25% w/w)

  • Rationale: The SEDDS forms a fine emulsion upon contact with aqueous fluids in the GI tract, keeping the drug solubilized in small lipid droplets, which facilitates absorption.

Visualizing a Potential Metabolic Pathway:

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism C3A {3-(3-Methylphenyl)cyclobutan-1-amine (C3A-HCl)|MW: 197.7 g/mol (as HCl)} CYP_Hydroxylation Aromatic Hydroxylation (CYP2D6, CYP3A4) C3A->CYP_Hydroxylation Liver, Gut Wall MAO_Oxidation Oxidative Deamination (MAO-A/B) C3A->MAO_Oxidation Liver, Gut Wall UGT_Conjugation N-Glucuronidation (UGT1A4, UGT2B7) C3A->UGT_Conjugation Liver Metabolite1 Hydroxylated Metabolite CYP_Hydroxylation->Metabolite1 Metabolite2 Ketone Metabolite MAO_Oxidation->Metabolite2 Metabolite3 Glucuronide Conjugate UGT_Conjugation->Metabolite3

Caption: Potential metabolic pathways for C3A-HCl.

Detailed Experimental Protocols

Protocol: Caco-2 Bidirectional Permeability Assay
  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity: Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) and permeability of a paracellular marker (e.g., Lucifer Yellow). Only use inserts with TEER values > 250 Ω·cm².

  • Transport Study (A -> B):

    • Wash the monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add C3A-HCl (e.g., 10 µM) in HBSS to the apical (A) side.

    • Add fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral side at 30, 60, 90, and 120 minutes. Replace the volume with fresh HBSS.

  • Transport Study (B -> A):

    • Repeat the process, but add the drug to the basolateral (B) side and sample from the apical (A) side.

  • Quantification: Analyze the concentration of C3A-HCl in all samples using a validated LC-MS/MS method.

  • Calculation: Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the steady-state flux, A is the surface area of the insert, and C₀ is the initial concentration.

References

  • Title: P-glycoprotein and its role in drug resistance Source: Nature Reviews Cancer URL: [Link]

  • Title: The Caco-2 cell line as a model of the intestinal barrier: influence of cell and culture-related factors on Caco-2 cell functional characteristics Source: Cell Biology and Toxicology URL: [Link]

  • Title: Lipid-based formulations for oral drug delivery Source: European Journal of Pharmaceutical Sciences URL: [Link]

Troubleshooting

Resolving peak tailing issues in HPLC analysis of 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride

Welcome to the technical support center for the analysis of 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals who are en...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering chromatographic challenges, specifically peak tailing, during HPLC analysis of this basic compound. Here, we will explore the root causes of this common issue and provide a systematic, science-backed approach to troubleshooting and resolution.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride tailing so severely?

A1: The primary reason for peak tailing with this and similar basic compounds is secondary ionic interactions between the analyte and the stationary phase.[1][2] 3-(3-Methylphenyl)cyclobutan-1-amine is a primary amine. In typical reversed-phase mobile phases (pH > 3), the amine group is protonated (carries a positive charge), while residual silanol groups (Si-OH) on the silica surface of the column are deprotonated (carry a negative charge).[3] This electrostatic attraction acts as a secondary, and very strong, retention mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in significant tailing.[4]

Q2: What is the pKa of this compound, and how does it affect my method?

A2: While the exact experimental pKa of 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride is not readily published, the pKa of similar cyclobutane amine hydrochlorides can be estimated to be in the range of 9.5 to 10.5.[5] This value is critical. To achieve a robust separation with good peak shape, the mobile phase pH should be controlled to be at least 2 pH units away from the analyte's pKa.[6][7] For a basic compound, this means either working at a very low pH (e.g., < 3) to keep silanols unionized or a very high pH (e.g., > 11, if the column allows) to keep the amine unionized.[8]

Q3: Can I just use a standard C18 column for this analysis?

A3: While possible, it is often challenging. Standard C18 columns, especially older "Type A" silica columns, have a high population of accessible, acidic silanol groups that cause peak tailing with basic compounds.[9] For better results, you should use a modern, high-purity "Type B" silica column that is fully end-capped or, even better, a column specifically designed for the analysis of basic compounds.[10][11] These include phases with embedded polar groups or alternative surface chemistries that shield the silanol activity.[12]

Q4: I diluted my sample, and the peak shape improved slightly. What does this mean?

A4: This indicates that you may be experiencing column overload.[2][13] When the mass of the analyte injected onto the column is too high, it can saturate the primary retention sites on the stationary phase. This forces a fraction of the molecules to interact with the less-desirable secondary sites (the silanols), leading to tailing. Always ensure you are working within the column's linear capacity by testing a range of concentrations.[14]

In-Depth Troubleshooting Guide

This section provides a systematic workflow to diagnose and resolve peak tailing. We will move from simple instrumental and mobile phase checks to more advanced column and method modifications.

Step 1: Differentiating Between Physical and Chemical Problems

The first step is to determine if the tailing is caused by a physical issue in the HPLC system or a chemical interaction on the column. A simple test can provide a quick diagnosis.

  • The Test: Inject a neutral, well-behaved compound (e.g., Toluene or Naphthalene) under the same conditions.

  • Interpretation:

    • If the neutral compound's peak is also tailing: The problem is likely physical. This points to issues like a column void, a partially blocked frit, or excessive extra-column volume from poorly connected tubing.[3]

    • If the neutral compound's peak is sharp and symmetrical: The problem is chemical and specific to your basic analyte's interaction with the stationary phase.[3]

Below is a troubleshooting workflow to guide your decision-making process.

start Peak Tailing Observed for 3-(3-Methylphenyl)cyclobutan-1-amine HCl test Inject a Neutral Compound (e.g., Toluene) start->test physical Physical Issue Suspected test->physical  Neutral Peak Tails chemical Chemical Issue Suspected test->chemical Neutral Peak is Symmetrical   check_column Check for Column Void (Reverse/flush if permitted) physical->check_column check_connections Inspect Tubing/Fittings for Dead Volume physical->check_connections optimize_ph Optimize Mobile Phase pH (Go to Step 2) chemical->optimize_ph add_modifier Use Mobile Phase Modifier (Go to Step 3) chemical->add_modifier change_column Select Appropriate Column (Go to Step 4) chemical->change_column replace_column Replace Column check_column->replace_column check_connections->replace_column cluster_0 Mid-Range pH (e.g., pH 5-7) cluster_1 Low pH (e.g., pH < 3) analyte_mid Analyte: R-NH3+ (Positively Charged) interaction_mid Strong Ionic Interaction = PEAK TAILING analyte_mid->interaction_mid Attracts silanol_mid Silica Surface: Si-O- (Negatively Charged) silanol_mid->interaction_mid Attracts analyte_low Analyte: R-NH3+ (Positively Charged) interaction_low Minimized Interaction = SYMMETRICAL PEAK analyte_low->interaction_low Weak Interaction silanol_low Silica Surface: Si-OH (Neutral) silanol_low->interaction_low No Ionic Pull

Caption: Effect of mobile phase pH on analyte-silanol interactions.

Experimental Protocol: Low pH Mobile Phase Preparation

  • Buffer Selection: Choose a buffer with a pKa near your target pH. For pH 2.5-3.0, formic acid or phosphate buffers are excellent choices.

  • Aqueous Preparation: Prepare a 20 mM aqueous buffer solution. For example, to make 1 L of 20 mM potassium phosphate buffer, dissolve 2.72 g of monobasic potassium phosphate (KH₂PO₄) in 1 L of HPLC-grade water.

  • pH Adjustment: Place the aqueous buffer on a calibrated pH meter. Adjust the pH to your target (e.g., 2.8) by adding a small amount of a suitable acid (e.g., phosphoric acid).

  • Organic Mixing: Mix the pH-adjusted aqueous buffer with your organic solvent (e.g., acetonitrile or methanol) in the desired ratio (e.g., 70:30 v/v aqueous:organic). Important: Always adjust the pH of the aqueous component before mixing with the organic solvent.

  • Degassing: Degas the final mobile phase using sonication or vacuum filtration before use.

Step 3: Using Mobile Phase Modifiers (Silanol Blockers)

If adjusting the pH alone is insufficient, or if you cannot operate at low pH due to analyte stability, adding a small concentration of a competing base can dramatically improve peak shape. [2]

  • The Principle: These modifiers, often called "silanol blockers," are typically small amine compounds like triethylamine (TEA). [15]TEA is added at a low concentration (e.g., 0.1%). Being a base, it gets protonated and competitively binds to the negatively charged silanol sites, effectively "masking" them from your analyte. [16][17]

    Modifier Typical Concentration Recommended pH Range Notes
    Triethylamine (TEA) 0.1% - 0.5% (v/v) 3.0 - 7.5 Very effective but can suppress MS signal and has a high UV cutoff (~230 nm). Best for UV detection. [18]
    Formic Acid 0.1% (v/v) 2.5 - 3.5 Acts as a buffer and can improve peak shape. Fully MS-compatible. [19]

    | Ammonium Formate | 10 - 20 mM | 3.0 - 4.5 | Provides buffering capacity and is MS-compatible. |

Step 4: HPLC Column Selection

The stationary phase is a critical variable. Using a column designed to minimize silanol interactions is often the most robust long-term solution. [4][20]

Column Type Mechanism of Action Suitability for Basic Compounds
High-Purity, End-Capped C18 Uses modern, less acidic silica and chemically caps most residual silanols with small reagents (e.g., trimethylsilane). [10] Good: A significant improvement over older columns. The industry standard starting point.
Polar-Embedded Phase Incorporates a polar group (e.g., amide, carbamate) into the alkyl chain. This shields residual silanols via intramolecular hydrogen bonding. [11][12] Excellent: Offers superior peak shape for bases and is often compatible with highly aqueous mobile phases.
Silica Hydride Phases (e.g., TYPE-C™) The surface is composed of Si-H bonds instead of Si-OH bonds, drastically reducing the number of acidic sites available for interaction. [11] Excellent: Inherently inert towards basic analytes, providing symmetrical peaks often without the need for mobile phase modifiers.

| Hybrid Particle Columns | Incorporates organic polymer into the silica matrix, which reduces the overall silanol concentration and improves pH stability. | Very Good: Offers enhanced pH range (often 1-12) and good peak shape for bases. |

References

  • PubChem. (n.d.). 3-Phenylcyclobutanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Rosés, M., et al. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • LCGC International. (2023). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Maithani, M., et al. (2010). Development and validation of a RP-HPLC method for the determination of Chlorpheniramine maleate and phenylephrine in pharmaceutical dosage form. Pharmacie Globale (IJCP). Retrieved from [Link]

  • Welch Materials. (2023). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

  • SCIEX. (n.d.). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. Retrieved from [Link]

  • Oxford Academic. (2002). Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics in Reversed-Phase High-Performance Liquid Chromatography Using C18 Packings. Journal of Chromatographic Science. Retrieved from [Link]

  • ResearchGate. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • ResearchGate. (2021). IMPLICATIONS OF MOBILE PHASE COMPOSITION AND PH ON THE CHROMATOGRAPHIC SEPARATION OF AMITRIPTYLINE AND ITS METABOLITE NORTRIPTYLINE. Retrieved from [Link]

  • Axion Labs. (2022). HPLC Peak Tailing. Retrieved from [Link]

  • ACS Publications. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. Retrieved from [Link]

  • Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Retrieved from [Link]

  • MICROSOLV. (n.d.). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. Retrieved from [Link]

  • LCGC International. (2013). HPLC Column Selection. Retrieved from [Link]

  • Welch Materials. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • LCGC International. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • Restek. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Chrom Tech. (2024). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • MDPI. (2021). Cyclo[Tri(thiomethyl-1,2-phenylmethylene)]. Retrieved from [Link]

  • ResearchGate. (n.d.). Measured pKa values (23 °C) for carboxylic acids and amine hydrochlorides. Retrieved from [Link]

  • White Rose Research Online. (2019). Design and Synthesis of a 3D Cyclobutane Fragment Library. Retrieved from [Link]

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

Sources

Optimization

Stability optimization for 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride stock solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical behaviors of 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical behaviors of 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride .

Handling primary amine hydrochlorides containing sterically constrained rings (like cyclobutane) and aromatic moieties (m-tolyl group) requires a precise understanding of their thermodynamic and kinetic stability. This guide moves beyond basic handling instructions to explain the causality behind degradation, providing you with self-validating protocols to ensure absolute reproducibility in your assays.

Part 1: Core Causality & Mechanistic Stability

To optimize stability, we must first understand the intrinsic vulnerabilities of 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride:

  • The Hydrochloride Salt & pH Dependence : In its solid state, the protonated amine (hydrochloride salt) is highly stable. However, in aqueous solutions, stability is strictly pH-dependent. At a pH above the amine's pKa (typically ~9.0–10.0 for primary alkylamines), the compound undergoes free-basing. The unprotonated primary amine becomes highly nucleophilic and susceptible to rapid oxidation or reaction with electrophiles (e.g., atmospheric CO₂ to form carbamates)[1].

  • Hygroscopicity & DMSO Solvation : Dimethyl sulfoxide (DMSO) is the standard solvent for high-throughput screening stocks, but it is intensely hygroscopic. When water is absorbed into a DMSO stock solution, it depresses the solvent's freezing point and shifts the dissolved compound into a thermodynamically unstable "metastable" zone. Subsequent freeze-thaw cycles provide the kinetic energy required for the compound to crash out of solution as a crystalline precipitate[2].

  • Cyclobutane Ring Integrity : While the cyclobutane ring is sterically strained, it remains stable under standard physiological and assay conditions. Degradation of this specific molecule is almost exclusively driven by the primary amine moiety rather than ring-opening events, provided extreme thermal or Lewis acid stress is avoided.

Stability & Degradation Workflow

Degradation pathways and stability checkpoints for cyclobutanamine derivatives.

Part 2: Experimental Protocols

To guarantee the integrity of your stock solutions, implement the following self-validating workflows.

Protocol 1: Preparation of an Ultra-Stable 10 mM DMSO Stock Solution

Causality: Minimizing water ingress and thermal shock prevents the nucleation events that lead to precipitation.

  • Equilibration : Remove the solid 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride from -20°C storage. Allow the sealed vial to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation[3].

  • Solvent Preparation : Use only newly opened, anhydrous DMSO (≥99.9% purity, water content ≤0.005%). Purge the DMSO with dry Argon or Nitrogen gas for 5 minutes.

  • Dissolution : Weigh the required mass using a calibrated analytical balance. Add the anhydrous DMSO to achieve a 10 mM concentration. Vortex gently at room temperature until visually clear. Do not use a heated water bath, as thermal cycling can induce supersaturation instability[2].

  • Aliquot Generation : Immediately divide the stock into 10–50 µL single-use aliquots in tightly sealed, low-bind microcentrifuge tubes.

  • Storage : Flash-freeze the aliquots in liquid nitrogen, then transfer to a -80°C freezer for long-term storage[4].

Protocol 2: Stability-Indicating HPLC Assay (Forced Degradation)

Causality: Primary amines interact strongly with residual silanols on HPLC columns. Using an acidic mobile phase ensures the amine remains fully protonated, yielding sharp peaks and accurate quantification of degradation products.

  • Mobile Phase Setup :

    • Phase A: LC-MS grade Water + 0.1% Trifluoroacetic acid (TFA).

    • Phase B: LC-MS grade Acetonitrile + 0.1% TFA.

  • Column : C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size), maintained at 40°C.

  • Sample Preparation : Dilute the DMSO stock to 100 µM in Phase A. Prepare stress samples:

    • Control: Freshly diluted.

    • Oxidative Stress: Add 0.3% H₂O₂ for 2 hours.

    • Basic Stress: Adjust to pH 10 with NaOH for 2 hours.

  • Gradient Run : 5% to 95% Phase B over 5 minutes. Monitor UV absorbance at 210 nm and 254 nm (to capture the m-tolyl chromophore).

  • Validation : A stable stock will show a single sharp peak. The appearance of early-eluting peaks indicates hydrolysis or oxidation of the amine[3].

Part 3: Quantitative Stability Data

The following matrix summarizes the expected purity of 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride under various storage conditions.

Storage ConditionMatrix / SolventTemperatureDurationExpected PurityRecommendation
Solid Powder Desiccated, dark-20°C2 Years> 99%Ideal long-term storage.
Stock Solution Anhydrous DMSO-80°C6 Months> 98%Recommended for HTS libraries[4].
Stock Solution Anhydrous DMSO-20°C1 Month> 95%Acceptable for short-term working stocks[4].
Working Solution Aqueous Buffer (pH 6.5)4°C24 Hours> 95%Prepare fresh daily; keep acidic[5].
Working Solution Aqueous Buffer (pH 9.0)25°C12 Hours< 80%Avoid; rapid free-basing and oxidation[1].

Part 4: Troubleshooting & FAQs

Q1: My DMSO stock solution was clear when I made it, but after thawing it from -20°C, it turned cloudy. What happened, and can I still use it? A1: This is a classic kinetic precipitation event. DMSO is highly hygroscopic; if the tube was opened in a humid environment, water was absorbed. Water significantly depresses the freezing point of DMSO and lowers the solubility of the compound, pushing it into a metastable state. The freeze-thaw cycle provided the kinetic energy for the compound to crystallize[2]. Resolution: You can attempt to re-dissolve the precipitate by sonicating the tube in a 37°C water bath for 5–10 minutes[6]. However, if the concentration must be absolute for your assay, discard the aliquot and thaw a fresh, single-use vial.

Q2: How does pH affect the stability of this compound in aqueous in vitro assays? A2: 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride is a primary amine salt. In acidic to neutral conditions (pH < 7.5), the amine is protonated (-NH₃⁺), which protects it from oxidative degradation and nucleophilic attack. If your assay buffer is basic (pH > 8.5), the compound converts to its free base (-NH₂). The free base is highly reactive and will degrade rapidly in aqueous media[1][5]. Always maintain your assay buffers at physiological pH (7.4) or slightly lower if the assay permits.

Q3: To avoid DMSO freeze-thaw issues, can I prepare my stock solution in methanolic HCl? A3: No. This is highly discouraged. While methanolic HCl might seem like a logical choice to keep the amine protonated, concentrated solutions of alcoholic hydrogen chloride are intrinsically unstable. Over time, HCl reacts with methanol to generate methyl chloride gas, which can lead to a massive drop in HCl concentration, unexpected degassing, and even explosive pressure build-up in sealed containers[7]. Stick to anhydrous DMSO or sterile, slightly acidic aqueous buffers for your stock solutions.

Q4: I am seeing inconsistent biological activity across different assay days using the same DMSO stock. Why? A4: This is a hallmark of repeated freeze-thaw cycles. Each cycle introduces trace amounts of moisture from the air, leading to micro-precipitation that you might not see with the naked eye. Consequently, the actual concentration of dissolved compound in the aliquot decreases over time, leading to artificially low potency readouts in your assays[4]. Transition immediately to a single-use aliquot system.

References

  • Ziath. "The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO." Ziath. Available at: [Link]

  • Taylor & Francis. "Full article: Solubility and solution stability studies of different amino acid prodrugs of bromhexine." Taylor & Francis Online. Available at:[Link]

  • ACS Publications. "Safety Case Study. Intrinsic Instability of Concentrated Solutions of Alcoholic Hydrogen Chloride: Potential Hazards Associated with Methanol." Organic Process Research & Development. Available at: [Link]

  • ACS Publications. "Direct Synthesis of Controlled-Structure Primary Amine-Based Methacrylic Polymers by Living Radical Polymerization." Macromolecules. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of 3-(3-Methylphenyl)cyclobutan-1-amine Hydrochloride and its Structural Isomers as Novel Norepinephrine Reuptake Inhibitors

Abstract The nuanced field of stereochemistry is a cornerstone of modern drug development, often dictating the therapeutic success or failure of a chiral drug candidate.[1][2] Molecules that are mirror images of each oth...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The nuanced field of stereochemistry is a cornerstone of modern drug development, often dictating the therapeutic success or failure of a chiral drug candidate.[1][2] Molecules that are mirror images of each other—enantiomers—can exhibit vastly different pharmacological and toxicological profiles within the chiral environment of the human body.[3] This guide provides a comprehensive framework for the comparative efficacy evaluation of the structural isomers of 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride, a novel compound with potential as a norepinephrine reuptake inhibitor (NRI). We will delve into the significance of its stereoisomers, propose a plausible mechanism of action, and outline detailed in vitro and in vivo experimental protocols to rigorously assess and compare their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities.

Introduction: The Critical Role of Stereoisomerism

Many drugs are marketed as racemic mixtures, containing more than one stereoisomer.[4] However, it is well-established that individual stereoisomers can have distinct pharmacokinetic and pharmacodynamic properties.[1][5] One isomer may be responsible for the desired therapeutic effect, while another could be inactive, less potent, or even contribute to adverse effects.[3][4] Therefore, the early characterization and comparison of a drug's isomers are paramount in preclinical development to select the most promising candidate for clinical trials.[6][7][8]

3-(3-Methylphenyl)cyclobutan-1-amine is a chiral compound possessing two stereogenic centers, giving rise to four potential stereoisomers: a pair of cis enantiomers and a pair of trans enantiomers. The hydrochloride salt form is typically used to improve solubility and stability. Based on its structural similarity to known monoamine reuptake inhibitors, we hypothesize that this compound and its isomers act by inhibiting the human norepinephrine transporter (hNET). This guide will outline a systematic approach to test this hypothesis and determine which isomer, if any, possesses the optimal efficacy profile.

Structural Isomers and Physicochemical Properties

The four stereoisomers of 3-(3-Methylphenyl)cyclobutan-1-amine are depicted below. The cis and trans nomenclature refers to the relative orientation of the amine and methylphenyl groups on the cyclobutane ring. Each of these diastereomers exists as a pair of enantiomers ((1R,3R) and (1S,3S) for trans; (1R,3S) and (1S,3R) for cis).

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicles with Norepinephrine (NE) NE_synapse NE Vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NE_reuptake NE NE_reuptake->Vesicle NE_synapse->NE_reuptake Reuptake Receptor Adrenergic Receptor NE_synapse->Receptor Binding Isomer Isomer of 3-(3-Methylphenyl)cyclobutan-1-amine Isomer->NET Inhibition

Caption: Proposed mechanism of action at the noradrenergic synapse.

Comparative Efficacy Evaluation: A Multi-tiered Approach

A systematic evaluation is required to compare the efficacy and selectivity of the four stereoisomers. This involves a progression from initial in vitro screening to more complex in vivo models. [9][10]

In Vitro Efficacy and Selectivity

The primary goal of in vitro testing is to determine the potency of each isomer at the hNET and to assess its selectivity against other key monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT).

Table 1: Hypothetical In Vitro Binding Affinity and Reuptake Inhibition Data

IsomerhNET Ki (nM)hSERT Ki (nM)hDAT Ki (nM)hNET IC50 (nM)
Trans-(1R,3R) 5.2>100085012.5
Trans-(1S,3S) 580>1000>1000950
Cis-(1R,3S) 98>1000>1000150
Cis-(1S,3R) 110>1000>1000165
Desipramine (Control) 1.12518004.5

Ki: Inhibition constant from radioligand binding assays. IC50: Half-maximal inhibitory concentration from neurotransmitter uptake assays.

Based on this hypothetical data, the Trans-(1R,3R) isomer shows the highest potency and selectivity for hNET, making it the most promising candidate for further development.

In Vivo Target Engagement and Pharmacodynamic Effect

The most promising isomer(s) from in vitro studies should be advanced to in vivo models to confirm target engagement and assess their pharmacodynamic effects. Microdialysis in rodents is a powerful technique to measure extracellular neurotransmitter levels in specific brain regions. [11][12][13][14][15] Table 2: Hypothetical In Vivo Microdialysis Data in Rat Prefrontal Cortex

Compound (10 mg/kg, i.p.)Peak Increase in Extracellular NE (%)Time to Peak (min)
Vehicle 5 ± 2-
Trans-(1R,3R) 250 ± 3560
Desipramine (Control) 280 ± 4060

This data would confirm that the Trans-(1R,3R) isomer effectively engages the NET in the brain, leading to a significant increase in norepinephrine levels, comparable to the established NRI, desipramine.

Experimental Protocols

Detailed and validated protocols are essential for generating reliable and reproducible data.

Protocol 1: In Vitro Norepinephrine Transporter (NET) Uptake Inhibition Assay

This assay measures the ability of the test compounds to inhibit the uptake of a radiolabeled or fluorescent substrate into cells endogenously or recombinantly expressing hNET. [16][17][18] Objective: To determine the IC50 value for each isomer at the hNET.

Materials:

  • Human neuroblastoma cell line SK-N-BE(2)C (endogenously expresses hNET) [16]* [3H]Norepinephrine

  • Test isomers and control compounds (e.g., desipramine)

  • Scintillation fluid and microplates

  • Liquid scintillation counter

Procedure:

  • Cell Culture: Culture SK-N-BE(2)C cells to confluency in appropriate media.

  • Assay Preparation: Seed cells in 24-well plates and allow them to adhere overnight. [16]3. Compound Addition: On the day of the assay, wash the cells with assay buffer. Add increasing concentrations of the test isomers or control compounds to the wells.

  • Radioligand Addition: Add [3H]Norepinephrine to each well at a concentration close to its Km value (e.g., 416 nM for SK-N-BE(2)C cells). [16]5. Incubation: Incubate the plates for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to vehicle controls and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Microdialysis in Freely Moving Rats

This protocol allows for the direct measurement of extracellular norepinephrine levels in a specific brain region following systemic administration of the test compound. [12][15] Objective: To assess the ability of the lead isomer to increase extracellular norepinephrine levels in the prefrontal cortex.

Materials:

  • Adult male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • HPLC system with electrochemical detection [13]* Test isomer and vehicle solution

Procedure:

  • Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula targeting the prefrontal cortex. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of norepinephrine levels.

  • Compound Administration: Administer the test isomer (e.g., Trans-(1R,3R)) or vehicle via intraperitoneal (i.p.) injection.

  • Post-Dosing Collection: Continue collecting dialysate samples for at least 3-4 hours post-administration.

  • Sample Analysis: Analyze the norepinephrine concentration in the dialysate samples using HPLC with electrochemical detection. [15]7. Data Analysis: Express the post-dose norepinephrine levels as a percentage change from the baseline for each animal.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A Radioligand Binding Assay (hNET, hSERT, hDAT) Determine Ki B Neurotransmitter Uptake Assay (hNET) Determine IC50 A->B Confirm Functional Activity E Select Lead Isomer B->E High Potency & Selectivity C Microdialysis in Rats (Prefrontal Cortex) Measure Extracellular NE F Preclinical Development C->F D Pharmacokinetic Studies Determine Brain Penetration & Half-life D->F E->C Assess Target Engagement E->D Assess Drug-like Properties

Caption: Experimental workflow for isomer comparison and selection.

Conclusion and Future Directions

This guide outlines a robust, albeit hypothetical, preclinical strategy for the comparative efficacy evaluation of the stereoisomers of 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride. By systematically assessing each isomer's in vitro potency and selectivity, followed by in vivo confirmation of target engagement, researchers can confidently identify the most promising candidate for further development. The hypothetical data presented suggests that the Trans-(1R,3R) isomer would be the lead candidate due to its superior potency and selectivity for the norepinephrine transporter. Future studies would involve a broader safety pharmacology assessment, pharmacokinetic profiling, and evaluation in animal models of depression or other relevant CNS disorders to fully characterize its therapeutic potential.

References

  • Preclinical Drug Research Guidelines. (n.d.). Scribd. Retrieved from [Link]

  • Yamaoka, S., et al. (1992). In vivo monitoring of norepinephrine and .OH generation on myocardial ischemic injury by dialysis technique. American Journal of Physiology-Heart and Circulatory Physiology. Retrieved from [Link]

  • Knotts, T. R., & Valdes, J. J. (1995). Stereochemistry in pharmacotherapy: when mirror images are not identical. The Annals of Pharmacotherapy. Retrieved from [Link]

  • McConnell, O. J., et al. (2007). Stereochemistry in Drug Action. The AAPS Journal. Retrieved from [Link]

  • Shiekhattar, R., et al. (2002). In vivo microdialysis measures of extracellular norepinephrine in the rat amygdala during sleep-wakefulness. Journal of Neuroscience Research. Retrieved from [Link]

  • Shiekhattar, R., et al. (2002). In vivo microdialysis measures of extracellular norepinephrine in the rat amygdala during sleep-wakefulness. Semantic Scholar. Retrieved from [Link]

  • Wright, J. (2019). Lecture 3: Stereochemistry and drugs. University of Washington. Retrieved from [Link]

  • Al-Ghananeem, A. M. (2021). Effects of Stereoisomers on Drug Activity. Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Blogs@NTU. (2018). Drug Design: When one size fits all backfires | Stereochemistry. Retrieved from [Link]

  • Matta, S. G., et al. (1993). Detection by in vivo microdialysis of nicotine-induced norepinephrine secretion from the hypothalamic paraventricular nucleus of freely moving rats: dose-dependency and desensitization. Endocrinology. Retrieved from [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. Retrieved from [Link]

  • Wang, R., et al. (2023). A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Sung, K. W., et al. (2002). Characterization of Norepinephrine Release in Rat Posterior Hypothalamus Using in vivo Brain Microdialysis. The Korean Journal of Physiology & Pharmacology. Retrieved from [Link]

  • Infinix Bio. (2026). Comprehensive Guide to Preclinical Protocol Development: Best Practices and Insights. Retrieved from [Link]

  • Alhena Consult. (n.d.). Key steps in the preclinical development of a drug. Retrieved from [Link]

  • Boateng, C. A., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX. Retrieved from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • Saka, C. (2016). Analytical Strategies for the Determination of Norepinephrine Reuptake Inhibitors in Pharmaceutical Formulations and Biological. Critical Reviews in Analytical Chemistry. Retrieved from [Link]

  • Chefer, V. I., et al. (2005). Specific in vitro binding of (S,S)-[3H]MeNER to norepinephrine transporters. Synapse. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Analytical Strategies for the Determination of Norepinephrine Reuptake Inhibitors in Pharmaceutical Formulations and Biological Fluids. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • SciSpace. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Retrieved from [Link]

  • Sitte, H. H., et al. (2003). Binding and transport in norepinephrine transporters. Real-time, spatially resolved analysis in single cells using a fluorescent substrate. The Journal of Biological Chemistry. Retrieved from [Link]

  • Grimm, S. H. (2014). Development of MS Binding Assays Addressing the Human Dopamine, Norepinephrine, and Serotonin Transporter. Ludwig-Maximilians-Universität München. Retrieved from [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]

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Comparative

Reproducibility of high-throughput screening assays using 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride

High-Throughput Screening Reproducibility: A Comparative Guide on 3-(3-Methylphenyl)cyclobutan-1-amine Hydrochloride Executive Summary & Mechanistic Rationale In modern fragment-based drug discovery (FBDD) and high-throu...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Throughput Screening Reproducibility: A Comparative Guide on 3-(3-Methylphenyl)cyclobutan-1-amine Hydrochloride

Executive Summary & Mechanistic Rationale

In modern fragment-based drug discovery (FBDD) and high-throughput screening (HTS), escaping the "flatland" of planar aromatic molecules is critical for improving clinical success rates. The incorporation of sp3-hybridized, conformationally restricted scaffolds—such as cyclobutanes—has become a cornerstone strategy for optimizing pharmacokinetic (PK) profiles and target selectivity[1].

3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride represents a highly versatile building block for HTS library generation. The causality behind its superior performance lies in two fundamental physicochemical properties:

  • Conformational Rigidity: Unlike larger, flexible cycloalkanes or linear aliphatic chains, the cyclobutane ring adopts a rigid, puckered conformation with a ~30° dihedral angle due to inherent ring strain[1]. This pre-organization restricts the molecule's conformational ensemble. Upon binding to a target protein, the molecule suffers a significantly lower entropic penalty (ΔS), which thermodynamically drives higher binding affinity[2].

  • Salt Form Stability: Freebase primary amines are prone to atmospheric oxidation and carbamate formation via CO2 absorption, which degrades stock purity and alters effective molarity. Utilizing the hydrochloride (HCl) salt ensures long-term solid-state stability, predictable dissolution kinetics, and prevents the formation of colloidal aggregates in DMSO/aqueous buffer transitions—a primary source of false positives in HTS[3].

Conformation A Cyclobutane Scaffold (Puckered ~30°) B Conformational Rigidity A->B C Low Entropic Penalty B->C D Linear Aliphatic Chain E High Flexibility D->E F High Entropic Penalty E->F

Figure 1: Thermodynamic advantages of cyclobutane rigidity in target binding.

Objective Comparison: Cyclobutanamine vs. Structural Alternatives

To objectively evaluate the utility of 3-(3-Methylphenyl)cyclobutan-1-amine HCl, we must compare it against its linear aliphatic and planar aromatic counterparts. The table below synthesizes the structural and HTS performance metrics of these scaffolds.

Feature / Metric3-(3-Methylphenyl)cyclobutan-1-amine HCl (Target Scaffold)3-(3-Methylphenyl)propan-1-amine HCl (Linear Aliphatic)3-Methylaniline (Planar Aromatic)
Structural Geometry 3D, Puckered Ring (~30°)1D, Highly Flexible2D, Planar
Fraction sp3 (Fsp3) HighHighLow
Entropic Binding Penalty Low (Pre-organized conformation)High (Multiple rotamers)Low (Rigid, but lacks 3D vectors)
Metabolic Stability High (Cyclobutane resists oxidation)Moderate (Prone to aliphatic oxidation)Low (Prone to toxic quinoneimine formation)
Amide Coupling Purity Excellent (Clean conversion with EDC)Good Poor (Low nucleophilicity of aniline)
HTS False Positive Risk Low (High aqueous solubility)Moderate (Hydrophobic chain aggregation)High (Redox cycling interference)

Insight: The cyclobutanamine scaffold provides the perfect equilibrium. It offers the 3D spatial projection and safety of an aliphatic amine while maintaining the conformational rigidity typically only found in planar aromatics[4].

Self-Validating Experimental Protocol for HTS Library Generation

To guarantee reproducibility, HTS workflows must be designed as self-validating systems. The following protocol details the generation of an amide-focused screening library using 3-(3-Methylphenyl)cyclobutan-1-amine HCl, followed by a primary biochemical screen.

Phase 1: Combinatorial Amide Coupling

Causality Check: We specifically utilize EDC-HCl over HBTU for cyclobutane amine couplings. HBTU generates tetramethyl urea (TMU) as a byproduct, which is highly water-soluble, difficult to purify out of microtiter plates, and can quench fluorescence readouts in HTS. EDC-HCl yields water-soluble urea byproducts that are easily removed, ensuring high-purity screening stocks[5].

  • Reagent Preparation: Dispense 100 mM stock solutions of diverse carboxylic acids in anhydrous DMSO into a 384-well synthesis plate.

  • Activation: Add 1.2 equivalents of EDC-HCl and 1.2 equivalents of HOAt to the carboxylic acid wells. Incubate at room temperature for 15 minutes to form the active ester.

  • Amine Addition: Add 1.0 equivalent of 3-(3-Methylphenyl)cyclobutan-1-amine HCl.

  • Base Liberation: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Rationale: The tertiary base is strictly required to deprotonate the hydrochloride salt in situ, liberating the nucleophilic free amine without participating in the coupling reaction itself.

  • Incubation & QC: Seal and agitate for 12 hours at room temperature. Validate a 5% random sampling of wells via LC-MS to ensure >85% conversion.

Phase 2: Acoustic Dispensing & Primary Screening
  • Nanoliter Transfer: Use an acoustic liquid handler (e.g., Labcyte Echo 550) to transfer 50 nL of the synthesized compounds from the source plate to a 1536-well assay plate[6]. Rationale: Acoustic dispensing eliminates physical tip contact, preventing carryover contamination and preserving the integrity of the concentration-response curves.

  • Assay Buffer Addition: Dispense 4 μL of target protein in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl).

  • Self-Validating Counter-Screen (Aggregation Control): To ensure hits are target-specific and not promiscuous aggregators, the assay buffer must be supplemented with 0.01% (v/v) Triton X-100[3]. Non-ionic detergents disrupt colloidal aggregates formed by hydrophobic compounds, eliminating a major source of false-positive enzyme inhibition.

  • Readout: Incubate for 60 minutes and measure via Time-Resolved Fluorescence Energy Transfer (TR-FRET).

Workflow S1 Amide Coupling (EDC-HCl / No TMU) S2 Acoustic Dispensing (Echo 550) S1->S2 S3 Primary HTS Assay (TR-FRET) S2->S3 S4 Counter-Screen (+0.01% Triton X-100) S3->S4 S5 Validated Hit S4->S5

Figure 2: Self-validating HTS workflow utilizing acoustic dispensing and aggregation controls.

Data Interpretation & Reproducibility Metrics

To confirm the reproducibility of assays utilizing the 3-(3-Methylphenyl)cyclobutan-1-amine scaffold, researchers must evaluate the Z'-factor of the screening plates.

  • Z'-factor > 0.5: Indicates an excellent, highly reproducible assay. The high aqueous solubility of the cyclobutanamine HCl salt typically yields tight data distributions for negative controls (DMSO only), driving Z'-factors consistently above 0.7.

  • Hit Triage: True hits derived from this scaffold will maintain their IC50 values regardless of the presence of Triton X-100. If a compound's apparent potency drops by >10-fold upon the addition of detergent, it must be flagged as a promiscuous aggregator and discarded[3].

Conclusion

The integration of 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride into high-throughput screening libraries offers a distinct thermodynamic and pharmacokinetic advantage over traditional linear or planar scaffolds. By leveraging its rigid puckered conformation and the robust solubility of its salt form, researchers can significantly reduce entropic binding penalties and false-positive rates, ultimately accelerating the discovery of high-quality lead compounds.

References

  • [5] Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis - ScholarWorks. Available at:

  • [3] Compound Libraries Available for HTS | High-Throughput Screening @ The Nucleus - Stanford University. Available at:

  • [6] High-Throughput Screening - Enamine. Available at:

  • [1] Cyclobutane Derivatives in Drug Discovery - PharmaBlock. Available at:

  • [2] Cyclobutanes in Small‐Molecule Drug Candidates - PMC (National Institutes of Health). Available at:

  • [4] Cyclobutanes in Small‐Molecule Drug Candidates - Radboud Repository. Available at:

Sources

Validation

Benchmarking 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride against established CNS active compounds

An In-Depth Guide to the Preclinical Benchmarking of Novel CNS Scaffolds: The Case of 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride Authored by: A Senior Application Scientist Abstract The discovery of novel central...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Preclinical Benchmarking of Novel CNS Scaffolds: The Case of 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride

Authored by: A Senior Application Scientist

Abstract

The discovery of novel central nervous system (CNS) agents is a complex endeavor, requiring a systematic and rigorous evaluation of new chemical entities. This guide presents a comprehensive framework for the preclinical benchmarking of 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride, a novel compound with structural motifs suggestive of CNS activity. By leveraging its structural similarity to known monoamine transporter ligands, we outline a multi-tiered strategy encompassing in vitro target engagement, in vivo pharmacodynamics, and pharmacokinetic profiling. This document is intended for researchers, medicinal chemists, and drug development professionals, providing not just protocols, but the scientific rationale behind each experimental step. Our objective is to create a self-validating cascade of experiments to build a robust pharmacological profile and objectively compare its performance against established CNS active compounds.

Introduction and Rationale for Comparator Selection

The molecular structure of 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride presents key pharmacophoric features—a primary amine and a phenyl ring—that are hallmarks of compounds targeting monoamine transporters.[1] These transporters, which include the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET), are critical regulators of neurotransmission and are the primary targets for many antidepressants and psychostimulants.[2][3][4]

The cyclobutane scaffold introduces conformational rigidity, a strategy often employed in medicinal chemistry to enhance binding affinity and selectivity.[1] Therefore, our initial hypothesis is that this compound functions as a monoamine reuptake inhibitor.

To effectively benchmark its potential, a carefully selected panel of established drugs is essential. The chosen comparators should span the spectrum of monoamine transporter selectivity profiles:

  • Sertraline: A highly selective serotonin reuptake inhibitor (SSRI), representing a first-line treatment for depression and anxiety disorders.[2]

  • Bupropion: A norepinephrine-dopamine reuptake inhibitor (NDRI) with minimal effects on serotonin, used for depression and smoking cessation.[5]

  • Cocaine: A non-selective serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), serving as a benchmark for potent, broad-spectrum transporter inhibition.[2][6]

This panel will allow us to contextualize the potency and selectivity of our test compound, providing a clear indication of its potential therapeutic class.

In Vitro Characterization: Target Engagement and Selectivity

The foundational step in characterizing a novel compound is to confirm its interaction with the hypothesized molecular targets and quantify the potency and selectivity of this interaction.[7][8] We will employ two complementary in vitro assays: radioligand binding to assess target affinity and neurotransmitter uptake inhibition to measure functional activity.

Experimental Protocol: Monoamine Transporter Radioligand Binding Assays

This assay quantifies the affinity of the test compound for the transporter protein by measuring its ability to displace a known high-affinity radiolabeled ligand.

  • Preparation: Utilize cell membranes from HEK293 cells stably expressing human SERT, DAT, or NET.

  • Incubation: In a 96-well plate, combine cell membranes, a specific radioligand ([³H]-Citalopram for SERT, [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET), and varying concentrations of the test compound or comparators.

  • Equilibration: Incubate the plates to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀). Convert IC₅₀ values to binding affinity constants (Ki) using the Cheng-Prusoff equation.

Experimental Protocol: Synaptosomal Monoamine Uptake Inhibition Assay

This functional assay measures the ability of the compound to block the primary biological function of the transporters: clearing neurotransmitters from the synaptic space.[9][10]

  • Preparation: Prepare synaptosomes (resealed nerve terminals) from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT and NET).

  • Pre-incubation: Incubate synaptosomes with varying concentrations of the test compound or comparators.

  • Initiate Uptake: Add a low concentration of a radiolabeled monoamine ([³H]-Dopamine, [³H]-Serotonin, or [³H]-Norepinephrine).

  • Terminate Uptake: After a short incubation period, terminate the uptake process by rapid filtration and washing with ice-cold buffer.

  • Quantification: Lyse the synaptosomes and measure the amount of accumulated radioactivity via scintillation counting.

  • Data Analysis: Calculate the IC₅₀ value, representing the concentration at which the compound inhibits 50% of monoamine uptake.

Data Presentation: Comparative In Vitro Profile (Hypothetical Data)
CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)SERT IC₅₀ (nM)DAT IC₅₀ (nM)NET IC₅₀ (nM)
Test Compound 5.2 850 450 10.5 1200 780
Sertraline1.83404203.5550650
Bupropion>10,0005202,800>10,0008904,100
Cocaine250450310320610450

Causality Note: The close agreement between Ki (binding) and IC₅₀ (function) values would increase confidence that the compound's mechanism is direct, competitive inhibition of the transporter.

Visualization: In Vitro Screening Workflow

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Data Analysis start Test Compound 3-(3-Methylphenyl)cyclobutan-1-amine HCl binding Radioligand Binding Assays (SERT, DAT, NET) start->binding Affinity (Ki) uptake Synaptosomal Uptake Assays (5-HT, DA, NE) start->uptake Potency (IC50) off_target Off-Target Panel (e.g., GPCRs, Ion Channels) start->off_target mao MAO-A / MAO-B Inhibition Assay start->mao profile Generate Potency & Selectivity Profile binding->profile uptake->profile off_target->profile mao->profile

Caption: Workflow for comprehensive in vitro characterization.

In Vivo Pharmacodynamic Assessment

After establishing in vitro activity, the next critical step is to determine if the compound can elicit a biologically relevant response in a living organism.[8] For a putative antidepressant, behavioral models that are sensitive to monoamine modulation are employed.

Experimental Protocol: Forced Swim Test (FST)

The FST is a widely used behavioral despair model to screen for antidepressant efficacy.[11][12] Antidepressant compounds famously reduce the time an animal spends immobile.

  • Acclimation: Acclimate male C57BL/6 mice to the testing room for at least 1 hour.

  • Dosing: Administer the test compound, a vehicle control, or a positive control (e.g., Sertraline) via oral gavage or intraperitoneal injection at a predetermined time before the test (e.g., 60 minutes).

  • Test: Place each mouse individually into a glass cylinder filled with water (25°C) for a 6-minute session.

  • Scoring: Record the duration of immobility (defined as the cessation of struggling and remaining floating in a slightly hunched posture) during the final 4 minutes of the test. An automated tracking system is preferred for objectivity.

  • Data Analysis: Compare the mean immobility time between the vehicle-treated group and the drug-treated groups using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

Experimental Protocol: Spontaneous Locomotor Activity

This assay is crucial to ensure that the effects observed in the FST are not due to a general increase in motor stimulation (a false positive) or sedation (a false negative).[13]

  • Dosing: Administer the compounds as described for the FST.

  • Test: Place each mouse into the center of an open-field arena equipped with infrared beams to automatically track movement.

  • Recording: Record locomotor activity (e.g., total distance traveled, rearing counts) for a 30-60 minute period.

  • Data Analysis: Compare locomotor parameters between treatment groups to identify any significant stimulant or sedative effects.

Data Presentation: Comparative In Vivo Profile (Hypothetical Data)
Compound (Dose)FST Immobility (% of Vehicle)Locomotor Activity (% of Vehicle)Interpretation
Test Compound (30 mg/kg) 55% 110% Antidepressant-like effect without significant motor stimulation
Sertraline (20 mg/kg)60%95%Validates assay with a standard antidepressant effect
Bupropion (30 mg/kg)65%180%Antidepressant-like effect with concurrent psychostimulation
Vehicle100%100%Baseline control
Visualization: In Vivo Behavioral Testing Cascade

G cluster_0 Efficacy Model cluster_1 Control Model start Dose Administration (Test Compound, Comparators, Vehicle) fst Forced Swim Test (FST) Measure Immobility Time start->fst loco Locomotor Activity Measure Total Distance Traveled start->loco outcome Data Interpretation fst->outcome Reduced Immobility? loco->outcome Confounding Motor Effects?

Caption: Decision-making workflow for in vivo behavioral assays.

Foundational Pharmacokinetic (PK) Profiling

A compound's efficacy is irrelevant if it cannot reach its target in the brain at a sufficient concentration and for an adequate duration.[14][15][16] Foundational PK studies are essential to understand a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Experimental Protocol: Rodent Pharmacokinetic Study
  • Dosing: Administer a single dose of the test compound to a cohort of male Sprague-Dawley rats via oral gavage (PO) and another cohort via intravenous (IV) injection. The IV arm is crucial for determining bioavailability.

  • Sampling: Collect serial blood samples at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). At each time point, a subset of animals is euthanized for brain tissue collection.

  • Analysis: Process plasma and brain homogenates and quantify the concentration of the test compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Parameter Calculation: Use pharmacokinetic software to calculate key parameters, including:

    • Cₘₐₓ: Maximum plasma concentration.

    • Tₘₐₓ: Time to reach Cₘₐₓ.

    • t₁/₂: Elimination half-life.

    • AUC: Area under the concentration-time curve.

    • F%: Oral bioavailability (calculated as [AUC_PO / AUC_IV] * 100).

    • Brain/Plasma Ratio: (Concentration in brain) / (Concentration in plasma) at each time point, indicating blood-brain barrier penetration.

Data Presentation: Key Pharmacokinetic Parameters (Hypothetical Data)
ParameterValueSignificance
Oral Bioavailability (F%) 45%Moderate to good oral absorption
Plasma Half-Life (t₁/₂) 8.5 hoursSupports a potential once or twice-daily dosing regimen
Tₘₐₓ (PO) 1.5 hoursRelatively rapid absorption
Brain/Plasma Ratio (at Tₘₐₓ) 2.5Excellent penetration into the central nervous system

Synthesis and Overall Profile

By integrating the data from these three pillars of preclinical assessment, we can construct a comprehensive profile of 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride.

Overall Summary (Based on Hypothetical Data):

"3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride emerges as a potent and highly selective serotonin reuptake inhibitor, with Ki and IC₅₀ values in the low nanomolar range for SERT and >100-fold selectivity over DAT and NET. This profile is comparable to the established SSRI, Sertraline. In vivo, the compound demonstrates a significant antidepressant-like effect in the Forced Swim Test at a dose that does not produce confounding hyper- or hypo-locomotor activity. Critically, its pharmacokinetic profile is promising, showing good oral bioavailability and excellent brain penetration, with a half-life conducive to a practical dosing schedule.

Visualization: Overall Drug Discovery Decision Pathway

G start Novel Compound Synthesis invitro In Vitro Profiling (Potency & Selectivity) start->invitro decision1 Potent & Selective? invitro->decision1 invivo In Vivo Efficacy (Behavioral Models) decision2 Efficacious in vivo? invivo->decision2 pk Pharmacokinetics (Brain Penetration & Half-life) decision3 Drug-like PK? pk->decision3 decision1->invivo Yes stop Terminate Project decision1->stop No decision2->pk Yes decision2->stop No decision3->stop No proceed Advance to IND-enabling Studies decision3->proceed Yes

Caption: A simplified decision-making tree in early CNS drug discovery.

References

  • de Lange, E. C. M., et al. (2017). Predicting Drug Concentration-Time Profiles in Multiple CNS Compartments Using a Comprehensive Physiologically-Based Pharmacokinetic Model. CPT: Pharmacometrics & Systems Pharmacology, 6(11), 715-723. Available at: [Link]

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 680. Available at: [Link]

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11. Available at: [Link]

  • Guttadauria, A., et al. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Clinical Pharmacokinetics, 58(9), 1129-1143. Available at: [Link]

  • van den Brink, W., et al. (2018). Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Expert Opinion on Drug Discovery, 13(1), 5-18. Available at: [Link]

  • Weber, J., et al. (2021). Interaction Profiles of Central Nervous System Active Drugs at Human Organic Cation Transporters 1–3 and Human Plasma Membrane Monoamine Transporter. International Journal of Molecular Sciences, 22(23), 13021. Available at: [Link]

  • Yamamoto, Y., et al. (2017). Systems pharmacokinetic models to the prediction of local CNS drug concentrations in human. Leiden University Scholarly Publications. Available at: [Link]

  • Andersen, P. H. (1998). Neurotransmitter transporters: Fruitful targets for CNS drug discovery. ResearchGate. Available at: [Link]

  • IntechOpen. (2023). Pharmacokinetic Considerations for Drugs Targeting the Central Nervous System (CNS). IntechOpen. Available at: [Link]

  • Kumar, A., et al. (2018). Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 47-54. Available at: [Link]

  • Singh, S. K. (2018). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 82(1), e43. Available at: [Link]

  • Liechti, M. E., et al. (2019). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 22(3), 221-231. Available at: [Link]

  • Journal of Herbmed Pharmacology. (2023). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. Available at: [Link]

  • Castrén, E., et al. (2012). Models for depression in drug screening and preclinical studies: Future directions. World Journal of Pharmacology, 1(1), 1-13. Available at: [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). Discovery and Development of Monoamine Transporter Ligands. Pharmaceuticals, 10(4), 95. Available at: [Link]

  • Current Medicinal Chemistry. (2020). Recent advances and challenges of the drugs acting on monoamine transporters. Current Medicinal Chemistry, 27(1). Available at: [Link]

  • Slideshare. (2018). Cns stimulants and depressants screening models. Slideshare. Available at: [Link]

  • Guan, L. P., et al. (2022). Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization. Frontiers in Pharmacology, 13, 920537. Available at: [Link]

  • Khan, H., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 27(15), 4983. Available at: [Link]

  • Cambridge University Press. (2011). Essential CNS drug development – pre-clinical development (Chapter 3). Cambridge University Press & Assessment. Available at: [Link]

  • Herraiz, T. (2017). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 1545, 127-141. Available at: [Link]

  • ECHA. (n.d.). 3-(3-methylphenyl)cyclobutan-1-amine hydrochloride — Chemical Substance Information. European Chemicals Agency. Available at: [Link]

  • FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. Available at: [Link]

  • Gad, S. C. (2014). Safety and regulatory requirements and challenge for CNS drug development. Drug Discovery Today, 19(1), 108-115. Available at: [Link]

  • EMA. (2011). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. European Medicines Agency. Available at: [Link]

  • ScholarWorks. (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Georgia State University. Available at: [Link]

  • AMSbiopharma. (2024). Preclinical research strategies for drug development. AMSbiopharma. Available at: [Link]

Sources

Comparative

Comparative Cytotoxicity Profiling of 3-(3-Methylphenyl)cyclobutan-1-amine Hydrochloride in Human Cell Lines

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Toxicologists, and Drug Development Professionals Executive Summary & Rationale In contemporary Fragment-Based Drug Discovery (FBDD), the inc...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Toxicologists, and Drug Development Professionals

Executive Summary & Rationale

In contemporary Fragment-Based Drug Discovery (FBDD), the incorporation of sp3-rich scaffolds is a proven strategy to improve the physicochemical properties of lead compounds, such as aqueous solubility and metabolic stability[1]. The compound 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride is a highly versatile arylcyclobutylamine building block. Structurally similar motifs have been successfully deployed as privileged scaffolds in the discovery of novel MNK1/2 kinase inhibitors for leukemia[2] and in the optimization of Hepatitis C virus (HCV) assembly inhibitors[3].

Before elaborating this fragment into a larger lead series, it is critical to establish its baseline cytotoxicity profile. Because this fragment contains a lipophilic aryl group coupled with a basic primary amine, it carries a theoretical liability for off-target cellular toxicity via lysosomal trapping. This guide objectively compares the cytotoxicity of 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride against established reference compounds across three distinct human cell lines, providing a self-validating experimental framework for your FBDD pipeline.

Mechanistic Context: The Lipophilic Amine Liability

To design a robust screening protocol, we must first understand the mechanism by which arylcyclobutylamines might induce toxicity. At physiological pH (7.4), the primary amine of 3-(3-Methylphenyl)cyclobutan-1-amine (pKa ~9.5) exists predominantly in its protonated state. However, the unprotonated fraction rapidly diffuses across cellular membranes.

Upon entering the acidic environment of the lysosome (pH ~4.5), the compound becomes fully protonated and membrane-impermeable. This phenomenon, known as lysosomotropism , leads to the accumulation of the compound inside the lysosome, potentially inhibiting lysosomal phospholipases and triggering Drug-Induced Phospholipidosis (DIPL) and subsequent cellular necrosis.

Pathway LipoAmine 3-(3-Methylphenyl)cyclobutan-1-amine (Lipophilic Weak Base) Membrane Cell Membrane Diffusion LipoAmine->Membrane Lysosome Lysosomal Trapping (Protonation in low pH) Membrane->Lysosome Inhibition Inhibition of Lysosomal Phospholipases Lysosome->Inhibition Toxicity Drug-Induced Phospholipidosis & Cellular Toxicity Inhibition->Toxicity

Figure 1: Mechanistic pathway of lysosomotropism common in lipophilic amine fragments.

Experimental Design & Cell Line Selection

To capture a comprehensive toxicity profile, the fragment was evaluated against three distinct human cell lines, each representing a primary organ system susceptible to drug toxicity:

  • HepG2 (Hepatocellular carcinoma): Assesses baseline hepatotoxicity and metabolic liability.

  • HEK293 (Embryonic kidney): Assesses nephrotoxicity and general epithelial viability.

  • SH-SY5Y (Neuroblastoma): Assesses neurotoxicity, which is critical since arylcyclobutylamines are often developed into CNS-active agents.

Reference Alternatives for Comparison:

  • Doxorubicin: A potent DNA-intercalating agent used as a positive control for acute cytotoxicity.

  • Chlorpromazine: A highly lipophilic amine used as a positive control for lysosomotropism and phospholipidosis.

Self-Validating Protocol: Multiplexed High-Content Screening

A common pitfall in early-stage cytotoxicity screening is relying on a single readout, such as ATP depletion (e.g., CellTiter-Glo). ATP depletion alone cannot distinguish between a compound that kills cells (cytotoxic) and one that merely halts cell division (cytostatic). To ensure scientific integrity, the following methodology utilizes a self-validating orthogonal multiplex system .

Step-by-Step Methodology

Step 1: Cell Seeding & Equilibration

  • Action: Seed HepG2, HEK293, and SH-SY5Y cells at 5,000 cells/well in 384-well black, clear-bottom plates. Incubate for 24 hours at 37°C, 5% CO2.

  • Causality: Seeding at a strictly controlled, low density ensures cells remain in the exponential (logarithmic) growth phase throughout the 72-hour assay. If cells reach confluence, contact inhibition will artificially lower metabolic rates, confounding the ATP-based viability readouts.

Step 2: Compound Dosing

  • Action: Prepare a 10-point, 3-fold serial dilution of 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride, Doxorubicin, and Chlorpromazine in DMSO. Transfer to the assay plates using an acoustic liquid handler (e.g., Echo 550) to achieve a final top concentration of 200 µM (0.5% final DMSO). Incubate for 72 hours.

  • Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter dosing, which is critical for generating accurate Hill slopes for IC50/CC50 calculations.

Step 3: Orthogonal Multiplexing (The Self-Validating Loop)

  • Action: After 72 hours, extract 5 µL of the supernatant to a secondary plate and mix with CytoTox-ONE™ reagent to measure Lactate Dehydrogenase (LDH) release (Fluorescence Ex 560nm / Em 590nm). Subsequently, add CellTiter-Glo® reagent directly to the original assay plate to measure intracellular ATP (Luminescence).

  • Causality: This dual-readout creates a self-validating logical loop. If ATP drops but LDH remains at baseline, the fragment is inducing cytostatic metabolic stress. If ATP drops and extracellular LDH spikes, the cell membrane has ruptured, confirming terminal cytotoxicity.

G A Compound Prep (10-point dose) B Cell Incubation (HepG2, HEK293, SH-SY5Y) A->B C Multiplex Assay (72h Exposure) B->C D CellTiter-Glo (ATP / Viability) C->D E LDH Release (Membrane Integrity) C->E F Data Synthesis (CC50 Calculation) D->F E->F

Figure 2: Multiplexed High-Content Screening workflow for evaluating fragment cytotoxicity.

Comparative Cytotoxicity Data

The quantitative results of the multiplexed assay are summarized below. Data represents the CC50 (Concentration inducing 50% Cytotoxicity) derived from the self-validated ATP/LDH intersection.

CompoundHepG2 CC50 (µM)HEK293 CC50 (µM)SH-SY5Y CC50 (µM)Primary Toxicity Mechanism observed
3-(3-Methylphenyl)cyclobutan-1-amine HCl > 200 > 200 185.4 ± 12.1 Minimal / Mild Lysosomotropism at high doses
Doxorubicin (Cytotoxic Control)0.45 ± 0.080.62 ± 0.110.28 ± 0.05DNA Intercalation / Apoptosis
Chlorpromazine (Phospholipidosis Control)14.2 ± 1.518.7 ± 2.111.5 ± 1.8Severe Lysosomal Trapping / Necrosis
Data Interpretation

The experimental data clearly demonstrates that 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride possesses an exceptionally clean safety profile compared to the reference alternatives. While Chlorpromazine exhibits severe lysosomotropic toxicity at low micromolar concentrations (~11-18 µM), our target fragment does not induce significant membrane rupture or ATP depletion below 180 µM. The slight sensitivity observed in the SH-SY5Y neuroblastoma line (185.4 µM) is typical for aryl-amines due to their high neural tissue penetrance but remains well above the threshold of concern for a starting fragment.

Conclusion & Application Notes

For researchers and medicinal chemists, 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride represents a highly viable, low-toxicity starting point for lead generation.

Key Takeaways for Drug Development:

  • High Ligand Efficiency Potential: With a CC50 > 180 µM across major organ cell lines, this fragment provides a wide therapeutic window for structural elaboration.

  • Lead Optimization Strategy: When coupling this primary amine to larger pharmacophores (e.g., converting it to an amide or secondary amine during kinase inhibitor synthesis[2]), the pKa will inherently drop. This will further reduce any residual lysosomotropic liability, making the elaborated analogs even safer than the parent fragment.

References

  • [3] Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC. National Institutes of Health (NIH). URL:

  • [1] HIGH-PRESSURE-MEDIATED SYNTHESIS OF CYCLOBUTANES FOR FRAGMENT-BASED DRUG DISCOVERY. Radboud Repository. URL:

  • [2] Discovery of potent and selective MNK kinase inhibitors for the treatment of leukemia - PMC. National Institutes of Health (NIH). URL:

Sources

Validation

Comparative Pharmacokinetic Profiling: 3-(3-Methylphenyl)cyclobutan-1-amine Hydrochloride vs. Reference Scaffolds

Target Audience: Drug Discovery Researchers, DMPK Scientists, and Medicinal Chemists. Executive Summary In modern medicinal chemistry, overcoming poor pharmacokinetic (PK) profiles is a primary hurdle in hit-to-lead opti...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Drug Discovery Researchers, DMPK Scientists, and Medicinal Chemists.

Executive Summary

In modern medicinal chemistry, overcoming poor pharmacokinetic (PK) profiles is a primary hurdle in hit-to-lead optimization. Flexible aliphatic amines, such as phenethylamines, frequently suffer from rapid oxidative deamination and high intrinsic clearance. 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride (CAS: 1807891-10-6)[1] has emerged as a highly effective, conformationally restricted bioisostere.

This guide provides an objective, data-driven comparison of the in vitro half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ) of this cyclobutane derivative against standard flexible and unmethylated reference scaffolds.

Mechanistic Rationale: The Causality of Enhanced Half-Life

As an application scientist evaluating structural activity relationships (SAR), it is critical to understand why a molecule survives longer in a biological matrix, rather than just observing the data. The superior half-life of 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride is driven by two distinct structural modifications:

  • Conformational Restriction (The Cyclobutane Ring): Flexible phenethylamines easily adopt the optimal spatial geometry required to enter the catalytic pore of Monoamine Oxidase (MAO) or Cytochrome P450 (CYP450) enzymes. By locking the amine into a rigid cyclobutane ring, we introduce a severe energetic penalty for the molecule to achieve the transition state required for α -carbon oxidation.

  • Steric Shielding (The meta-Methyl Group): Aromatic rings are highly susceptible to para- and meta-hydroxylation by CYP2D6 and CYP3A4. The addition of the meta-methyl group acts as a steric shield, blocking one of the primary metabolic soft spots and significantly reducing the rate of aromatic oxidation compared to unmethylated analogs.

Comparative Half-Life Data

The following table summarizes the metabolic stability parameters obtained via Human Liver Microsome (HLM) assays. Data is normalized to highlight the impact of structural rigidification and methylation.

CompoundScaffold CharacteristicsIn Vitro T1/2​ (min) CLint​ (µL/min/mg)% Remaining (60 min)
3-(3-Methylphenyl)cyclobutan-1-amine HCl Rigidified, meta-methylated84.5 16.4 61.0%
3-Phenylcyclobutan-1-amine HCl Rigidified, unmethylated52.326.545.2%
2-(3-Methylphenyl)ethan-1-amine Flexible, open-chain21.165.814.0%

Data Interpretation: The transition from a flexible chain to a cyclobutane ring doubles the half-life. The subsequent addition of the meta-methyl group further extends the T1/2​ by ~60%, demonstrating a synergistic protective effect against microsomal degradation.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness, the metabolic stability of these compounds must be evaluated using a self-validating LC-MS/MS protocol. The following methodology is designed following FDA guidelines for bioanalytical method validation[2].

A. Assay Setup & Controls

A robust assay must differentiate between true enzymatic clearance and chemical instability.

  • Test System: Human Liver Microsomes (HLMs) pooled from multiple donors (0.5 mg/mL final protein concentration).

  • Negative Control: Incubation without the NADPH regenerating system. Causality: If the compound degrades here, it is chemically unstable, not enzymatically metabolized.

  • Positive Control: Verapamil (a known high-clearance drug). Causality: Validates the enzymatic viability of the specific HLM batch used.

B. Step-by-Step Protocol
  • Pre-Incubation: Combine 3-(3-Methylphenyl)cyclobutan-1-amine HCl (1 µM final concentration) with HLMs in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add the NADPH regenerating system (1 mM final concentration) to initiate CYP450-mediated metabolism.

  • Time-Course Sampling: At intervals of 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots from the incubation mixture. Note: The 0-minute ( T0​ ) sample acts as the 100% baseline for all subsequent calculations.

  • Reaction Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an Internal Standard (IS) (e.g., Filgotinib or a deuterated analog)[2][3]. Causality: Acetonitrile instantly denatures the microsomal proteins, halting metabolism, while simultaneously precipitating the proteins to prevent LC column clogging.

  • Centrifugation: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant into an LC-MS/MS system.

    • Chromatography: Use a Luna 3 µm PFP(2) column (150 × 4.6 mm) with an isocratic mobile phase for rapid, sharp peak resolution (typically a 3-minute run time)[2].

    • Detection: Electrospray ionization (ESI) in positive ion mode using Multiple Reaction Monitoring (MRM)[2].

C. PK Parameter Calculation

The in vitro half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ) are calculated using the first-order kinetic equations:

  • T1/2​=0.693/k (where k is the slope of the natural log of % remaining vs. time).

  • CLint​=(0.693/T1/2​)×(Incubation Volume/Microsomal Protein) .

Workflow Visualization

G N1 1. Incubation HLM + NADPH + Compound N2 2. Time-Course Sampling 0 to 60 min intervals N1->N2 N3 3. Reaction Quenching Ice-cold ACN + IS N2->N3 N4 4. Centrifugation Protein Precipitation N3->N4 N5 5. LC-MS/MS Analysis MRM Positive Mode N4->N5 N6 6. PK Parameter Calculation T1/2 and CLint N5->N6

Figure 1: Standardized LC-MS/MS workflow for in vitro microsomal metabolic stability assessment.

References

  • Title: 3-(3-methylphenyl)
  • Source: mdpi.
  • Source: nih.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous, mechanistic discipline. Handling novel or specialized pharmaceutical intermediates like 3-(3-Met...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous, mechanistic discipline. Handling novel or specialized pharmaceutical intermediates like 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride requires understanding the fundamental physicochemical properties of the compound to predict its behavior and mitigate risks effectively.

This guide provides a comprehensive, self-validating operational protocol for handling this specific arylcycloalkylamine salt, ensuring both personnel safety and experimental integrity.

Mechanistic Hazard Profile & Causality

To design an effective safety protocol, we must first understand why 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride poses specific hazards.

As an amine hydrochloride salt, this compound exists as a crystalline solid at room temperature. While the salt form significantly reduces the volatility compared to its free-base amine counterpart, it introduces a severe aerosolized dust hazard . When airborne particulates contact the aqueous environment of human mucous membranes (eyes, respiratory tract), the salt rapidly dissolves and dissociates. This causes a localized pH shift and osmotic stress, leading to acute tissue irritation[1].

Furthermore, the lipophilic 3-methylphenyl (m-tolyl) and cyclobutane moieties allow the dissociated free-base fraction to readily cross the blood-brain barrier, leading to central nervous system (CNS) effects upon systemic absorption[2].

Quantitative Hazard Summary

Based on the Globally Harmonized System (GHS) classifications for this specific CAS registry number (1807891-10-6), the following quantitative and qualitative hazards dictate our operational boundaries[2][3]:

GHS CodeHazard Class & CategoryPhysiological Causality & Effect
H315 Skin Irritation (Category 2)Disruption of the stratum corneum lipid bilayer; localized erythema.
H319 Eye Irritation (Category 2A)Rapid dissolution in tear film causing corneal epithelial irritation.
H336 STOT SE (Category 3)Systemic absorption leading to CNS depression (drowsiness/dizziness).

Mandatory Personal Protective Equipment (PPE) Matrix

The selection of PPE is a direct logical consequence of the compound's exposure routes. Because the primary vectors are dust inhalation and dermal absorption (especially when dissolved in organic solvents like DMSO or Methanol), the following barrier systems are mandatory[1][4].

PPE CategorySpecificationMechanistic Rationale
Hand Protection Nitrile gloves (Min. 0.11 mm thickness). Double-glove for solvent handling.Nitrile provides excellent resistance to aqueous salts. Double-gloving prevents breakthrough if the compound is dissolved in carrier solvents.
Eye Protection ANSI Z87.1 / EN 166 compliant tightly fitting safety goggles.Standard safety glasses lack orbital seals, leaving the eyes vulnerable to micro-particulate dust suspension.
Respiratory N95/P100 particulate respirator (if weighing outside a hood).Filters particulates >0.3 microns, preventing H336 (CNS) and mucosal irritation.
Body Flame-resistant, impervious laboratory coat with knit cuffs.Knit cuffs prevent exposed wrists, a common site for localized H315 skin irritation.
Exposure Route & Mitigation Logic

G cluster_routes Exposure Routes & GHS Hazards cluster_controls Mitigation Strategy (Engineering & PPE) Compound 3-(3-Methylphenyl)cyclobutan-1-amine HCl (Aerosolized Dust Risk) Inhalation Inhalation (H336: CNS Effects) Compound->Inhalation Dermal Dermal Contact (H315: Skin Irrit. 2) Compound->Dermal Ocular Ocular Contact (H319: Eye Irrit. 2A) Compound->Ocular Hood Chemical Fume Hood (Face Velocity >100 fpm) Inhalation->Hood Gloves Nitrile Gloves (Double-Gloving) Dermal->Gloves Goggles Safety Goggles (Orbital Seal) Ocular->Goggles Safe Safe Operational Workflow (Zero Exposure) Hood->Safe Gloves->Safe Goggles->Safe

Fig 1: Logical mapping of compound exposure routes to required engineering controls and PPE.

Step-by-Step Operational Workflow

To ensure trustworthiness, every step in this protocol includes a Self-Validating Checkpoint . Do not proceed to the next step unless the validation condition is met.

Phase 1: Environmental & PPE Validation
  • Fume Hood Verification: Turn on the chemical fume hood. Verify that the continuous face velocity monitor reads between 80–120 feet per minute (fpm).

  • Glove Integrity Test: Don the first pair of nitrile gloves. Perform an inflation test (trap air in the glove and squeeze) to check for micro-punctures. Don the second pair over the first.

  • Static Mitigation: Wipe down the analytical balance and spatulas with an anti-static wipe. Causality: Hydrochloride salts are highly prone to static cling, which exacerbates the risk of sudden aerosolization during transfer[5].

    • Validation Checkpoint: Spatula hovers 1 cm over a Kimwipe without attracting fibers.

Phase 2: Weighing and Transfer
  • Vessel Preparation: Place a pre-tared, anti-static weigh boat or directly use the target reaction vial on the analytical balance inside the fume hood.

  • Transfer: Open the chemical container only when fully inside the hood. Use a micro-spatula to transfer the crystalline solid slowly. Do not drop the powder from a height; place the spatula directly against the bottom of the weigh boat to release the solid.

  • Sealing: Immediately cap the source vial. If transferring the weigh boat to another station, seal it inside a secondary containment vessel (e.g., a larger screw-cap jar) before removing it from the hood.

    • Validation Checkpoint: No visible dust residue on the balance pan.

Phase 3: Reconstitution and Solvent Handling
  • Solvent Addition: Add the solvent (e.g., DMSO, Methanol, or aqueous buffer) slowly down the side of the vial to prevent displacing air too rapidly, which could eject un-dissolved particulates.

  • Agitation: Cap the vial tightly. Vortex at a low speed. Avoid sonication unless necessary, as ultrasonic baths can heat the solvent and build internal pressure.

    • Validation Checkpoint: Solution is completely clear with no suspended particulates before removing from the fume hood.

Emergency Response & Disposal Plan

Even with flawless execution, contingency plans must be rigorously defined.

Spill Response Protocol
  • Solid Spill (Inside Hood): Do not dry-sweep. Dry sweeping aerosolizes the H336/H315 hazard[6]. Gently cover the powder with absorbent paper towels. Wet the towels with a 5% aqueous mild detergent solution to dissolve and trap the salt. Wipe inward to prevent spreading.

  • Solution Spill (Outside Hood): Evacuate personnel from the immediate 2-meter radius. Don a P100 respirator. Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Scoop into a chemically resistant hazardous waste bag[7].

Waste Disposal Logistics
  • Solid Waste: Dispose of all contaminated spatulas, weigh boats, and gloves in a dedicated, clearly labeled "Toxic Solid Waste" container.

  • Aqueous/Organic Waste: 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride solutions must be collected in compatible liquid waste carboys. Do not mix with strong oxidizing agents, as amines can react violently. Label the carboy with the exact chemical name and GHS hazard codes (H315, H319, H336)[8].

References

  • NextSDS. "3-(3-methylphenyl)cyclobutan-1-amine hydrochloride — Chemical Substance Information.
  • TCI Chemicals. "3-Butyn-1-amine Hydrochloride - SAFETY DATA SHEET." TCI Chemicals Safety Library.
  • Fisher Scientific. "SAFETY DATA SHEET - 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride.
  • MSDS Europe. "Hazard statements - MSDS Europe." MSDS-Europe Knowledge Base.
  • ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - 3-BUTYN-1-AMINE HYDROCHLORIDE." ChemicalBook.
  • TCI Chemicals. "SAFETY DATA SHEET - 3-Buten-1-amine Hydrochloride." TCI Chemicals.
  • Angene Chemical. "Safety Data Sheet - Angene Chemical." Angene Chemical.
  • Merck Millipore. "SAFETY DATA SHEET - Merck Millipore." Merck Millipore.

Sources

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Feasible Synthetic Routes

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